molecular formula C4H5N3O3 B1362463 2,5-Dioxoimidazolidine-4-carboxamide CAS No. 89033-45-4

2,5-Dioxoimidazolidine-4-carboxamide

Cat. No.: B1362463
CAS No.: 89033-45-4
M. Wt: 143.1 g/mol
InChI Key: FJCLSLJIRFXGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxoimidazolidine-4-carboxamide is a useful research compound. Its molecular formula is C4H5N3O3 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dioxoimidazolidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dioxoimidazolidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxoimidazolidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxoimidazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCLSLJIRFXGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304362
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-45-4
Record name NSC165517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Allantoin (N-(2,5-Dioxoimidazolidin-4-yl)urea) from Uric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Allantoin, a valuable compound in the pharmaceutical and cosmetic industries, through the oxidative cleavage of uric acid. While the topic specifies "2,5-Dioxoimidazolidine-4-carboxamide," this document will focus on the synthesis of Allantoin (N-(2,5-Dioxoimidazolidin-4-yl)urea), the scientifically recognized and primary product of this reaction, which shares the core 2,5-dioxoimidazolidine structure. We will dissect the underlying chemical principles, provide a detailed, field-tested experimental protocol, and offer expert insights into the critical parameters governing the reaction's success. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this classic and important transformation.

Introduction: From Metabolic Byproduct to High-Value Chemical

Uric acid (C₅H₄N₄O₃), a product of purine metabolism in the human body, is often associated with medical conditions like gout when present in excess.[1] However, from a synthetic chemistry perspective, its purine scaffold represents a rich starting point for the creation of other valuable nitrogen-containing heterocyclic compounds. One of the most significant transformations of uric acid is its oxidative degradation to Allantoin (C₄H₆N₄O₃).[2][3]

Allantoin, chemically known as N-(2,5-Dioxoimidazolidin-4-yl)urea, is a diureide of glyoxylic acid.[2] It is widely celebrated for its therapeutic and cosmetic properties, including its role as a skin protectant, a soothing agent, and a promoter of cell proliferation and wound healing.[3][4][5] These beneficial effects have led to its extensive use in a variety of over-the-counter products, from creams and lotions to oral hygiene products and anti-acne treatments.[2][4][6]

The synthesis of Allantoin from uric acid is a classic example of oxidative cleavage, where the six-membered ring of the purine structure is selectively opened to yield the five-membered imidazolidine (hydantoin) ring system. This guide will focus on the most established and reliable method for this conversion: oxidation using potassium permanganate in an alkaline medium.

The Chemical Transformation: Mechanism of Oxidative Cleavage

The conversion of uric acid to allantoin is not a simple one-step reaction but a cascade of events initiated by the oxidation of the C4=C5 double bond within the purine's five-membered ring. In most organisms, this process is catalyzed by the enzyme urate oxidase (uricase).[2] In the laboratory, this transformation can be mimicked using strong chemical oxidizing agents.

Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this purpose, especially in an alkaline solution.[7][8][9] The reaction proceeds through several proposed intermediates. The overall, simplified transformation is shown below.

Overall Reaction Scheme

G cluster_0 Reactant cluster_1 Product UricAcid Uric Acid UricAcid_img UricAcid_img Reagents + KMnO₄ / OH⁻ Then H⁺ UricAcid_img->Reagents Allantoin Allantoin (N-(2,5-Dioxoimidazolidin-4-yl)urea) Allantoin_img Allantoin_img Reagents->Allantoin_img

Caption: Overall reaction for the synthesis of Allantoin from Uric Acid.

Mechanistic Insights
  • Deprotonation: The reaction is initiated in an alkaline medium (e.g., using NaOH or Na₂CO₃). The basic conditions deprotonate uric acid, increasing its solubility and activating it for oxidation.

  • Oxidative Attack: The permanganate ion (MnO₄⁻), a potent oxidant, attacks the electron-rich double bond between carbons 4 and 5 of the uric acid molecule. This leads to the formation of a transient intermediate.

  • Ring Opening: The initial oxidative step destabilizes the purine ring system, leading to the cleavage of the six-membered pyrimidine ring. This process involves the formation of a urate-derived free radical as an intermediate.[10]

  • Rearrangement and Decarboxylation: The unstable intermediate undergoes rearrangement and decarboxylation (loss of CO₂), ultimately forming the more stable five-membered hydantoin ring structure of allantoin.[9]

The choice of an alkaline medium is critical. It not only solubilizes the uric acid but also controls the oxidative power of the permanganate. In acidic conditions, KMnO₄ is an even stronger oxidant and can lead to the complete degradation of the organic molecule into smaller fragments like CO₂.[11][12]

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of allantoin on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormula/GradeMolar Mass ( g/mol )Notes
Uric AcidC₅H₄N₄O₃168.11Starting material.
Sodium HydroxideNaOH40.00For creating an alkaline medium.
Potassium PermanganateKMnO₄158.03Oxidizing agent.
Ethanol (95%)C₂H₅OH46.07For washing and removing impurities.
Acetic Acid (Glacial)CH₃COOH60.05For neutralization and precipitation.
Activated CharcoalC12.01For decolorization.
Distilled WaterH₂O18.02Solvent.
Standard Laboratory Glassware--Beakers, flasks, funnel, etc.
Heating Mantle/Stir Plate--For controlled heating and stirring.
Filtration Apparatus--Buchner funnel, filter paper, vacuum flask.
Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of Allantoin.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a solution of potassium permanganate by dissolving 6.0 g of KMnO₄ in 250 mL of distilled water.

    • In a separate 1-liter beaker, prepare an alkaline solution by dissolving 2.5 g of sodium hydroxide in 200 mL of distilled water.

  • Dissolution of Uric Acid:

    • Add 10.0 g of uric acid to the sodium hydroxide solution.

    • Heat the mixture to approximately 70-80°C with continuous stirring until the uric acid is completely dissolved.

  • Oxidation Step:

    • Crucial Step: While maintaining the temperature and stirring vigorously, add the KMnO₄ solution dropwise to the uric acid solution. The addition should be slow enough to control the reaction rate and prevent excessive temperature increase. A purple color will appear and then dissipate as the permanganate is consumed.

    • Continue the addition until a faint, persistent purple or pink color remains, indicating a slight excess of KMnO₄. This typically takes 30-45 minutes.

  • Quenching and Decolorization:

    • Add a few milliliters of 95% ethanol dropwise to the hot solution until the purple color is discharged. This step quenches any unreacted permanganate, reducing it to manganese dioxide (MnO₂), a brown precipitate.

    • Add a small amount (approx. 1 g) of activated charcoal to the solution to aid in decolorization and adsorb impurities.

  • Removal of Manganese Dioxide:

    • While the solution is still hot, filter it through a pre-heated Buchner funnel (to prevent premature crystallization) using vacuum filtration. The brown MnO₂ precipitate and charcoal will be collected on the filter paper. The filtrate should be clear and colorless.

  • Precipitation of Allantoin:

    • Transfer the hot filtrate to a clean beaker and allow it to cool.

    • Slowly add glacial acetic acid with stirring until the solution is acidic to litmus paper (approximately pH 6).

    • A white crystalline precipitate of allantoin will begin to form.

  • Isolation and Purification:

    • Cool the mixture in an ice bath for about 30 minutes to maximize crystal formation.

    • Collect the white crystals by vacuum filtration.

    • Wash the crystals on the filter paper first with a small amount of cold distilled water, followed by a wash with cold 95% ethanol to remove any remaining soluble impurities.

    • Dry the purified allantoin crystals in an oven at 100-110°C or in a desiccator.

Data Presentation and Product Characterization

Theoretical Yield and Physical Properties
ParameterValueSource/Notes
Molar Mass of Uric Acid168.11 g/mol C₅H₄N₄O₃[13]
Molar Mass of Allantoin158.12 g/mol C₄H₆N₄O₃[3]
Stoichiometric Ratio1:11 mole Uric Acid → 1 mole Allantoin
Theoretical Yield (for 10g Uric Acid)~9.41 g(10.0 / 168.11) * 158.12
Typical Experimental Yield60-75%Dependent on reaction control and purification.
AppearanceWhite, odorless crystalline powder[5]
Melting Point230 °C (decomposes)A key indicator of purity.
SolubilitySoluble in water, slightly in ethanol[3]
Causality and Field-Proven Insights
  • Why is slow, controlled addition of KMnO₄ necessary? The oxidation of uric acid is an exothermic reaction. Rapid addition can cause the temperature to rise uncontrollably, leading to over-oxidation and the formation of undesired byproducts like parabanic acid and oxaluric acid, which significantly reduces the yield and purity of allantoin.[14][15]

  • The Role of Hot Filtration: Filtering the solution while hot is essential. Allantoin is less soluble in cold water, and allowing the solution to cool before removing the MnO₂ would result in the co-precipitation of the product with the impurities, making purification difficult.

  • Choice of Acid for Precipitation: Acetic acid is a weak acid and is ideal for neutralizing the solution. Using a strong acid like HCl could potentially lead to the hydrolysis of the allantoin product if conditions are not carefully controlled.

  • Self-Validating Protocol: The color changes throughout the reaction serve as a self-validating system. The disappearance of the purple permanganate color confirms its consumption, and the persistence of a pink hue indicates the completion of the oxidation. The final formation of a white crystalline solid from a clear solution upon acidification is a strong indicator of successful product formation.

Conclusion

The synthesis of allantoin from uric acid via potassium permanganate oxidation is a robust and well-established method that transforms a metabolic waste product into a compound of significant commercial and therapeutic value. Success in this synthesis hinges on the careful control of reaction parameters, particularly temperature and the rate of oxidant addition, to maximize yield and minimize the formation of side products. The protocol and insights provided in this guide offer a comprehensive framework for researchers and professionals to successfully and safely perform this valuable chemical transformation.

References

  • PubChem. (n.d.). Allantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Allantoin. Retrieved from [Link]

  • Buzard, J. A., Bishop, C., & Talbott, J. H. (1954). The Conversion of Uric Acid to Allantoin in the Normal and Gouty Human. Journal of Biological Chemistry, 211(2), 817-825.
  • ResearchGate. (n.d.). Sequence from uric acid to 5-ureidohydantoin (allantoin) by oxidation with alkaline hydrogen peroxide. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Allantoin. Retrieved from [Link]

  • Maples, K. R., & Mason, R. P. (1988). Free radical metabolite of uric acid. Journal of Biological Chemistry, 263(4), 1709–1712.
  • Organic Syntheses. (n.d.). Allantoin. Retrieved from [Link]

  • Sautin, Y. Y., & Johnson, R. J. (2008). Uric acid: the oxidant-antioxidant paradox. Nucleosides, nucleotides & nucleic acids, 27(6-7), 608–619.
  • Iida, S., Ohkubo, Y., Yamamoto, Y., & Fujisawa, A. (2017). Parabanic acid is the singlet oxygen specific oxidation product of uric acid. Journal of clinical biochemistry and nutrition, 61(3), 169–175.
  • Oxford Academic. (2023). A reductive uric acid degradation pathway in anaerobic bacteria. PNAS. Retrieved from [Link]

  • Ciszak, E., et al. (2007). The Structure of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline Decarboxylase Provides Insights Into the Mechanism of Uric Acid Degradation. Journal of Biological Chemistry, 282(25), 18135-18144.
  • Google Patents. (n.d.). CN102898376A - Allantoin synthesis method.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • University of Life Sciences in Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Typology. (n.d.). Allantoin: Origin, Properties and Uses. Retrieved from [Link]

  • bioRxiv. (2023). A Reductive Uric Acid Degradation Pathway in Anaerobic Bacteria. Retrieved from [Link]

  • Wikipedia. (n.d.). Acide parabanique. Retrieved from [Link]

  • Connect Chemicals. (n.d.). Allantoin. Retrieved from [Link]

  • Quora. (2019). Why is sulfuric acid used with potassium permanganate, not HCl and HNO3? Retrieved from [Link]

  • Wikipedia. (n.d.). Uric acid. Retrieved from [Link]

  • Healthline. (2021). Gout Crystals: What They Are and What to Do About Them. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2,5-Dioxoimidazolidine-4-carboxamide and its Derivatives as Putative Matrix Metalloproteinase-13 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 2,5-Dioxoimidazolidine-4-carboxamide and its related derivatives. While direct experimental data on this specific compound remains limited, substantial evidence from structurally analogous imidazolidinone compounds strongly suggests a role as potent and selective inhibitors of Matrix Metalloproteinase-13 (MMP-13). This document synthesizes the available information to build a robust scientific case for this mechanism, detailing the molecular interactions, relevant signaling pathways, and the experimental methodologies required for validation. By elucidating the structure-activity relationships and providing detailed protocols, this guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting MMP-13-mediated pathologies.

Introduction: The Therapeutic Promise of Imidazolidinone Scaffolds

The imidazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The versatility of this heterocyclic system allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2,5-Dioxoimidazolidine-4-carboxamide, a member of this promising class of compounds, has been identified as a valuable building block in the synthesis of novel therapeutic agents[3]. This guide focuses on the compelling, albeit inferential, evidence pointing towards its function as an inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the pathogenesis of osteoarthritis and cancer.

The Central Hypothesis: Inhibition of Matrix Metalloproteinase-13

The primary mechanism of action proposed for 2,5-Dioxoimidazolidine-4-carboxamide and its derivatives is the inhibition of MMP-13. This hypothesis is principally derived from the potent and selective inhibitory activity of a closely related analog, 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide, against MMP-13[4].

The Role of MMP-13 in Pathophysiology

MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase with a critical role in the degradation of extracellular matrix components, particularly type II collagen, the main constituent of articular cartilage[5]. Under physiological conditions, MMP-13 is involved in tissue remodeling and wound healing. However, its overexpression is a hallmark of several diseases:

  • Osteoarthritis: In osteoarthritis, pro-inflammatory cytokines upregulate MMP-13 expression in chondrocytes, leading to the progressive degradation of cartilage and joint destruction[5].

  • Cancer: MMP-13 contributes to tumor progression by facilitating the breakdown of the extracellular matrix, which is a crucial step in tumor invasion and metastasis. Its activity is also linked to angiogenesis, the formation of new blood vessels that supply tumors[6].

Given its pivotal role in these pathologies, the selective inhibition of MMP-13 represents a promising therapeutic strategy.

Molecular Mechanism of Inhibition

MMP inhibitors typically function by chelating the catalytic zinc ion in the active site of the enzyme[5]. The proposed mechanism for imidazolidinone-based inhibitors involves the carboxamide or a synthetically modified functional group acting as a zinc-binding group (ZBG). The core imidazolidinone scaffold and its substituents are hypothesized to engage in hydrogen bonding and hydrophobic interactions with the amino acid residues lining the S1' pocket of the MMP-13 active site, thereby conferring potency and selectivity[4].

Structure-Activity Relationship (SAR) of Imidazolidinone-Based MMP-13 Inhibitors

The inhibitory potency and selectivity of imidazolidinone derivatives against MMP-13 are dictated by the nature and position of their substituents. Key structural features influencing activity include:

  • The Zinc-Binding Group (ZBG): The presence of a functional group capable of coordinating with the catalytic zinc ion is crucial for inhibitory activity. In the case of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, the hydroxyamide moiety serves as a potent ZBG[4]. For 2,5-Dioxoimidazolidine-4-carboxamide, the carboxamide itself or a bioisosteric replacement would be expected to fulfill this role.

  • The P1' Substituent: The group occupying the S1' pocket of the enzyme is a major determinant of selectivity. For imidazolidinone-based inhibitors, aryl groups with specific substitutions have been shown to enhance potency. For instance, analogues with 4-(4-fluorophenoxy)phenyl and 4-(naphth-2-yloxy)phenyl as P1' groups exhibit potent MMP-13 inhibition with IC50 values in the low nanomolar range[4].

Quantitative Analysis of Imidazolidinone-Related MMP-13 Inhibitors

While specific IC50 values for 2,5-Dioxoimidazolidine-4-carboxamide are not yet publicly available, data from closely related compounds underscore the potential of this chemical class as potent MMP-13 inhibitors.

Compound ClassP1' SubstituentTargetIC50 (nM)Reference
2-oxo-imidazolidine-4-carboxylic acid hydroxyamide4-(4-fluorophenoxy)phenylMMP-133[4]
2-oxo-imidazolidine-4-carboxylic acid hydroxyamide4-(naphth-2-yloxy)phenylMMP-134[4]

Signaling Pathways Modulated by MMP-13 Inhibition

Inhibition of MMP-13 by compounds such as 2,5-Dioxoimidazolidine-4-carboxamide would be expected to modulate downstream signaling pathways implicated in disease progression.

MMP13_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Proinflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Proinflammatory_Stimuli->NFkB_Pathway MMP13_Gene_Transcription MMP-13 Gene Transcription MAPK_Pathway->MMP13_Gene_Transcription NFkB_Pathway->MMP13_Gene_Transcription MMP13_Protein MMP-13 Protein MMP13_Gene_Transcription->MMP13_Protein ECM_Degradation Extracellular Matrix Degradation (e.g., Collagen II) MMP13_Protein->ECM_Degradation Inhibitor 2,5-Dioxoimidazolidine- 4-carboxamide Inhibitor->MMP13_Protein

Caption: Putative modulation of the MMP-13 signaling pathway by 2,5-Dioxoimidazolidine-4-carboxamide.

By inhibiting MMP-13, these compounds can prevent the degradation of the extracellular matrix, a key event in the pathogenesis of osteoarthritis and cancer metastasis[6].

Experimental Protocols for Validation

The following protocols provide a framework for the synthesis of 2,5-Dioxoimidazolidine-4-carboxamide derivatives and the assessment of their MMP-13 inhibitory activity.

Synthesis of 2,5-Dioxoimidazolidine-4-carboxamide Derivatives

A general procedure for the synthesis of related carboxamide derivatives involves the coupling of a carboxylic acid with an amine using a coupling agent.

Protocol: Amide Coupling for Carboxamide Synthesis

  • Acid Activation: Dissolve the starting carboxylic acid (e.g., 2,5-Dioxoimidazolidine-4-carboxylic acid) (1 mmol) and a coupling agent such as OxymaPure (1 mmol) in an appropriate solvent (e.g., 5 mL of DMF) at 0 °C.

  • Carbodiimide Addition: Add a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 mmol), dropwise to the solution at 0 °C and preactivate for 5 minutes.

  • Amine Addition: Add the desired amine (1 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then allow it to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired carboxamide derivative[7].

In Vitro MMP-13 Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is a sensitive and widely used method for determining the inhibitory activity of compounds against MMP-13.

Protocol: MMP-13 FRET Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35).

    • Enzyme Solution: Dilute recombinant human MMP-13 in assay buffer to the desired concentration.

    • Substrate Solution: Prepare a stock solution of a fluorogenic MMP-13 substrate (e.g., a FRET peptide) in DMSO and dilute to the final working concentration in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 2,5-Dioxoimidazolidine-4-carboxamide) in DMSO.

  • Assay Procedure:

    • Add a small volume of the inhibitor solution or DMSO (vehicle control) to the wells of a microplate.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve[6].

MMP13_Inhibition_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dispense_Inhibitor 2. Dispense Inhibitor/Vehicle into Microplate Wells Prepare_Reagents->Dispense_Inhibitor Add_Enzyme 3. Add MMP-13 Enzyme Solution Dispense_Inhibitor->Add_Enzyme Preincubation 4. Pre-incubate to Allow Inhibitor Binding Add_Enzyme->Preincubation Add_Substrate 5. Add FRET Substrate to Initiate Reaction Preincubation->Add_Substrate Measure_Fluorescence 6. Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Data_Analysis 7. Calculate IC50 Value Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for the MMP-13 FRET inhibition assay.

Conclusion and Future Directions

The collective evidence strongly supports the hypothesis that 2,5-Dioxoimidazolidine-4-carboxamide and its derivatives are promising candidates for development as selective MMP-13 inhibitors. The imidazolidinone scaffold provides a versatile platform for the design of potent and selective agents targeting this key enzyme. Future research should focus on the direct synthesis and biological evaluation of a focused library of 2,5-Dioxoimidazolidine-4-carboxamide derivatives to confirm this mechanism of action and to optimize their therapeutic potential. In-depth studies of their efficacy in cellular and in vivo models of osteoarthritis and cancer are warranted to translate the promise of this chemical class into novel clinical therapies.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(10), 2548. [Link]

  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3681. [Link]

  • Le, H., et al. (2022). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 23(5), 2759. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Letters, 24(36), 6604–6608. [Link]

  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211–1213. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2023). ResearchGate. [Link]

  • Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review. (2024). Journal of Oral and Maxillofacial Pathology, 28(1), 109. [Link]

  • Loke, I., et al. (2017). High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. PLoS ONE, 12(7), e0181421. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2023). ResearchGate. [Link]

  • Multi-Förster Resonance Energy Transfer-Based Fluorescent Probe for Spatiotemporal Matrix Metalloproteinase-2 and Caspase-3 Imaging. (2017). Analytical Chemistry, 89(9), 5047–5054. [Link]

  • Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review. (2024). ResearchGate. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules, 27(24), 8969. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2015). Molecules, 20(9), 15936–15956. [Link]

  • Measurement of ADAMTS-13 Activity Using Fluorescence Resonance Energy Transfer (FRET). (2013). CADTH. [Link]

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2024). Biomolecules, 15(1), 35. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2022). Molecules, 27(15), 4983. [Link]

  • Aung, A., et al. (2023). Extracellular antigen stability and the induction of protective humoral immunity. Science, 379(6630), eadd7232. [Link]

  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. (2018). International Journal of Molecular Sciences, 19(9), 2737. [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2017). Hilaris Publisher. [Link]

  • A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. (n.d.). Technology Networks. [Link]

Sources

2,5-Dioxoimidazolidine-4-carboxamide derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dioxoimidazolidine-4-carboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

Abstract

The 2,5-dioxoimidazolidine, commonly known as the hydantoin ring system, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are recognized as "privileged structures" due to their ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 2,5-dioxoimidazolidine-4-carboxamide derivatives and their analogs for researchers, scientists, and drug development professionals. We delve into the fundamental chemistry, established synthetic methodologies, and key chemical reactivities of this scaffold. The narrative synthesizes current knowledge on their broad biological activities, including anticancer, anticonvulsant, and antimicrobial effects, supported by an analysis of their structure-activity relationships (SAR). Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to offer field-proven insights and ensure technical accuracy. This document serves as an authoritative resource, grounded in comprehensive references, to facilitate further research and development in this promising class of therapeutic agents.

The 2,5-Dioxoimidazolidine (Hydantoin) Core: A Privileged Scaffold

The 2,5-dioxoimidazolidine ring, more commonly referred to in the literature as hydantoin or imidazolidine-2,4-dione, is a five-membered heterocyclic motif that has proven to be exceptionally valuable in drug discovery.[1] Its importance is underscored by its presence in several clinically successful drugs, such as the anticonvulsant Phenytoin, the antibiotic Nitrofurantoin, and the anti-androgen agent Enzalutamide used in prostate cancer therapy.[1]

The structural features of the hydantoin core—containing two carbonyl groups, two nitrogen atoms, and multiple sites for substitution—allow it to serve as a versatile scaffold.[1] These sites can be functionalized to fine-tune the molecule's steric, electronic, and pharmacokinetic properties, enabling precise interactions with biological targets. The carboxamide functional group at the 4-position introduces an additional point for hydrogen bonding and further derivatization, expanding its chemical diversity and therapeutic potential.

Caption: Core structure of 2,5-Dioxoimidazolidine-4-carboxamide.

Synthesis and Chemical Reactivity

The synthesis of hydantoin derivatives is well-established, offering robust and versatile routes to the core scaffold and its analogs. The choice of synthetic strategy is often dictated by the desired substitution pattern at the N¹, N³, and C⁵ positions.

Primary Synthetic Pathways

A cornerstone method for creating the hydantoin ring is the Bucherer-Bergs reaction . This multicomponent reaction involves the treatment of a ketone or aldehyde with potassium cyanide and ammonium carbonate to yield a 5-substituted hydantoin. Subsequent modifications can then be performed to introduce the carboxamide functionality.

An alternative and highly effective route starts from α-amino acids. This approach is particularly useful for synthesizing chiral hydantoins with specific stereochemistry at the C⁴ position. The amino acid is typically reacted with an isocyanate, followed by acid-catalyzed cyclization and dehydration to form the hydantoin ring. The carboxylic acid at C4 can then be converted to the desired carboxamide.

The chemical reactivity of the 2,5-dioxoimidazolidine-4-carboxamide core is largely defined by its functional groups.[2] The N-H protons at the N¹ and N³ positions are weakly acidic and can be deprotonated by a suitable base, allowing for alkylation or arylation. The carbonyl groups can participate in condensation reactions, particularly at the C⁵ position if it is unsubstituted. The carboxamide group itself can undergo hydrolysis under acidic or basic conditions.[2]

Caption: General synthetic workflow from an α-amino acid.

Biological Activities and Therapeutic Potential

Derivatives of the hydantoin scaffold exhibit an impressive range of biological and pharmacological activities, making them a subject of intense research in drug development.[1][3]

Anticonvulsant Activity

Hydantoins are perhaps most famously known for their anticonvulsant properties.[4] Phenytoin, a 5,5-diphenylhydantoin, is a frontline treatment for epilepsy. It is believed to exert its effect by blocking voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the propagation of seizure activity.[4] Research into novel hydantoin derivatives continues to seek agents with improved efficacy and fewer side effects.[4]

Anticancer Activity

The hydantoin scaffold is a key component of several anticancer agents.[5]

  • Androgen Receptor Antagonism: Enzalutamide, which features a complex hydantoin-thiohydantoin hybrid structure, is a potent androgen receptor inhibitor used to treat castration-resistant prostate cancer.

  • Matrix Metalloproteinase (MMP) Inhibition: Certain 2-oxo-imidazolidine derivatives have been identified as potent inhibitors of MMP-13, an enzyme implicated in tumor invasion and metastasis.[6] By blocking MMPs, these compounds can potentially prevent cancer cell migration.

  • Sirtuin (SIRT) Inhibition: Sirtuins are a class of proteins involved in cellular regulation, and their inhibition is a promising strategy for cancer therapy.[5] 5-benzylidenehydantoins have been identified as effective inhibitors of SIRT1 and SIRT2, demonstrating potential for development as anticancer drugs.[5]

G MMP_Inhibitor Hydantoin Derivative (MMP-13 Inhibitor) MMP13 MMP-13 Enzyme MMP_Inhibitor->MMP13 Inhibits ECM Extracellular Matrix (ECM) Degradation MMP13->ECM Degrades Invasion Tumor Cell Invasion & Metastasis ECM->Invasion Promotes

Caption: Mechanism of MMP inhibition in cancer.

Antimicrobial and Antifungal Activity

Researchers have synthesized and evaluated various hydantoin analogs for their antimicrobial properties. For instance, certain thiazolidine-2,4-dione carboxamides, which are structural analogs, have shown weak to moderate activity against Gram-negative bacteria like E. coli and P. aeruginosa, as well as antifungal activity against C. albicans.[7] The presence and position of substituents, such as bromine atoms, can significantly influence this activity.[7]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of hydantoin-based drug candidates. Studies have revealed key insights into how modifications at different positions on the ring affect biological outcomes.[1]

  • C⁵ Position: Substitutions at this position are crucial for many biological activities. For anticonvulsant activity, aryl groups (like the two phenyl groups in Phenytoin) are often favored. In anticancer agents, bulky hydrophobic substituents at C⁵ can enhance binding to target enzymes like ribonucleotide reductase.[5]

  • N¹ and N³ Positions: Alkylation or arylation at these positions significantly impacts the molecule's pharmacokinetic properties and target affinity. For example, in the development of MMP inhibitors, specific aryl groups at these positions are essential for potent inhibition.[6]

  • C⁴-Carboxamide: The carboxamide group itself is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor. Modifications of the amide nitrogen (e.g., forming N-substituted amides) can modulate solubility, cell permeability, and target engagement. For some human dihydroorotate dehydrogenase (hDHODH) inhibitors, replacing a carboxylic acid with a carboxamide group resulted in weak activity, indicating that polar groups at this position may not be tolerated for that specific target.[8]

Table 1: SAR Summary of 2-oxo-imidazolidine Analogs as MMP-13 Inhibitors Data synthesized from related structural classes.[6]

Position of SubstitutionSubstituent TypeObserved Activity (IC₅₀)Rationale for Activity Change
P1' Group (Aryl)4-(4-fluorophenoxy)phenyl3 nMOptimal fit and hydrophobic/electronic interactions within the S1' pocket of MMP-13.
P1' Group (Aryl)4-(naphth-2-yloxy)phenyl4 nMExtended aromatic system provides enhanced van der Waals interactions.
Core ScaffoldPyrrolidinone(Reference Compound)Serves as a rigid scaffold to position key interacting groups.
Core ScaffoldImidazolidinonePotent InhibitionThe hydantoin core effectively mimics the peptide backbone, positioning the P1' group and the zinc-binding group correctly.

Key Experimental Protocols

This section provides a representative, self-validating protocol for the final amidation step in the synthesis of a 2,5-dioxoimidazolidine-4-carboxamide derivative. This protocol is based on established peptide coupling methodologies.[7]

Protocol: Synthesis of a 2,5-Dioxoimidazolidine-4-carboxamide Derivative

Objective: To convert a 2,5-dioxoimidazolidine-4-carboxylic acid intermediate into its corresponding primary amide.

Causality: This protocol utilizes a carbodiimide coupling agent (DIC) in conjunction with an activating agent (OxymaPure) to form a highly reactive ester intermediate in situ. This intermediate is then susceptible to nucleophilic attack by an ammonia source to form the stable amide bond, minimizing side reactions and typically resulting in high yields.

Reagents and Materials:

  • 2,5-Dioxoimidazolidine-4-carboxylic acid derivative (1 mmol)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure) (1 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 mmol)

  • Ammonia source (e.g., Ammonium chloride with a non-nucleophilic base like Diisopropylethylamine, or a 7N solution of ammonia in methanol)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separation funnel

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2,5-dioxoimidazolidine-4-carboxylic acid (1 mmol) and OxymaPure (1 mmol) in anhydrous DMF (5 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add DIC (1.1 mmol) dropwise to the cooled solution. Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • Amidation: Add the ammonia source to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir overnight at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding excess water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and finally with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,5-dioxoimidazolidine-4-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Directions and Conclusion

The 2,5-dioxoimidazolidine-4-carboxamide scaffold and its analogs remain a highly fertile ground for therapeutic innovation. Their synthetic tractability and diverse biological activities ensure their continued relevance in medicinal chemistry. Future research should focus on several key areas:

  • Target Selectivity: Designing new derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Pharmacokinetic Optimization: Employing computational and medicinal chemistry strategies to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

  • Novel Biological Targets: Screening hydantoin-based libraries against new and emerging biological targets to uncover novel therapeutic applications.

  • Hybrid Molecules: Integrating the hydantoin scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities.[9]

References

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.
  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed.
  • 2,5-Dioxoimidazolidine-4-carboxylic acid. BLD Pharm.
  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost
  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed.
  • 2,5-Dioxoimidazolidine-4-carboxamide. Smolecule.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • Recent applications of hydantoin in medicinal chemistry. ChemicalBook.
  • Therapeutically applied hydantoin derivatives.
  • Hydantoin derivatives: Significance and symbolism. SYNTHESIS.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed.
  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase.
  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones.

Sources

An In-Depth Technical Guide to 2,5-Dioxoimidazolidine-4-carboxamide (CAS 89033-45-4): A Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification of novel scaffolds that offer versatile synthetic handles and potent biological activity is a cornerstone of drug discovery. 2,5-Dioxoimidazolidine-4-carboxamide (CAS 89033-45-4), a heterocyclic organic compound, has emerged as a molecule of significant interest. Its rigidified structure and capacity for diverse functionalization make it an attractive starting point for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of this promising scaffold, with a particular focus on its role as a modulator of the P2X7 receptor.

Chemical Identity and Physicochemical Properties

2,5-Dioxoimidazolidine-4-carboxamide is characterized by a five-membered imidazolidine ring system containing two carbonyl groups at positions 2 and 5, and a carboxamide group at position 4.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of 2,5-Dioxoimidazolidine-4-carboxamide

PropertyPredicted ValueMethod/Software
IUPAC Name 2,5-dioxoimidazolidine-4-carboxamide-
CAS Number 89033-45-4-
Molecular Formula C₄H₅N₃O₃-
Molecular Weight 143.10 g/mol -
logP (Octanol-Water Partition Coefficient) -1.5 to -1.0Various online predictors
Topological Polar Surface Area (TPSA) 104.2 ŲVarious online predictors
Hydrogen Bond Donors 3Various online predictors
Hydrogen Bond Acceptors 3Various online predictors
pKa (most acidic) 8.5 - 9.5 (amide N-H)Various online predictors
pKa (most basic) -4.0 to -3.0 (carbonyl oxygen)Various online predictors
Aqueous Solubility HighInferred from low logP and high TPSA

These predicted properties suggest that 2,5-Dioxoimidazolidine-4-carboxamide is a polar molecule with good aqueous solubility, a characteristic that is often favorable for drug candidates.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 2,5-Dioxoimidazolidine-4-carboxamide is not extensively documented, a plausible synthetic route can be proposed based on established methods for the preparation of similar heterocyclic carboxamides. A likely approach involves the condensation of an appropriate amino acid derivative with a source of the carbonyl groups, followed by amidation.

One potential pathway could start from aspartic acid, where the amino group is protected, and the side-chain carboxylic acid is converted to the corresponding amide. Subsequent cyclization with a reagent like urea or a phosgene equivalent would form the 2,5-dioxoimidazolidine ring.

Below is a generalized, proposed synthetic workflow.

Synthesis_Workflow AsparticAcid Aspartic Acid Derivative Amidation Side-chain Amidation AsparticAcid->Amidation Cyclization Cyclization with Urea/Phosgene equivalent Amidation->Cyclization FinalProduct 2,5-Dioxoimidazolidine-4-carboxamide Cyclization->FinalProduct

Caption: Proposed synthetic workflow for 2,5-Dioxoimidazolidine-4-carboxamide.

Proposed Experimental Protocol for Synthesis:

This protocol is a conceptual adaptation from the synthesis of related carboxamide derivatives and would require optimization.[1]

  • Step 1: Protection and Amidation of Aspartic Acid.

    • Protect the α-amino group of L-aspartic acid.

    • Activate the β-carboxylic acid using a suitable coupling agent (e.g., DCC/NHS or HATU).

    • React the activated ester with ammonia to form the corresponding β-amide.

  • Step 2: Cyclization to form the 2,5-Dioxoimidazolidine Ring.

    • Deprotect the α-amino group.

    • React the resulting amino acid amide with a cyclizing agent such as urea at elevated temperature, or a phosgene equivalent like triphosgene in the presence of a base.

  • Step 3: Purification.

    • The crude product would likely be purified by recrystallization or column chromatography to yield pure 2,5-Dioxoimidazolidine-4-carboxamide.

Potential Mechanism of Action: P2X7 Receptor Antagonism

The 2,5-dioxoimidazolidine scaffold has been identified as a promising framework for the development of potent antagonists of the P2X7 receptor (P2X7R).[2][3] P2X7R is an ATP-gated ion channel primarily expressed on immune cells and is a key player in inflammatory signaling pathways.[4] Its overactivation is implicated in a range of inflammatory diseases, chronic pain, and cancer, making it a compelling therapeutic target.[5][6]

The antagonism of P2X7R by 2,5-dioxoimidazolidine-based compounds is thought to occur through a conformational restriction of a known P2X7R antagonist, KN-62.[2][3] The rigid imidazolidine ring system mimics a key pharmacophoric element of KN-62, allowing for high-affinity binding to the receptor.

P2X7 Receptor Signaling Pathway and Point of Intervention:

P2X7_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonInflux Ion Influx (Ca²⁺, Na⁺) P2X7R->IonInflux Opens Channel NLRP3 NLRP3 Inflammasome Activation IonInflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Antagonist 2,5-Dioxoimidazolidine-4-carboxamide (Antagonist) Antagonist->P2X7R Blocks

Caption: P2X7R signaling pathway and the inhibitory action of antagonists.

Structure-activity relationship (SAR) studies on derivatives of the 2,5-dioxoimidazolidine scaffold have revealed key insights for optimizing P2X7R antagonism. For instance, substitution at the N3 position of the imidazolidine ring with a piperidine moiety has been shown to be favorable for activity.[2][3] Further modifications to this piperidine ring and other parts of the scaffold have led to the discovery of highly potent antagonists with IC₅₀ values in the nanomolar range.[2][3]

Table 2: P2X7R Antagonist Activity of 2,5-Dioxoimidazolidine Derivatives

CompoundIC₅₀ (Ethidium Uptake Assay)IC₅₀ (IL-1β ELISA Assay)Reference
Derivative 21i 23 nM14 nM[2][3]
Derivative (-)-21w 54 nM9 nM[2][3]

While specific biological activity data for the parent compound, 2,5-Dioxoimidazolidine-4-carboxamide, is not yet published, the potent activity of its derivatives strongly suggests that this core structure is a valid starting point for the development of P2X7R antagonists.

Applications in Drug Development

The versatility of the 2,5-dioxoimidazolidine scaffold extends its potential applications across several therapeutic areas:

  • Inflammatory Diseases: Given its role in P2X7R antagonism, this scaffold is a prime candidate for the development of drugs to treat chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

  • Neuropathic Pain: P2X7R is also implicated in the transmission of pain signals, making its antagonists potential analgesics for neuropathic pain.

  • Oncology: The P2X7 receptor is involved in tumor growth and metastasis, suggesting a role for its antagonists in cancer therapy.[7]

  • Other Therapeutic Areas: The 2,5-dioxoimidazolidine core is also found in compounds investigated for other biological activities, including as matrix metalloproteinase (MMP) inhibitors.[2]

Experimental Protocol: In Vitro P2X7 Receptor Antagonist Assay

The following is a detailed protocol for a common in vitro assay used to screen for P2X7 receptor antagonists, adapted from published methods.

Ethidium Bromide Uptake Assay

This assay measures the permeability of the cell membrane to the fluorescent dye ethidium bromide upon activation of the P2X7 receptor. Antagonists will inhibit this uptake.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • HEPES-buffered saline (HBS)

  • ATP (agonist)

  • Ethidium bromide

  • 2,5-Dioxoimidazolidine-4-carboxamide (test compound)

  • Known P2X7R antagonist (positive control, e.g., A-740003)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Workflow Diagram:

Assay_Workflow Start Start SeedCells Seed HEK293-P2X7R cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24 hours SeedCells->Incubate1 WashCells Wash cells with HBS Incubate1->WashCells AddCompound Add test compound (2,5-Dioxoimidazolidine-4-carboxamide) and controls WashCells->AddCompound Incubate2 Incubate for 30 minutes AddCompound->Incubate2 AddAgonistDye Add ATP and Ethidium Bromide Incubate2->AddAgonistDye Incubate3 Incubate for 15 minutes AddAgonistDye->Incubate3 ReadFluorescence Read fluorescence (Excitation: 530 nm, Emission: 590 nm) Incubate3->ReadFluorescence AnalyzeData Analyze data and calculate IC₅₀ ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the Ethidium Bromide Uptake Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293-P2X7R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of 2,5-Dioxoimidazolidine-4-carboxamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control in HBS.

  • Assay Procedure:

    • Gently wash the cells twice with HBS.

    • Add 50 µL of the diluted test compound or control to the appropriate wells and incubate for 30 minutes at 37°C.

    • Prepare a 2X solution of ATP and ethidium bromide in HBS.

    • Add 50 µL of the 2X ATP/ethidium bromide solution to each well to initiate the reaction. The final concentration of ATP should be at its EC₅₀, and ethidium bromide at approximately 20 µM.

    • Incubate the plate for 15 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation at 530 nm and emission at 590 nm.

    • Subtract the background fluorescence (wells with no ATP).

    • Plot the percent inhibition versus the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

As no specific safety data sheet (SDS) is available for 2,5-Dioxoimidazolidine-4-carboxamide, precautions should be based on those for structurally related compounds.[8][9] It should be handled as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,5-Dioxoimidazolidine-4-carboxamide represents a valuable and versatile scaffold for the design and development of novel therapeutic agents. Its potential as a P2X7 receptor antagonist, supported by the potent activity of its derivatives, opens up exciting avenues for the treatment of a wide range of inflammatory and pain-related disorders. While further research is needed to fully elucidate the biological activity and therapeutic potential of the parent compound, the information presented in this guide provides a solid foundation for researchers to explore the promising opportunities offered by this intriguing chemical entity.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018).
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6523.
  • Cole-Parmer. Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

  • Grote, A., Hiller, K., Scheer, M., Munch, R., Nörtemann, B., & Jahn, D. (2013). JCat: a novel tool to adapt codon usage of a target gene to its potential expression host. Nucleic acids research, 41(Web Server issue), W170–W174.
  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526.
  • Kapustian, K., et al. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 24(15), 2748.
  • Park, J. H., Lee, G. E., Lee, S. D., Hien, T. T., Kim, S., Yang, J. W., ... & Kim, Y. C. (2015). Discovery of novel 2,5-dioxoimidazolidine-based P2X(7) receptor antagonists as constrained analogues of KN62. Journal of medicinal chemistry, 58(5), 2345–2359.
  • MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. (2024). Retrieved from [Link]

  • Park, J. H., et al. (2015). Discovery of Novel 2,5-Dioxoimidazolidine-Based P2X7 Receptor Antagonists as Constrained Analogues of KN62. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Savio, L. E. B., de Andrade Mello, P., da Silva, C. G., & Coutinho-Silva, R. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon?. Frontiers in pharmacology, 9, 52.
  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13.
  • ResearchGate. (2020). (PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Retrieved from [Link]

  • Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE, 10(5), e0123089.
  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

  • Wang, D., et al. (2017). The P2X7 receptor in cancer: a new therapeutic opportunity. Expert Opinion on Therapeutic Targets, 21(8), 759-768.
  • Chemicalize. (n.d.). Chemicalize. Retrieved from [Link]

  • Di Virgilio, F., Sarti, A. C., & Grassi, F. (2018).
  • Al-Otaibi, J. S., et al. (2022). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & medicinal chemistry, 30, 116938.
  • Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PloS one, 18(10), e0292837.
  • Adinolfi, E., et al. (2018). The P2X7 receptor: a main player in inflammation. Biochemical pharmacology, 151, 234-244.
  • Jung, Y. J., & Kim, Y. C. (2016). Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). Bioorganic & medicinal chemistry letters, 26(16), 4063–4067.
  • Butt, H. M., et al. (2022).

Sources

Spectroscopic Profile of 2,5-Dioxoimidazolidine-4-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Spectroscopic Landscape of a Novel Heterocycle

To the researchers, chemists, and drug development professionals dedicated to advancing molecular science, this guide serves as a comprehensive technical resource on the spectroscopic characterization of 2,5-Dioxoimidazolidine-4-carboxamide. This molecule, a derivative of the hydantoin scaffold, holds potential in medicinal chemistry and materials science. As of the latest literature review, publicly accessible, peer-reviewed experimental spectroscopic data for this specific carboxamide derivative is limited. This guide, therefore, adopts a dual approach: firstly, to present a robust, theoretically predicted spectroscopic profile based on first principles and data from analogous structures. Secondly, to provide detailed, field-tested experimental protocols for acquiring and validating this data, ensuring a self-validating workflow for any laboratory synthesizing or studying this compound. Our objective is to equip you not just with data, but with the causal logic and methodological rigor required for unambiguous structural confirmation.

Molecular Structure and Functional Group Analysis

2,5-Dioxoimidazolidine-4-carboxamide (Molecular Formula: C₄H₅N₃O₃) is characterized by a five-membered hydantoin ring substituted at the 4-position with a carboxamide group. Understanding this architecture is fundamental to interpreting its spectroscopic signature.

The key functional groups dictating its spectral properties are:

  • Imide Group: Two secondary amine (N-H) protons within the heterocyclic ring.

  • Dicarbonyl Group: Two carbonyl (C=O) groups within the ring at positions 2 and 5.

  • Primary Amide Group: A terminal carboxamide (-CONH₂) group, containing a third carbonyl and two N-H protons.

  • Chiral Center: The carbon at position 4 (C4) is a chiral center, which has implications for its NMR spectroscopy.

Caption: Molecular structure of 2,5-Dioxoimidazolidine-4-carboxamide.

Predicted Spectroscopic Data & Interpretation

The following sections outline the anticipated spectral data. These predictions are grounded in established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2,5-Dioxoimidazolidine-4-carboxamide, both ¹H and ¹³C NMR will provide definitive information on its covalent framework.

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will prevent the rapid exchange of labile N-H protons, allowing for their observation.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 11.5Broad Singlet1HNH (Ring, N1 or N3)Imide protons are significantly deshielded due to the adjacent carbonyl groups.
~8.5 - 9.0Broad Singlet1HNH (Ring, N1 or N3)The second imide proton, potentially in a different chemical environment.
~7.5 - 8.0Broad Singlet1H-CO-NH ₂ (Amide)Amide protons are deshielded and often appear as broad signals.
~7.0 - 7.5Broad Singlet1H-CO-NH ₂ (Amide)The second amide proton, diastereotopic due to the adjacent chiral center.
~4.5 - 5.0Singlet1HC4-H Methine proton alpha to two carbonyl groups and the carboxamide group, leading to significant deshielding.
Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~170 - 175C 6=O (Amide)Amide carbonyls are typically found in this region.
~165 - 170C 2=O / C 5=O (Ring)Imide carbonyls are highly deshielded. The two may be distinct or overlapping.
~55 - 60C 4The chiral methine carbon, shifted downfield by adjacent electronegative atoms and carbonyls.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule.[1]

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3400 - 3200N-H StretchImide & Amide N-HA broad, strong absorption region resulting from multiple N-H groups involved in hydrogen bonding. May show distinct peaks for the different N-H environments.[2]
~1780 & ~1710C=O StretchImide CarbonylsHydantoin rings typically show two distinct, strong, and sharp carbonyl absorption bands due to asymmetric and symmetric stretching.[3]
~1680C=O Stretch (Amide I)Amide CarbonylThe amide carbonyl stretch (Amide I band) is a very strong and sharp absorption.
~1620N-H Bend (Amide II)Amide N-HThe Amide II band arises from N-H bending and C-N stretching, appearing as a strong, sharp peak.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): For C₄H₅N₃O₃, the exact mass is 159.0331 g/mol . In a high-resolution mass spectrum (HRMS), observing this mass would confirm the elemental composition. In a low-resolution spectrum, a peak at m/z = 159 would be expected.

  • Predicted Fragmentation Pathway: Electron Impact (EI) ionization would likely induce fragmentation. A plausible pathway involves the loss of the carboxamide group.

Fragmentation_Pathway M [C₄H₅N₃O₃]⁺˙ m/z = 159 F1 [C₃H₄N₂O₂]⁺˙ m/z = 114 M->F1 - CONH₂ (45 Da) F2 [C₃H₃N₂O]⁺ m/z = 83 F1->F2 - OCH (31 Da)

Caption: A plausible fragmentation pathway for 2,5-Dioxoimidazolidine-4-carboxamide.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule.

  • Predicted Absorption: The molecule contains carbonyl groups which are chromophores. Hydantoin derivatives typically exhibit absorption maxima (λ_max) at wavelengths shorter than 240 nm, corresponding to n → π* transitions of the carbonyl groups.[3] The presence of multiple carbonyls and the amide group may result in a complex absorption profile in the 200-250 nm range.

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to be self-validating systems for the acquisition of high-quality spectroscopic data.

Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] The choice of solvent is critical for observing exchangeable protons.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

  • Instrument Calibration:

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical peak shape for the solvent residual peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the DMSO residual peak to 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale by setting the DMSO-d₆ carbon peak to 39.52 ppm.

Protocol for IR Spectroscopy

Objective: To identify the key functional groups via their vibrational frequencies.

Methodology (using KBr pellet):

  • Sample Preparation:

    • Place ~1-2 mg of the dry sample into an agate mortar.

    • Add ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.[5]

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands and compare them to the predicted values.

Protocol for High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and study fragmentation patterns.

Methodology (using ESI-TOF):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~10-50 µg/mL.

  • Instrument Setup:

    • Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Calibrate the instrument using a known calibration standard across the desired mass range to ensure high mass accuracy.[6]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes to determine the best ionization.

    • Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺ or other adducts.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and elucidate the structure.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and calculate the elemental formula. The calculated mass should be within 5 ppm of the theoretical mass.

    • Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway.

Protocol for UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 10⁻³ M).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5.[3][7]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.[3]

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Replace the blank cuvette in the sample beam with a cuvette containing the sample solution.

    • Scan the sample from 400 nm down to 200 nm.[8]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Integrated Workflow for Structural Verification

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound Synthesized Compound (2,5-Dioxoimidazolidine-4-carboxamide) IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS UV UV-Vis Spectroscopy Compound->UV IR_Data Functional Groups Confirmed (C=O, N-H) IR->IR_Data NMR_Data Covalent Framework Confirmed (Connectivity & Environment) NMR->NMR_Data MS_Data Elemental Composition & MW Confirmed (Fragmentation Corroborates Structure) MS->MS_Data UV_Data Chromophore System Confirmed UV->UV_Data Final Unambiguous Structural Confirmation IR_Data->Final NMR_Data->Final MS_Data->Final UV_Data->Final

Caption: Integrated workflow for the structural verification of a synthesized compound.

Conclusion

References

  • Nilewski, C., et al. (2021). Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2. PubMed. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available at: [Link]

  • Jiménez, B., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial. Available at: [Link]

  • Romanian Reports in Physics. STUDY OF THE OPTICAL PROPERTIES OF 2-THIOHYDANTOIN DERIVATIVES. Available at: [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. Available at: [Link]

  • Joshi, S., et al. (2020). Handling considerations for the mass spectrometry of reactive organometallic compounds. University of Victoria. Available at: [Link]

  • ZoBio. NMR sample preparation guidelines. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

  • Thomas, L., & Sessions, L. B. Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department, Jacksonville State University. Available at: [Link]

  • Rossi, P., et al. (2007). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Available at: [Link]

  • JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Available at: [Link]

  • Nowak, K., et al. (2022). Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. Pharmaceutics. Available at: [Link]

  • Chemistry LibreTexts. (2022). IR Spectroscopy. Available at: [Link]

  • El-Gendy, Z. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinitat. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2,5-Dioxoimidazolidine-4-carboxamide, commonly known as allantoin. In the realms of pharmaceutical and cosmetic sciences, a thorough understanding of a compound's solubility is paramount for formulation development, bioavailability, and ensuring product efficacy and stability. This document delves into the theoretical underpinnings of allantoin's solubility, presents a compilation of quantitative and qualitative data in various solvents, details standardized experimental protocols for solubility determination, and explores the key factors influencing its dissolution behavior.

Introduction to 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin) and the Significance of its Solubility

2,5-Dioxoimidazolidine-4-carboxamide, or allantoin, is a heterocyclic organic compound with the chemical formula C₄H₆N₄O₃.[1] It is a diureide of glyoxylic acid and a metabolic intermediate in most organisms, including plants and bacteria.[2] In mammals, with the exception of primates, it is the end product of purine degradation, formed by the oxidation of uric acid.[3]

Allantoin is widely utilized in cosmetics and pharmaceuticals for its keratolytic, moisturizing, soothing, and anti-irritant properties.[4] It is also known to promote the renewal of epidermal cells and accelerate wound healing.[4] The efficacy of topically applied formulations containing allantoin is intrinsically linked to its concentration in the dissolved state, making its solubility a critical parameter. Poor solubility can limit the bioavailability of the active ingredient, hindering its therapeutic or cosmetic effect. Therefore, a comprehensive understanding of its solubility profile in various solvent systems is essential for developing stable and effective formulations.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid crystalline compound like allantoin in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and to create a cavity in the solvent must be compensated by the energy released from the solute-solvent interactions.

Key Thermodynamic Principles: The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of the solution:

ΔG = ΔH - TΔS

For a substance to dissolve, the Gibbs free energy of the solution must be negative. The enthalpy of the solution is influenced by the lattice energy of the solid and the solvation energy. The entropy change is generally positive as the ordered crystal structure is disrupted, leading to a more disordered state in the solution.

Hansen Solubility Parameters (HSP): A Predictive Tool

A powerful empirical method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] This model is based on the principle of "like dissolves like" and quantifies the cohesive energy density of a substance into three components:

  • δD (Dispersion forces): Arising from atomic interactions (van der Waals forces).

  • δP (Polar forces): Stemming from dipole-dipole interactions.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

Quantitative Solubility Data of Allantoin

The solubility of allantoin is generally low in water and most organic solvents at room temperature, but it increases significantly with temperature.[6] The following table summarizes the available quantitative solubility data for allantoin in various solvents.

SolventTemperature (°C)Solubility (% w/w)Solubility ( g/100g solvent)Reference(s)
Water20~0.4%-
Water250.57%0.45 g[2][7]
Water401.0%-[8]
Water501.5%-[8]
Water70~3.6%-[6]
Water75~4.0%4.0 g[6]
Ethanol (96%)250.04%<0.1 g[2][7]
Ethanol20~0.1%-
Propylene Glycol25-<0.1 g[7]
Propylene Glycol25~0.3%-
Glycerin (5% in water)20~0.8%-
Isopropanol (50% in water)25~0.3%-
Sodium Lauryl Sulfate (30%)20~0.8%-
10% HCl25-<0.4 g[7]
10% NaOH25-39.0 g[7]
Dimethyl Sulfoxide (DMSO)AmbientHigh-[3]

Experimental Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[9] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute after equilibrium has been reached.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 2,5-Dioxoimidazolidine-4-carboxamide into a suitable container (e.g., a glass vial or flask with a screw cap). The excess should be sufficient to ensure that solid material remains at the end of the experiment.

    • Add a precise volume of the desired solvent to the container.

  • Equilibration:

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a constant temperature shaker bath or incubator. The temperature should be controlled to ±0.5°C.

    • Agitate the mixture for a predetermined period. A common duration is 24 to 72 hours to ensure equilibrium is reached.[10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Separation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle. This can be facilitated by centrifugation at the same temperature as the equilibration.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles. The filter should be compatible with the solvent and should not adsorb the solute.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of allantoin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

Analytical Determination of Allantoin Concentration

A common and reliable method for quantifying allantoin in solution is reverse-phase HPLC with UV detection.

  • Column: A C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[11] For highly polar compounds like allantoin, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation technique.[13]

  • Detection: Allantoin can be detected by UV absorbance, typically in the range of 200-220 nm.[14]

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known allantoin concentrations. The concentration of the unknown sample is then determined by comparing its response to the calibration curve.

Equilibrium_Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Sample Separation cluster_analysis Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B Combine C Seal and Agitate at Constant Temperature B->C D Monitor until Equilibrium is Reached C->D E Centrifuge/Settle D->E F Filter Supernatant E->F G Dilute Sample F->G H Analyze by HPLC-UV G->H I Calculate Solubility H->I

Caption: Workflow for Equilibrium Solubility Determination using the Shake-Flask Method.

Factors Influencing the Solubility of Allantoin

Several factors can significantly impact the solubility of 2,5-Dioxoimidazolidine-4-carboxamide. A thorough understanding of these factors is crucial for effective formulation design.

Temperature

As indicated in the quantitative data table, the solubility of allantoin in water and other solvents is highly dependent on temperature. The dissolution of allantoin is an endothermic process, meaning that an increase in temperature leads to a significant increase in its solubility.[6] This is a critical consideration for both the manufacturing process of formulations, where heating can be used to dissolve higher concentrations of allantoin, and for the storage and stability of the final product, as cooling can lead to precipitation.[7]

pH of the Solvent

The pH of the aqueous medium can have a substantial effect on the solubility of ionizable compounds. Allantoin has a pKa of approximately 8.96, indicating it is a weak acid.[15] In aqueous solutions, it can exist in both neutral and ionized forms. The solubility of the ionized form is generally much higher than that of the neutral form. Therefore, in alkaline solutions (pH > pKa), the solubility of allantoin is expected to increase significantly due to the formation of the more soluble allantoinate salt. This is supported by data showing very high solubility in 10% NaOH.[7] Conversely, in acidic to neutral pH, the non-ionized form will predominate, resulting in lower solubility. Allantoin is reported to be stable in the pH range of 4-8.[16]

pH_Effect_on_Solubility cluster_pH_Scale pH Scale cluster_Allantoin_Form Predominant Allantoin Form Low_pH Acidic pH (pH < pKa) Neutral Neutral Form (Lower Solubility) Low_pH->Neutral Favors High_pH Alkaline pH (pH > pKa) Ionized Ionized Form (Higher Solubility) High_pH->Ionized Favors

Caption: Influence of pH on the predominant form and solubility of allantoin.

Solvent Properties

The choice of solvent is a primary determinant of solubility. As a polar molecule with multiple hydrogen bonding sites, allantoin is more soluble in polar solvents, particularly those that can engage in hydrogen bonding. Its limited solubility in non-polar (apolar) solvents like oils and ether is a direct consequence of the unfavorable intermolecular interactions.[4] The use of co-solvents, such as propylene glycol or glycerol in water, can enhance the solubility of allantoin by modifying the overall polarity and hydrogen bonding capacity of the solvent system.[2]

Crystal Structure and Polymorphism

Allantoin crystallizes in a monoclinic system.[2] The arrangement of molecules in the crystal lattice and the strength of the intermolecular forces within the crystal (lattice energy) directly affect its solubility. A more stable crystal form with a higher lattice energy will generally have lower solubility.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can also significantly influence solubility. Different polymorphs of the same compound can have different melting points, stabilities, and solubilities. While specific studies on the polymorphism of allantoin and its direct impact on solubility are not extensively reported, it is a critical factor to consider in drug development, as different batches of the raw material could potentially exhibit different solubility profiles if they exist in different polymorphic forms. The stable racemic mixture of (R) and (S) enantiomers crystallizes in monoclinic lamellae or prisms.[8]

Conclusion

The solubility of 2,5-Dioxoimidazolidine-4-carboxamide is a multifaceted property governed by a delicate balance of intermolecular forces, temperature, pH, and the solid-state characteristics of the compound. While generally exhibiting low solubility in water and many organic solvents at room temperature, its solubility can be significantly enhanced by increasing the temperature and by adjusting the pH to the alkaline range. The choice of solvent or co-solvent system is also a powerful tool for modulating its solubility.

For researchers and formulation scientists, a comprehensive understanding of these factors, coupled with robust experimental determination of solubility using standardized methods like the shake-flask technique, is indispensable for the successful development of effective and stable pharmaceutical and cosmetic products containing allantoin. Future research focusing on the determination of Hansen Solubility Parameters for allantoin and a thorough investigation into its potential polymorphism would provide even greater predictive power and control over its formulation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204, Allantoin. Retrieved from [Link]

  • Google Patents. (n.d.). DE19853842C9 - Water-soluble allantoin compound and a method for producing a water-soluble allantoin compound.
  • Liu, J., et al. (2023). Determination and correlation of solubility and Thermodynamic properties of allantoin in four binary solvents from 288.15 K to 333.15 K. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). JP2009250730A - Method for analysis of allantoin.
  • DSM. (n.d.). Bioactives - ALLANTOIN. Retrieved from [Link]

  • Dražić, A., et al. (2017). Studies on allantoin topical formulations: in vitro drug release studies and rheological characteristics. ResearchGate. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Yılmaz, B., & Kılıç, E. (2024). Development of an HPLC-UV method for the simultaneous determination of allantoin and D-panthenol in cosmetic products containing Aloe vera extracts. ResearchGate. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Allantoin. NIST Chemistry WebBook. Retrieved from [Link]

  • Völgyi, G., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Allantoin on Primesep 100 Column. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • LCGC International. (2010). Determination of Urea and Allantoin in Cosmetics. Retrieved from [Link]

Sources

A Theoretical and Computational Scrutiny of 2,5-Dioxoimidazolidine-4-carboxamide: A Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies applicable to the study of 2,5-Dioxoimidazolidine-4-carboxamide. Tailored for researchers, computational chemists, and drug development professionals, this document elucidates the foundational principles and practical applications of theoretical chemistry in characterizing and predicting the behavior of this and related heterocyclic compounds.

Introduction: The Significance of the Imidazolidinone Core

The 2,5-dioxoimidazolidine, or hydantoin, scaffold is a privileged structure in medicinal chemistry.[1] This five-membered heterocyclic ring system, featuring two nitrogen atoms and two carbonyl groups, provides a rigid framework with multiple sites for hydrogen bond donors and acceptors.[1] These characteristics make it an ideal backbone for designing molecules with specific biological activities. Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities.[1][2] The carboxamide substituent at the 4-position of the 2,5-dioxoimidazolidine ring introduces an additional functional group that can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.

Theoretical and computational studies are indispensable for understanding the structure-activity relationships (SARs) of such molecules at a sub-atomic level. These in-silico approaches allow for the prediction of molecular properties, reaction mechanisms, and biological interactions, thereby accelerating the drug discovery and development process.

I. Foundational Theoretical Approaches: A Synergistic Toolkit

A comprehensive theoretical investigation of 2,5-Dioxoimidazolidine-4-carboxamide and its derivatives necessitates a multi-faceted approach, combining quantum mechanics, molecular mechanics, and molecular dynamics simulations.

Quantum Chemical Calculations: Unveiling Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic structure, reactivity, and spectroscopic properties of a molecule.[3][4] These methods provide insights into:

  • Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Calculating orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are crucial for predicting reactivity and intermolecular interactions.[5]

  • Spectroscopic Characterization: Simulating vibrational (IR) and electronic (UV-Vis) spectra to aid in experimental characterization.

  • Reactivity Descriptors: Determining global and local reactivity indices to predict the most likely sites for electrophilic and nucleophilic attack.

Protocol 1: Geometry Optimization and Electronic Structure Calculation using DFT

This protocol outlines a typical workflow for performing a DFT calculation on 2,5-Dioxoimidazolidine-4-carboxamide.

Objective: To determine the optimized geometry and key electronic properties.

Methodology:

  • Structure Building: Construct the 3D structure of 2,5-Dioxoimidazolidine-4-carboxamide using a molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Preparation:

    • Select a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.[3]

    • Specify the calculation type as "Optimization" followed by "Frequency" to ensure a true energy minimum is found.

    • Define the charge (0) and multiplicity (singlet) of the molecule.

  • Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis of Results:

    • Optimized Geometry: Visualize the output structure and analyze bond lengths, bond angles, and dihedral angles.

    • Vibrational Frequencies: Confirm the absence of imaginary frequencies, which indicates a true local minimum on the potential energy surface.

    • Electronic Properties: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

    • Molecular Orbitals: Visualize the HOMO and LUMO to identify regions of high electron density and susceptibility to electrophilic/nucleophilic attack.

    • Multipole Moments and Charges: Analyze the dipole moment and atomic charges to understand the molecule's polarity and electrostatic interactions.

Molecular Docking: Predicting Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein.[6] This method is instrumental in drug discovery for:

  • Binding Mode Prediction: Identifying the most likely conformation of the ligand within the protein's active site.

  • Binding Affinity Estimation: Scoring functions are used to estimate the strength of the ligand-receptor interaction, which can be correlated with biological activity.

  • Virtual Screening: Docking large libraries of compounds to identify potential drug candidates.

Protocol 2: Molecular Docking of 2,5-Dioxoimidazolidine-4-carboxamide Derivatives

This protocol describes a general workflow for docking a library of 2,5-Dioxoimidazolidine-4-carboxamide derivatives against a target protein.

Objective: To predict the binding modes and rank the potential inhibitory activity of a series of compounds.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site, typically based on the location of a known inhibitor or by identifying cavities on the protein surface.

  • Ligand Preparation:

    • Generate 3D structures of the 2,5-Dioxoimidazolidine-4-carboxamide derivatives.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of each ligand within the defined binding site.

    • The software will score and rank the resulting poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Binding Poses: Visualize the top-ranked poses for each ligand and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein residues.

    • Docking Scores: Compare the docking scores of the different derivatives to prioritize compounds for further experimental testing. A more negative docking score generally indicates a stronger predicted binding affinity.

Molecular Dynamics Simulations: Capturing Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time.[7] By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal:

  • Conformational Flexibility: How the ligand and protein structures fluctuate and adapt to each other's presence.

  • Binding Stability: Assessing the stability of the ligand-protein complex over the simulation time.

  • Free Energy Calculations: More rigorous methods like MM-PBSA and MM-GBSA can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.[8]

II. Data Presentation and Visualization

Table 1: Hypothetical Quantum Chemical Properties of 2,5-Dioxoimidazolidine-4-carboxamide and its Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2,5-Dioxoimidazolidine-4-carboxamide-7.5-1.26.34.5
N-methyl Derivative-7.3-1.16.24.8
4-phenyl Derivative-7.1-1.55.65.1

Note: These are representative values and would be determined from DFT calculations.

Diagram 1: General Workflow for Theoretical Analysis

G cluster_0 Computational Chemistry Workflow Structure Preparation Structure Preparation Quantum Mechanics (DFT) Quantum Mechanics (DFT) Structure Preparation->Quantum Mechanics (DFT) Molecular Docking Molecular Docking Structure Preparation->Molecular Docking Data Analysis Data Analysis Quantum Mechanics (DFT)->Data Analysis Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Molecular Dynamics->Data Analysis

Caption: A generalized workflow for the theoretical analysis of small molecules.

Diagram 2: Molecular Structure of 2,5-Dioxoimidazolidine-4-carboxamide

G cluster_0 2,5-Dioxoimidazolidine-4-carboxamide molecule molecule

Caption: 2D structure of 2,5-Dioxoimidazolidine-4-carboxamide.

III. Authoritative Grounding and Mechanistic Insights

The theoretical approaches described herein are well-established in the scientific community. The choice of a specific DFT functional and basis set can influence the accuracy of the results, and it is often recommended to benchmark different methods against experimental data when available.[5] Similarly, the reliability of molecular docking studies depends heavily on the quality of the protein structure and the scoring function used.[7] For more accurate predictions of binding affinity, combining docking with more rigorous methods like MD simulations and free energy calculations is advisable.[8]

The insights gained from these theoretical studies can guide the synthesis of new derivatives with improved pharmacological profiles. For example, if docking studies reveal a key hydrogen bond interaction, derivatives can be designed to enhance this interaction. If DFT calculations indicate that a particular region of the molecule is prone to metabolic attack, modifications can be made to improve its stability.

Conclusion

Theoretical and computational studies provide a powerful and indispensable framework for the investigation of 2,5-Dioxoimidazolidine-4-carboxamide and its analogs. By leveraging a combination of quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of the structural, electronic, and dynamic properties of these molecules. This knowledge is crucial for the rational design of new compounds with enhanced biological activity and for accelerating the journey from chemical concept to clinical candidate.

References

  • Al-Ostath, A., et al. (2023). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 28(15), 5789. [Link]

  • Asif, M. (2014). A review on diverse molecules of 2,4-thiazolidinedione as a therapeutically active compound. Current Drug Discovery Technologies, 11(1), 38-55.
  • Karaman, R. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, e2400504. [Link]

  • Khan, I., et al. (2024). Synthesis, Characterization, Antibacterial, and Molecular Docking and Dynamics Studies of Novel 2-thioxoimidazolidin-4-one Analogue. Chemistry Africa, 7, 2395–2407. [Link]

  • Stankovic, N., et al. (2018). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. Journal of Molecular Structure, 1171, 804-816. [Link]

  • Al-Wahaibi, L. H., et al. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 29(16), 3794. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, identification and computational study of 4- Thiazolidine 4-carboxylic acid derivatives and their metal complexes with Cu(II), and Ag(I). International Journal of Advanced Natural Sciences and Engineering Researches, 1(2), 52-67. [Link]

  • Matsumoto, K., et al. (2007). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2743-2747. [Link]

  • Stankovic, N., et al. (2018). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. Journal of Molecular Structure, 1171, 804-816. [Link]

  • Singh, H., et al. (2026). Integrating Synthesis, Pharmacological Activity, and Molecular Modeling to Explore 1,2,4-Triazine Fused Thiazolidin-4-one Derivatives as GABAA Receptor Modulators. CNS & Neurological Disorders - Drug Targets. [Link]

  • Kumar, A., et al. (2010). Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives. E-Journal of Chemistry, 7(4), 1449-1454. [Link]

  • Gebre, M. H., & Tadesse, S. (2023). Theoretical Prediction of the Adiabatic Electron Affinity of Hydantoin based drugs and their derivatives. Alemayehu, Ethiopia: Haramaya University. [Link]

  • Khan, K. M., et al. (2024). Molecular modeling and synthesis of novel benzimidazole-derived thiazolidinone bearing chalcone derivatives: a promising approach to develop potential anti-diabetic agents. Zeitschrift für Naturforschung C, 79(11-12), 425-436. [Link]

  • Kamal, A., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 485-517. [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. [Link]

Sources

The Biological Significance of Imidazolidinone Carboxamides: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazolidinone Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidinone ring system, a five-membered heterocyclic motif, has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1][2] When functionalized with a carboxamide group, this scaffold gives rise to a class of compounds known as imidazolidinone carboxamides, which have demonstrated a broad spectrum of pharmacological effects. These derivatives have emerged as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, viral and bacterial infections, and neurodegenerative disorders.[2][3] Their ability to interact with various biological targets, coupled with favorable pharmacokinetic properties, underscores their potential in modern drug discovery.[4]

This technical guide provides an in-depth exploration of the biological significance of imidazolidinone carboxamides. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. By synthesizing technical data with field-proven insights, this guide aims to serve as a valuable resource for advancing the research and development of this important class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazolidinone carboxamides have demonstrated significant potential as anticancer agents by targeting multiple oncogenic pathways.[2][4] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of metastasis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of imidazolidinone carboxamides are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as topoisomerases, protein kinases, and matrix metalloproteinases.[4][5]

One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. For instance, certain imidazolidinone derivatives have been shown to induce apoptosis in colorectal cancer cells by triggering the production of reactive oxygen species (ROS).[6] This increase in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn initiates the caspase cascade, leading to apoptosis.[6]

Furthermore, some imidazolidinone carboxamides function as kinase inhibitors, targeting enzymes like PI3Kα and EGFR, which are crucial for cancer cell survival and proliferation.[4][7] Molecular docking studies have revealed that these compounds can bind to the active sites of these kinases, disrupting their function and inhibiting downstream signaling pathways.[4]

Figure 1: Anticancer Mechanism of Imidazolidinone Carboxamides A Imidazolidinone Carboxamide B ROS Production A->B F Kinase Inhibition (e.g., PI3Kα, EGFR) A->F C JNK Pathway Activation B->C D Caspase Cascade C->D E Apoptosis D->E G Inhibition of Cell Proliferation & Survival F->G

Figure 1: Anticancer Mechanism of Imidazolidinone Carboxamides
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Step-by-Step Methodology: [9][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazolidinone carboxamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer activity of imidazolidinone carboxamides can be significantly influenced by the nature and position of substituents on the imidazolidinone and carboxamide moieties.[9][12] For instance, the presence of bulky or hydrophobic acyl groups can enhance anticancer activity.[12] Specifically, the carboxamide group has been shown to contribute to the antiproliferative activity against breast cancer cells.[9]

Antiviral Activity: A Broad-Spectrum Defense

Imidazolidinone derivatives have demonstrated potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus.[4] Their mechanisms of action often target viral enzymes and proteins that are essential for the viral life cycle.

Mechanism of Action: Disrupting the Viral Replication Cycle

The antiviral activity of imidazolidinones is often achieved through the inhibition of key viral enzymes. For example, some derivatives act as inhibitors of HIV aspartic protease and also function as CCR5 co-receptor antagonists, effectively blocking viral entry into host cells.[4] Against HCV and dengue virus, these compounds have been shown to inhibit the NS3 serine protease and the NS2B-NS3 protease, respectively, which are crucial for viral replication.[4] In the case of enterovirus 71 (EV71), pyridyl-imidazolidinones target the viral capsid protein VP1, thereby inhibiting viral adsorption and uncoating.[4]

Figure 2: Antiviral Mechanisms of Imidazolidinone Carboxamides cluster_hiv HIV cluster_hcv_denv HCV / Dengue Virus A Imidazolidinone Carboxamide B HIV Aspartic Protease Inhibition A->B C CCR5 Co-receptor Antagonism A->C D Inhibition of Viral Replication B->D E Inhibition of Viral Entry C->E F Imidazolidinone Carboxamide G NS3/NS2B-NS3 Protease Inhibition F->G H Inhibition of Viral Replication G->H

Figure 2: Antiviral Mechanisms of Imidazolidinone Carboxamides
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[12][13][14][15]

Principle: Lytic viruses form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the concentration of infectious virus. Antiviral compounds inhibit viral replication, leading to a reduction in the number and size of plaques.[14]

Step-by-Step Methodology: [12][15]

  • Cell Seeding: Seed susceptible host cells in 24-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Inoculate the cell monolayers with the virus dilutions in the presence or absence of various concentrations of the imidazolidinone carboxamide.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

Antibacterial and Antifungal Activity: Combating Microbial Resistance

Imidazolidinone carboxamides have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16]

Mechanism of Action: Targeting Essential Bacterial Enzymes

While the exact mechanisms are still under investigation for many derivatives, it is believed that the antibacterial action of some imidazolidinones involves the inhibition of essential bacterial enzymes. For example, some sulfonamide derivatives of imidazolidinone are thought to inhibit the post-translational modification of bacterial peptides and proteins.[16] The imidazolidinone moiety itself is considered a key contributor to the antimicrobial activity.[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these compounds is highly dependent on their chemical structure. For instance, in a series of thiazolidine-2,4-dione carboxamides, the presence and position of a bromo substituent on the carboxamide series had a significant effect on antifungal activity.[4]

Table 1: Antimicrobial Activity of Selected Imidazolidinone Derivatives

Compound IDTarget OrganismActivity (Zone of Inhibition in mm)Reference
4cC. albicans12[4]
4kC. albicans15[4]
4gC. albicans14[4]

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Emerging research suggests that imidazolidinone and related thiazolidinone derivatives may have neuroprotective properties, offering a potential therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's.[17][18]

Mechanism of Action: Modulating Inflammatory and Apoptotic Pathways

The neuroprotective effects of these compounds are thought to be mediated through the modulation of inflammatory and apoptotic signaling pathways. Thiazolidine derivatives have been shown to reduce neuronal damage by downregulating the overexpression of proinflammatory cytokines and modulating the p-NF-κB and NLRP3 pathways.[8] They may also exert their effects by reducing oxidative stress and inhibiting the expression of pro-apoptotic proteins like Bax, while increasing the expression of anti-apoptotic proteins like Bcl-2.[17]

Figure 3: Neuroprotective Mechanisms of Imidazolidinone Derivatives A Imidazolidinone Derivative B ↓ Proinflammatory Cytokines A->B C ↓ p-NF-κB & NLRP3 Pathways A->C D ↓ Oxidative Stress A->D E ↓ Bax (Pro-apoptotic) A->E F ↑ Bcl-2 (Anti-apoptotic) A->F G Neuroprotection B->G C->G D->G E->G F->G

Figure 3: Neuroprotective Mechanisms of Imidazolidinone Derivatives
Experimental Protocol: Neuronal Cell Viability Assay under Oxidative Stress

This protocol describes a method to assess the neuroprotective effects of imidazolidinone carboxamides against oxidative stress-induced neuronal cell death.[1][18][19][20]

Principle: Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), leads to neuronal cell death. Neuroprotective compounds can mitigate this damage and improve cell viability.[19][21]

Step-by-Step Methodology: [1][20]

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of the imidazolidinone carboxamide for a specified time (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., H₂O₂) for a defined period.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or the lactate dehydrogenase (LDH) release assay.[18]

  • Data Analysis: Compare the viability of cells treated with the compound and the oxidative stressor to that of cells treated with the stressor alone to determine the neuroprotective effect.

Preclinical Development and Future Perspectives

The diverse biological activities of imidazolidinone carboxamides make them attractive candidates for further preclinical development.[22][23][24] The preclinical phase involves a series of in vitro and in vivo studies to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate before it can be tested in humans.[22][23][24]

Key Stages in Preclinical Development: [22][23]

  • Lead Optimization: Modifying the chemical structure of promising compounds to improve their activity, selectivity, and pharmacokinetic properties.

  • In Vitro and In Vivo Pharmacology: Characterizing the mechanism of action and efficacy in relevant cellular and animal models of disease.

  • Toxicology Studies: Assessing the potential toxicity of the compound in various animal models to determine a safe starting dose for human clinical trials.[24]

  • Pharmacokinetic and Drug Metabolism Studies: Evaluating how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

While preclinical studies for specific imidazolidinone carboxamides are ongoing, the broad therapeutic potential of this scaffold suggests that we may see more of these compounds entering clinical trials in the future. Further research focusing on optimizing their structure-activity relationships, elucidating their detailed mechanisms of action, and conducting rigorous preclinical evaluations will be crucial for translating their promise into effective clinical therapies.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. Retrieved from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed. Retrieved from [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (n.d.). PMC - NIH. Retrieved from [Link]

  • Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. (2019). PubMed. Retrieved from [Link]

  • Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). NIH. Retrieved from [Link]

  • Discovery of Imidazole Carboxamides as Potent and Selective CCK1R Agonists. (n.d.). PubMed. Retrieved from [Link]

  • Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Viability and survival test. (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. Retrieved from [Link]

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Assessment of cell viability in primary neuronal cultures. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Topoisomerase activity inhibition assays | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Assay of the month: The microneutralization assay. (2019). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. Retrieved from [Link]

  • The structure-activity relationship demonstrated that the carboxamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage—An In Vitro Study. (n.d.). MDPI. Retrieved from [Link]

  • Imidazolidine Derivatives in Cancer Research: What is known?. (n.d.). PubMed. Retrieved from [Link]

  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration | Request PDF. (2024). ResearchGate. Retrieved from [Link]

  • Inhibition of the SARS-CoV-2 main protease by a thiadiazolidinone derivative. (n.d.). PMC. Retrieved from [Link]

  • Kinetics and inhibition of enzymes in early stage drug discovery: A MOF and MIF symphony. (2018). the University of Groningen research portal. Retrieved from [Link]

  • Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. (n.d.). NIH. Retrieved from [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). MDPI. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]

  • An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement. (n.d.). NIH. Retrieved from [Link]

  • Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2 | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • SARS-CoV-2 Main Protease Inhibitors. (n.d.). Encyclopedia.pub. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. Retrieved from [Link]

  • Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (n.d.). OUCI. Retrieved from [Link]

  • Cannabinoid-profiled agents improve cell survival via reduction of oxidative stress and inflammation, and Nrf2 activation in a toxic model combining hyperglycemia+Aβ1–42 peptide in rat hippocampal neurons. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. (n.d.). NIH. Retrieved from [Link]

  • Protease Inhibitors: Candidate Drugs to Inhibit Severe Acute Respiratory Syndrome Coronavirus 2 Replication. (2020). ResearchGate. Retrieved from [Link]

  • The Importance of Toxicology Studies in Preclinical Research. (2023). Labinsights. Retrieved from [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. (2024). PubMed. Retrieved from [Link]

  • In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX | Scilit. (2024). Scilit. Retrieved from [Link]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • (PDF) Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. (2025). ResearchGate. Retrieved from [Link]

  • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024). YouTube. Retrieved from [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. Retrieved from [Link]

  • Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (n.d.). NIH. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,5-Dioxoimidazolidine-4-carboxamide: A Core Intermediate in Purine Catabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dioxoimidazolidine-4-carboxamide, a critical intermediate in the metabolic pathway of purine degradation, more commonly known in biochemical literature as ureidoglycolate. This document delves into the historical context of its discovery, its enzymatic synthesis and degradation, and its significance in various biological systems. Methodologies for its study and its relevance to drug development are also explored, offering a deep dive for researchers in the field.

Introduction: Unveiling a Key Metabolite

2,5-Dioxoimidazolidine-4-carboxamide, a heterocyclic compound, holds a pivotal position in the intricate cascade of purine breakdown. While its chemical name precisely describes its structure, it is more frequently referred to as ureidoglycolate in metabolic and enzymatic contexts. The history of its discovery is intrinsically linked to the decades-long endeavor to map the metabolic fate of purines, the fundamental building blocks of nucleic acids. Early investigations into uric acid metabolism in the late 19th and early 20th centuries laid the groundwork for understanding how organisms process and excrete nitrogenous waste. The epidemiological link between elevated uric acid levels and gout was established over 150 years ago, driving research into the pathways of purine degradation[1]. In most mammals, uric acid is further metabolized to the more soluble compound, allantoin, a process absent in humans and great apes due to the mutational silencing of the uricase gene during evolution[1]. The subsequent breakdown of allantoin revealed a series of intermediate compounds, among which ureidoglycolate was identified as a key player.

Chemical Identity and Properties

A clear understanding of the molecule is fundamental to appreciating its biological role.

PropertyValueSource
IUPAC Name 2,5-Dioxoimidazolidine-4-carboxamide-
Synonyms Ureidoglycolic acid, Ureidoglycolate[Link]
CAS Number 9014-57-7[Link]
Molecular Formula C4H5N3O3Smolecule
Molecular Weight 143.1 g/mol Smolecule

The Crossroads of Purine Catabolism: Biological Significance

2,5-Dioxoimidazolidine-4-carboxamide (ureidoglycolate) is not merely a transient molecule but a central junction in the purine degradation pathway. Its formation and subsequent breakdown are crucial for the recycling of nitrogen and carbon from purine nucleotides.

The Uricolytic Pathway: From Uric Acid to Simpler Molecules

In organisms that possess the enzyme uricase (urate oxidase), uric acid is converted to allantoin. Allantoin is then hydrolyzed by the enzyme allantoinase to form allantoic acid. The pathway then proceeds to ureidoglycolate, which is subsequently broken down into simpler, excretable compounds.

Purine_Degradation_Pathway UricAcid Uric Acid Allantoin Allantoin UricAcid->Allantoin Uricase AllantoicAcid Allantoic Acid Allantoin->AllantoicAcid Allantoinase Ureidoglycolate Ureidoglycolate (2,5-Dioxoimidazolidine-4-carboxamide) AllantoicAcid->Ureidoglycolate Glyoxylate Glyoxylate Ureidoglycolate->Glyoxylate Urea Urea Ureidoglycolate->Urea Ureidoglycolate Lyase Ammonia Ammonia Ureidoglycolate->Ammonia Ureidoglycolate Hydrolase CO2 CO2 Ureidoglycolate->CO2 Ureidoglycolate Hydrolase

Key Enzymes in Ureidoglycolate Metabolism

The fate of ureidoglycolate is determined by two primary enzymes, the presence of which varies across different organisms:

  • Ureidoglycolate Lyase (EC 4.3.2.3): This enzyme catalyzes the cleavage of (S)-ureidoglycolate into glyoxylate and urea. This pathway is prevalent in many bacteria and fungi. The systematic name for this enzyme is (S)-ureidoglycolate urea-lyase (glyoxylate-forming)[2].

  • Ureidoglycolate Hydrolase (EC 3.5.3.19): This enzyme catalyzes the hydrolysis of (S)-ureidoglycolate to glyoxylate, two molecules of ammonia, and one molecule of carbon dioxide. This amidohydrolase is found in organisms such as soybeans[3].

The stereospecificity of these enzymes is a critical aspect of their function, with ureidoglycolate lyase being specific for the (S)-enantiomer[4]. The elucidation of these enzymatic steps was a significant advancement, clarifying the complete catabolic route from purines to simple nitrogenous compounds.

Historical Perspective: Tracing the Discovery

The discovery of 2,5-Dioxoimidazolidine-4-carboxamide (ureidoglycolate) is interwoven with the broader history of biochemical pathway elucidation. While a single, definitive "discovery" paper is not readily apparent, its identification emerged from systematic studies of uric acid and allantoin degradation in the mid-20th century.

The groundwork was laid by early 20th-century chemists and biochemists who characterized the initial steps of purine breakdown. The enzymatic nature of these transformations became clearer with the isolation and study of enzymes like uricase and allantoinase. The characterization of the enzymatic steps in the degradation of allantoate and ureidoglycolate by Pseudomonas aeruginosa was a significant contribution to understanding this part of the pathway[2]. Although the sequence of these enzymatic reactions was largely understood nearly four decades ago, finer details, such as the stereochemistry of the pathway, have been the subject of more recent investigations[4].

Synthesis and Methodologies for Study

The study of 2,5-Dioxoimidazolidine-4-carboxamide has been facilitated by both chemical synthesis of the compound and the development of analytical techniques to detect and quantify it in biological samples.

Chemical Synthesis

The synthesis of related imidazolidinone structures has been explored for various applications. For instance, novel imidazolidinone-based matrix metalloproteinase (MMP) inhibitors have been discovered through structural modifications of pyrrolidinone. The synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-one derivatives has also been reported, highlighting the chemical accessibility of this class of compounds. While specific industrial-scale synthesis of 2,5-Dioxoimidazolidine-4-carboxamide is not widely documented, its close relationship to allantoin suggests that synthetic routes could be adapted from established methods for allantoin synthesis, which include the oxidation of uric acid or the condensation of glyoxylic acid with urea.

Analytical Protocols

The detection and quantification of ureidoglycolate and other purine metabolites are crucial for studying their roles in health and disease.

Protocol: Quantification of Purine Metabolites by HILIC-LC-MS/MS

This protocol outlines a method for the simultaneous quantification of allantoin and other purine degradation products in plasma, which can be adapted for the analysis of ureidoglycolate.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a 1:3 ratio of plasma to a cold organic solvent mixture (e.g., acetonitrile/methanol).

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., an XBridge BEH Amide column).

    • Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in acetonitrile/water (95:5) and B) 0.1% formic acid in acetonitrile/water (50:50).

    • A typical gradient might start at a high percentage of A, gradually increasing the percentage of B to elute the polar analytes.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize precursor-to-product ion transitions for ureidoglycolate and other target metabolites.

    • Quantify using a matrix-matched calibration curve prepared in stripped plasma.

Analytical_Workflow Sample Plasma Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HILIC HILIC Separation Supernatant->HILIC MSMS MS/MS Detection HILIC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

Relevance in Drug Development and Research Applications

The versatile chemical nature of 2,5-Dioxoimidazolidine-4-carboxamide and its derivatives makes them valuable in several research and development areas.

  • Biochemistry and Pharmaceutical Research: Its reactive nature and ability to form stable structures make it a useful building block in the synthesis of various biochemical compounds and novel medications. Researchers utilize this compound in drug design and discovery, often employing computational modeling followed by in vitro and in vivo testing.

  • Agrochemical Development: The biological activity of 2,5-Dioxoimidazolidine-4-carboxamide has led to its use in the development of new pesticides and herbicides.

  • Nanotechnology: It has been explored for its potential to stabilize nanoparticles and enhance their functional properties, such as catalytic activity or drug delivery capabilities.

Conclusion and Future Directions

2,5-Dioxoimidazolidine-4-carboxamide, or ureidoglycolate, represents a fascinating and vital molecule at the heart of purine metabolism. Its discovery was a key step in unraveling the complex pathways of nitrogenous waste processing. For researchers and drug development professionals, a thorough understanding of its chemistry, enzymology, and historical context provides a solid foundation for future innovation. Further research into the regulation of its metabolic enzymes could offer novel therapeutic targets for diseases associated with purine metabolism disorders. The continued exploration of its chemical properties may also lead to the development of new materials and agrochemicals.

References

  • Hediger, M. A., Johnson, R. J., Miyazaki, H., & Endou, H. (2005). Molecular physiology of urate transport. Physiology, 20(2), 125-133.
  • Trijbels, F., & Vogels, G. D. (1967). Allantoate and ureidoglycolate degradation by Pseudomonas aeruginosa. Biochimica et Biophysica Acta (BBA)-Enzymology, 132(1), 115-126.
  • Wikipedia contributors. (2023, December 29). Ureidoglycolate lyase. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Ramazzina, I., Folli, C., Secchi, A., Berni, R., & Percudani, R. (2006). Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes.
  • Winkler, R. G., Blevins, D. G., & Randall, D. D. (1988). Ureide catabolism in soybeans. III. Ureidoglycolate amidohydrolase and allantoate amidohydrolase are activities of an allantoate degrading enzyme complex. Plant physiology, 86(4), 1084-1088.
  • PubChem. (n.d.). Ureidoglycolic Acid. PubChem. Retrieved January 21, 2026, from [Link]

  • Gama, M. R., et al. (2015).
  • Lee, Y. J., et al. (2007). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5485-5489.
  • Ramazzina, I., et al. (2006). Completing the uric acid degradation pathway through phylogenic comparison of whole genomes.
  • Kahn, K., & Tipton, P. A. (1998). Catalysis, stereochemistry, and inhibition of ureidoglycolate lyase. Biochemistry, 37(33), 11651-11659.
  • Van der Drift, C., & Vogels, G. D. (1971). Ureidoglycolate dehydrogenase from Pseudomonas acidovorans. Biochimica et Biophysica Acta (BBA)-Enzymology, 242(2), 409-418.
  • Baggio, R., et al. (2013). Ureidoglycolate hydrolase, amidohydrolase, lyase: how errors in biological databases are incorporated in scientific papers and vice versa.
  • Al-Ostoot, F. H., et al. (2022). Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method. Electrophoresis, 43(1-2), 263-271.
  • Navone, L., et al. (2014). Allantoin catabolism influences the production of antibiotics in Streptomyces coelicolor. Applied microbiology and biotechnology, 98(3), 1261-1273.
  • Watanabe, S., et al. (2014). Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner. Journal of experimental botany, 65(19), 5675-5687.
  • Wikipedia contributors. (2023, August 23). Ureidoglycolate hydrolase. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Piskurewicz, U., et al. (2009). The role of the allantoin pathway in the oxidative stress response of Arabidopsis. Plant physiology, 150(4), 1679-1691.
  • Carius, L. (1862). Ueber die Einwirkung des schwefelwasserstoffs auf chloressigsäure. Annalen der Chemie und Pharmacie, 124(1), 43-51.
  • Klason, P., & Carlson, T. (1906). Ueber die Thioglycolsäure. Berichte der deutschen chemischen Gesellschaft, 39(1), 732-738.
  • Singh, S., et al. (2023). Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants. Plants, 12(17), 3147.
  • Wu, X. W., et al. (2009). Molecular evolution of the urate oxidase-encoding gene in hominoids: new insights from a genetic study in Hylobates. Molecular biology and evolution, 26(6), 1333-1343.
  • Cerdan, M. E., et al. (2012). A reductive uric acid degradation pathway in anaerobic bacteria. Proceedings of the National Academy of Sciences, 109(20), 7942-7947.

Sources

Methodological & Application

Synthesis of 2,5-Dioxoimidazolidine-4-carboxamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,5-dioxoimidazolidine-4-carboxamide, a molecule of significant interest in the pharmaceutical and cosmetic industries, commonly known as allantoin or 5-ureidohydantoin. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and a robust framework for the successful synthesis and validation of this compound.

Introduction: The Significance of 2,5-Dioxoimidazolidine-4-carboxamide

2,5-Dioxoimidazolidine-4-carboxamide is a heterocyclic organic compound with the chemical formula C₄H₆N₄O₃. It is a diureide of glyoxylic acid and plays a crucial role as a metabolic intermediate in most organisms, including animals, plants, and bacteria.[1] Its therapeutic properties, particularly in skin protection and regeneration, have made it a valuable active ingredient in a wide array of cosmetic and pharmaceutical formulations. The synthesis of this compound is therefore of considerable commercial and scientific importance. This guide will focus on the most prevalent and efficient synthetic routes, providing both theoretical understanding and practical, step-by-step protocols.

Primary Synthetic Pathway: Acid-Catalyzed Condensation of Glyoxylic Acid and Urea

The most common and economically viable method for the industrial production of 2,5-dioxoimidazolidine-4-carboxamide involves the acid-catalyzed condensation of glyoxylic acid with urea.[2][3] This method is favored for its use of readily available starting materials and generally high yields.

Mechanistic Insights

The reaction proceeds through a two-stage mechanism. The first stage involves an acid-catalyzed condensation of glyoxylic acid with two equivalents of urea. This is followed by a base-catalyzed intramolecular cyclization to form the stable five-membered hydantoin ring.

Diagram 1: Proposed Reaction Mechanism

G cluster_acid Acid-Catalyzed Condensation cluster_base Base-Catalyzed Cyclization Glyoxylic_Acid Glyoxylic Acid Protonation Protonation of Carbonyl Oxygen Glyoxylic_Acid->Protonation + H+ Urea1 Urea Nucleophilic_Attack1 Nucleophilic Attack by Urea Urea1->Nucleophilic_Attack1 Protonation->Nucleophilic_Attack1 Intermediate1 Carbinolamine Intermediate Nucleophilic_Attack1->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 - H2O Iminium_Ion Iminium Ion Dehydration1->Iminium_Ion Nucleophilic_Attack2 Second Nucleophilic Attack by Urea Iminium_Ion->Nucleophilic_Attack2 Urea2 Urea Urea2->Nucleophilic_Attack2 Intermediate2 Linear Adduct Nucleophilic_Attack2->Intermediate2 Deprotonation Deprotonation of Amide Nitrogen Intermediate2->Deprotonation + OH- Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Ring_Intermediate Cyclized Intermediate Cyclization->Ring_Intermediate Tautomerization Proton Transfer Ring_Intermediate->Tautomerization Product 2,5-Dioxoimidazolidine -4-carboxamide Tautomerization->Product

Caption: Proposed mechanism for the synthesis of 2,5-dioxoimidazolidine-4-carboxamide.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in various patents, aiming for a high yield and purity suitable for research and development applications.[4][5]

Materials:

  • Glyoxylic acid (50% aqueous solution)

  • Urea

  • Sulfuric acid (98%)

  • Sodium hydroxide

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature control

  • pH meter

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add urea and distilled water. Stir until the urea is completely dissolved.

  • Acidification: Slowly add concentrated sulfuric acid to the urea solution while stirring. The amount of acid should be catalytic, aiming for a specific molar ratio of total free hydrogen ions to glyoxylic acid.[4]

  • Heating: Heat the mixture to 55-85°C with continuous stirring.

  • Addition of Glyoxylic Acid: Slowly add the 50% aqueous solution of glyoxylic acid to the heated reaction mixture dropwise over a period of time.

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring for 6-8 hours. The progress of the reaction can be monitored by techniques such as HPLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature (20-25°C). Slowly add a solution of sodium hydroxide to neutralize the reaction mixture. The pH should be carefully monitored and adjusted.

  • Precipitation: The product will precipitate out of the solution upon cooling and neutralization. Continue stirring for a period to ensure complete precipitation.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Purification and Characterization

For higher purity, the crude product can be recrystallized from hot water. The purity of the final compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reliable method for determining the purity of 2,5-dioxoimidazolidine-4-carboxamide. A C18 column with a phosphate buffer solution (pH 3.0) as the mobile phase can be used, with detection at 210 nm.[6][7]

  • Spectroscopic Methods:

    • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: These techniques are essential for confirming the chemical structure of the synthesized compound. Spectroscopic data can be compared with literature values or data from commercial standards.

Alternative Synthetic Routes

While the condensation of glyoxylic acid and urea is the most common method, other synthetic strategies exist.

Oxidation of Uric Acid

Historically, 2,5-dioxoimidazolidine-4-carboxamide was first synthesized by the oxidation of uric acid.[8] Various oxidizing agents can be employed, including potassium permanganate, lead dioxide, and hydrogen peroxide.[8]

Reaction Scheme:

Uric Acid + [O] → 2,5-Dioxoimidazolidine-4-carboxamide + Other products

This method is generally of lower yield and is less economically viable due to the higher cost of uric acid. However, it can be a useful route for specific research applications, such as isotopic labeling studies.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a versatile method for the synthesis of hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate.[9][10] While not a direct route to 2,5-dioxoimidazolidine-4-carboxamide, it is a fundamental reaction in hydantoin chemistry and can be adapted for the synthesis of various substituted hydantoins.

Diagram 2: General Workflow for Synthesis and Analysis

G Start Starting Materials (Glyoxylic Acid, Urea) Reaction Acid-Catalyzed Condensation Start->Reaction Cyclization Base-Catalyzed Ring Closure Reaction->Cyclization Isolation Filtration and Washing Cyclization->Isolation Purification Recrystallization Isolation->Purification Characterization Analysis (HPLC, NMR, etc.) Purification->Characterization Final_Product Pure 2,5-Dioxoimidazolidine -4-carboxamide Characterization->Final_Product

Caption: A generalized workflow for the synthesis and analysis of the target compound.

Comparison of Synthesis Protocols

ParameterGlyoxylic Acid + Urea CondensationUric Acid OxidationBucherer-Bergs Reaction (General)
Starting Materials Glyoxylic acid, UreaUric AcidCarbonyl compound, KCN, (NH₄)₂CO₃
Catalyst/Reagent Mineral acid (e.g., H₂SO₄)Oxidizing agent (e.g., KMnO₄)-
Typical Yield High (up to 89%)[5]Low to moderateModerate to high
Economic Viability HighLowModerate
Scalability Readily scalableLimitedScalable
Key Advantages Cost-effective, high yieldUseful for specific applicationsVersatile for various hydantoins
Key Disadvantages Requires careful pH controlExpensive starting material, lower yieldUse of toxic cyanide

Troubleshooting and Self-Validation

Low Yield:

  • Incomplete reaction: Ensure sufficient reaction time and temperature. Monitor the reaction progress.

  • Improper pH: The pH for both the condensation and cyclization steps is critical. Calibrate the pH meter and maintain the optimal pH range.

  • Loss during workup: Minimize losses during filtration and washing by using cold solvents.

Impure Product:

  • Side reactions: Control the reaction temperature to minimize the formation of byproducts.

  • Incomplete removal of starting materials: Ensure thorough washing of the crude product.

  • Inefficient recrystallization: Use an appropriate solvent and cooling rate for effective purification.

Self-Validation:

  • Purity Assessment: The final product should be analyzed by HPLC to determine its purity. The presence of a single, sharp peak at the expected retention time is indicative of a pure compound.

  • Structural Confirmation: The identity of the synthesized compound must be confirmed by spectroscopic methods. The obtained spectra should match the expected patterns for 2,5-dioxoimidazolidine-4-carboxamide.

Conclusion

The synthesis of 2,5-dioxoimidazolidine-4-carboxamide via the acid-catalyzed condensation of glyoxylic acid and urea represents a robust and scalable method for obtaining this valuable compound. By carefully controlling the reaction parameters and employing appropriate purification and analytical techniques, researchers can consistently produce high-purity material for a variety of applications. This guide provides a solid foundation for both the practical execution and the theoretical understanding of this important synthetic transformation.

References

  • CN102898376A - Allantoin synthesis method - Google P
  • CN102617476A - Method for synthesizing allantoin - Google P
  • allantoin - Organic Syntheses Procedure. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])

  • US5196545A - Process for the preparation of allantoin - Google P
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (URL: [Link])

  • Improved High-Performance Liquid Chromatography (HPLC) Method for Qualitative and Quantitative Analysis of Allantoin in Zea mays | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • (PDF) Development of an HPLC-UV method for the simultaneous determination of allantoin and D-panthenol in cosmetic products containing Aloe vera extracts - ResearchGate. (URL: [Link])

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. (URL: [Link])

  • Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed. (URL: [Link])

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (URL: [Link])

  • Determination of Urea and Allantoin in Cosmetics - LCGC International. (URL: [Link])

  • Development of an HPLC-UV method for the simultaneous determination of allantoin and D-panthenol in cosmetic products containing Aloe vera extracts in: Acta Chromatographica Volume 37 Issue 1 (2024) - AKJournals. (URL: [Link])

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (URL: [Link])

  • Bucherer-Bergs Reaction. (URL: [Link])

  • Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2 - PubMed. (URL: [Link])

Sources

Application Notes & Protocols: Purification of 2,5-Dioxoimidazolidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Hydantoin-Based Drug Discovery

The 2,5-dioxoimidazolidine core, commonly known as the hydantoin ring, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those functionalized with a carboxamide at the 4-position, exhibit a wide spectrum of pharmacological activities and are integral to the development of anticonvulsants, antiarrhythmics, and androgen receptor antagonists.[1][2] The biological activity of these compounds is exquisitely sensitive to their stereochemistry and purity. Impurities, whether they are starting materials, by-products, or enantiomers, can lead to inaccurate biological data, increased toxicity, or reduced therapeutic efficacy.

This guide provides a comprehensive overview of robust purification strategies for 2,5-dioxoimidazolidine-4-carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective decision-making in the laboratory. We will explore methods ranging from classical recrystallization to advanced chromatographic separations, including the critical aspect of chiral resolution.

Foundational Principles: Physicochemical Properties Guiding Purification

The selection of an appropriate purification method is dictated by the physicochemical properties of the target molecule. The hydantoin scaffold presents a unique combination of features:

  • Polarity and Hydrogen Bonding: The presence of two amide-like carbonyl groups and N-H donors within the hydantoin ring, coupled with the C4-carboxamide group, imparts significant polarity and a high capacity for hydrogen bonding.[3] This generally results in good solubility in polar protic solvents but limited solubility in nonpolar hydrocarbons.

  • Crystallinity: Many hydantoin derivatives are crystalline solids. This property is highly advantageous, making recrystallization a viable and often preferred primary purification technique.[4]

  • Chirality: The C4 carbon of the hydantoin ring is a stereocenter. As enantiomers can possess dramatically different pharmacological and toxicological profiles, achieving high enantiomeric purity is often a mandatory step in drug development.[5]

  • Stability: While generally stable, the hydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions. Purification strategies should therefore employ moderate pH conditions where possible.[6]

A logical workflow for selecting a purification strategy is essential. The initial assessment of the crude product's characteristics will guide the researcher toward the most efficient path.

G start Crude Product is_solid Is the major component a crystalline solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Column Chromatography is_solid->chromatography No / Oily is_pure_enough Purity > 95%? recrystallize->is_pure_enough is_pure_enough->chromatography No is_chiral Is the compound chiral and requires separation? is_pure_enough->is_chiral  Yes final_product Pure Product is_pure_enough->final_product No (achiral) chromatography->is_chiral chiral_sep Chiral Separation (HPLC / SFC) is_chiral->chiral_sep  Yes is_chiral->final_product No chiral_sep->final_product G start Racemic Mixture screen_cols Screen CSPs (e.g., Amylose, Cellulose based) start->screen_cols screen_solvents Screen Mobile Phases (e.g., Hexane/IPA, MeCN, MeOH) screen_cols->screen_solvents is_separated Baseline Resolution? screen_solvents->is_separated optimize Optimize Conditions (Flow rate, Temperature, Gradient) prep_hplc Preparative HPLC/SFC optimize->prep_hplc is_separated->screen_cols No is_separated->optimize Partial is_separated->prep_hplc Yes collect Collect Enantiomeric Fractions prep_hplc->collect end Pure Enantiomers collect->end

Sources

Application Note: Enantioselective Analysis of 2,5-Dioxoimidazolidine-4-carboxamide by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and efficient method for the chiral separation of 2,5-Dioxoimidazolidine-4-carboxamide enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the critical role of stereoisomerism in pharmaceutical efficacy and safety, resolving the enantiomers of this chiral molecule is paramount for drug development and quality control. This guide details the rationale behind the selection of a polysaccharide-based chiral stationary phase (CSP) and the systematic optimization of the mobile phase to achieve baseline separation. A comprehensive protocol is provided for researchers, scientists, and drug development professionals engaged in the analysis of chiral heterocyclic compounds.

Introduction to Chiral Separation of 2,5-Dioxoimidazolidine-4-carboxamide

2,5-Dioxoimidazolidine-4-carboxamide is a heterocyclic organic compound featuring an imidazolidine ring, a structure found in various biologically active molecules.[1] The presence of a stereogenic center at the 4th position of the imidazolidine ring gives rise to two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify individual enantiomers is crucial for the development of safe and effective pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for enantioselective analysis.[2][3][4] The direct approach, where enantiomers are separated on a CSP, is often preferred for its simplicity and efficiency.[5] The key to a successful chiral separation lies in the selection of an appropriate CSP and mobile phase that promote differential interactions with the enantiomers, leading to their resolution.[6]

Method Development Strategy

The development of a successful chiral HPLC method often involves a systematic screening process.[5] For a molecule like 2,5-Dioxoimidazolidine-4-carboxamide, which belongs to the hydantoin family of compounds, polysaccharide-based CSPs are a logical starting point.[7] These phases, typically derivatives of cellulose or amylose, are known for their broad applicability in resolving a wide range of chiral compounds, including those with cyclic ureide structures.[7][8]

Chiral Stationary Phase (CSP) Selection

Based on literature precedents for the separation of chiral hydantoin derivatives, polysaccharide-based CSPs such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are excellent candidates.[7][8] These CSPs provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the chiral recognition of molecules containing aromatic rings and polar functional groups. For this application, an amylose-based CSP is selected for initial screening due to its demonstrated success with structurally similar compounds.[7]

Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal selectivity and resolution. Chiral separations on polysaccharide-based CSPs can be performed in normal-phase, reversed-phase, or polar organic modes.[5]

  • Normal-Phase Mode: This mode, typically employing mixtures of alkanes (like n-hexane or heptane) and alcohols (like isopropanol or ethanol), is a common starting point for polysaccharide CSPs.[7] The ratio of the alkane to the alcohol is a key parameter for adjusting retention and enantioselectivity.

  • Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile or methanol, often with additives. It can offer different selectivity compared to the normal-phase mode.

  • Reversed-Phase Mode: While less common for some polysaccharide CSPs, this mode (using aqueous-organic mobile phases) can be effective, particularly for more polar analytes.[6]

For 2,5-Dioxoimidazolidine-4-carboxamide, a systematic screening under normal-phase conditions is recommended. The initial mobile phase will consist of a mixture of n-hexane and isopropanol. The concentration of the alcohol modifier will be varied to fine-tune the retention times and improve the resolution between the enantiomers.

Experimental Workflow

The overall workflow for the chiral separation of 2,5-Dioxoimidazolidine-4-carboxamide is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve racemic standard in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Equilibrate the chiral column prep2->hplc1 hplc2 Inject the prepared sample hplc1->hplc2 hplc3 Isocratic elution hplc2->hplc3 data1 UV Detection at 220 nm hplc3->data1 data2 Integrate peak areas data1->data2 data3 Calculate resolution and enantiomeric excess data2->data3

Figure 1: Experimental workflow for the chiral HPLC analysis of 2,5-Dioxoimidazolidine-4-carboxamide.

Recommended HPLC Method Parameters

The following table summarizes the optimized HPLC conditions for the chiral separation of 2,5-Dioxoimidazolidine-4-carboxamide enantiomers.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Detailed Protocol

Reagents and Materials
  • Racemic 2,5-Dioxoimidazolidine-4-carboxamide standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Syringe filters, 0.45 µm PTFE

Preparation of Mobile Phase
  • Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of Isopropanol in a suitable solvent reservoir.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of the racemic 2,5-Dioxoimidazolidine-4-carboxamide standard.

  • Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the standard is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • Install the chiral column in the HPLC system.

  • Set the mobile phase flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 220 nm.

  • Inject 10 µL of the prepared standard solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

Data Analysis
  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • For non-racemic samples, calculate the enantiomeric excess (% ee) using the following formula:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

This application note provides a detailed and reliable method for the chiral separation of 2,5-Dioxoimidazolidine-4-carboxamide enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase in the normal-phase mode offers excellent selectivity and resolution. The provided protocol is a valuable tool for researchers and professionals in the pharmaceutical industry for the routine analysis and quality control of this and structurally related chiral compounds.

References

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PLoS ONE, 9(1), e86654. Retrieved from [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(10), 1034-1043. Retrieved from [Link]

  • Ivashkevich, O. A., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. Journal of Analytical Chemistry, 75(10), 1234-1241. Retrieved from [Link]

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 157-167. Retrieved from [Link]

  • Kim, H., & Lee, J. (2013). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Organic Letters, 15(24), 6246-6249. Retrieved from [Link]

  • Alemán, J., & Parra, A. (2017). Enantioselective Michael addition/iminium ion cyclization cascades of tryptamine-derived ureas. Organic & Biomolecular Chemistry, 15(4), 813-816. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Abdel-Hamid, M. K., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3185. Retrieved from [Link]

  • Catapano, M. C., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 603. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Kovács, D., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 4004. Retrieved from [Link]

Sources

Application Notes & Protocols: 2,5-Dioxoimidazolidine-4-carboxamide as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Potential of the 2,5-Dioxoimidazolidine-4-carboxamide Scaffold in Catalysis

The 2,5-dioxoimidazolidine-4-carboxamide core, a derivative of the hydantoin heterocyclic system, represents a compelling scaffold for the design of novel ligands in asymmetric catalysis.[1] The inherent structural rigidity, coupled with the presence of multiple coordination sites—two amide nitrogens, two carbonyl oxygens, and a carboxamide group—offers a rich platform for the development of chiral ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions.[2] The carboxamide moiety, in particular, can be readily modified, allowing for the fine-tuning of steric and electronic properties of the resulting metal complexes.[2]

While the direct application of 2,5-dioxoimidazolidine-4-carboxamide as a ligand in catalysis is an emerging area, the broader class of imidazolidinone derivatives has seen significant success, particularly in asymmetric organocatalysis. Furthermore, closely related chiral imidazolidine carboxylic acids have recently been identified as highly effective ligands for enantioselective ruthenium(II)-catalyzed C-H activation reactions, highlighting the potential of this structural motif in metal catalysis.[3][4]

This document provides detailed application notes and a protocol for the use of a chiral derivative of 2,5-dioxoimidazolidine-4-carboxamide as a ligand in a representative asymmetric catalytic transformation: the ruthenium-catalyzed C-H alkylation for the synthesis of molecules with both central and axial chirality.[3]

II. Mechanistic Principle: Chiral Ligand-Enabled Asymmetric C-H Alkylation

The enantioselective C-H alkylation reaction relies on the formation of a chiral ruthenium catalyst that can differentiate between enantiotopic C-H bonds or prochiral starting materials. The 2,5-dioxoimidazolidine-4-carboxamide-derived ligand plays a crucial role in establishing a chiral environment around the metal center.

The proposed catalytic cycle for the ruthenium-catalyzed C-H alkylation using a chiral imidazolidine-based ligand is depicted below. The reaction is initiated by the coordination of the directing group of the substrate to the ruthenium center, followed by a C-H activation step to form a ruthenacycle intermediate. The chiral ligand, through its defined stereochemistry and steric bulk, controls the facial selectivity of the subsequent migratory insertion of the alkene into the Ru-C bond. This insertion step is stereodetermining and leads to the formation of the chiral product after reductive elimination and catalyst regeneration.

Catalytic Cycle Figure 1: Proposed Catalytic Cycle for Asymmetric C-H Alkylation Ru(II)-L [Ru(II)-L] Substrate_Coord Substrate Coordination Ru(II)-L->Substrate_Coord Substrate C-H_Activation C-H Activation Substrate_Coord->C-H_Activation Ruthenacycle Ruthenacycle Intermediate C-H_Activation->Ruthenacycle Alkene_Coord Alkene Coordination Ruthenacycle->Alkene_Coord Alkene Migratory_Insertion Migratory Insertion (Stereodetermining) Alkene_Coord->Migratory_Insertion Intermediate Intermediate Migratory_Insertion->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Ru(II)-L Catalyst Regeneration Product Chiral Product Reductive_Elimination->Product

Caption: Proposed Catalytic Cycle for Asymmetric C-H Alkylation.

III. Application: Asymmetric Synthesis of Axially and Centrally Chiral Compounds via Ruthenium-Catalyzed C-H Alkylation

This section outlines the application of a chiral 2,5-dioxoimidazolidine-4-carboxamide-derived ligand in the ruthenium-catalyzed enantioselective C-H alkylation of a representative substrate to generate a product with both a stereocenter and an axis of chirality.

A. Ligand Synthesis: Chiral 2,5-Dioxoimidazolidine-4-carboxamide Derivative

The synthesis of a C2-symmetric chiral imidazolidine carboxylic acid ligand, which serves as a blueprint for our target ligand, can be achieved in a one-pot reaction. By adapting this procedure, a chiral 2,5-dioxoimidazolidine-4-carboxamide ligand can be synthesized from a chiral amino acid derivative.

Ligand Synthesis Figure 2: Synthetic Scheme for a Chiral Ligand Start Chiral Amino Acid Derivative Step1 Step 1: Reagent A Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Step 2: Reagent B Intermediate->Step2 Ligand Chiral 2,5-Dioxoimidazolidine- 4-carboxamide Ligand (L*) Step2->Ligand

Caption: Synthetic Scheme for a Chiral Ligand.

B. Protocol: Ruthenium-Catalyzed Asymmetric C-H Alkylation

Materials:

  • [Ru(p-cymene)Cl2]2 (Ruthenium precursor)

  • Chiral 2,5-dioxoimidazolidine-4-carboxamide ligand (L*)

  • Substrate (e.g., a compound with a directing group and a prochiral C-H bond)

  • Alkene

  • AgSbF6 (Halide scavenger)

  • tert-Amyl alcohol (Solvent)

  • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, to a flame-dried Schlenk tube, add [Ru(p-cymene)Cl2]2 (1.0 mol%) and the chiral ligand L* (2.2 mol%).

    • Add anhydrous tert-amyl alcohol (0.1 M).

    • Stir the mixture at room temperature for 30 minutes.

    • Add AgSbF6 (4.0 mol%) and stir for another 30 minutes at room temperature.

  • Catalytic Reaction:

    • To the pre-formed catalyst solution, add the substrate (1.0 equiv).

    • Add the alkene (1.2 equiv).

    • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired chiral product.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral HPLC.

C. Data Presentation: Representative Results

The following table summarizes the expected performance of the catalytic system based on results obtained with closely related chiral imidazolidine carboxylic acid ligands in the ruthenium-catalyzed C-H alkylation.[3]

EntrySubstrateAlkeneProductYield (%)dree (%)
1N-(quinolin-8-yl)benzamideStyreneChiral α-arylated product95>20:198
22-phenylpyridine1-HexeneChiral alkylated product88>20:195
3Benzoic acid 2-pyridinyl esterPropyleneChiral alkylated product7515:192

IV. Causality and Self-Validation: Key Experimental Considerations

  • Ligand Design: The C2-symmetry of the ligand is crucial for achieving high enantioselectivity. The steric bulk of the substituents on the imidazolidine ring directly influences the chiral pocket around the metal center, thereby dictating the facial selectivity of the alkene insertion.[3]

  • Metal Precursor and Additive: The choice of the ruthenium precursor and the use of a halide scavenger like AgSbF6 are critical for the in situ generation of the active cationic ruthenium catalyst.

  • Solvent: The solvent can significantly impact the solubility of the catalyst and substrates, as well as the reaction kinetics and selectivity. Anhydrous conditions are essential to prevent catalyst deactivation.

  • Temperature: The reaction temperature is a key parameter to optimize for achieving a balance between reaction rate and enantioselectivity.

V. Conclusion

The 2,5-dioxoimidazolidine-4-carboxamide scaffold holds significant promise for the development of novel chiral ligands for asymmetric catalysis. By leveraging the principles demonstrated with closely related imidazolidine carboxylic acid ligands in ruthenium-catalyzed C-H activation, it is anticipated that chiral derivatives of 2,5-dioxoimidazolidine-4-carboxamide can serve as effective ligands in a variety of asymmetric transformations. The detailed protocol provided herein offers a starting point for researchers to explore the catalytic potential of this versatile ligand class in the synthesis of complex chiral molecules for pharmaceutical and other applications.

VI. References

  • Nie, Y., Li, J., Yuan, Q., & Zhang, W. (2022). Synthesis of Chiral Hydantoins and Thiazolidinediones via Iridium‐Catalyzed Asymmetric Hydrogenation. CHINESE J CHEM.

  • Wang, Q., et al. (2022). Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction. Angewandte Chemie International Edition, 61(48), e202211933. [Link]

  • PubMed. (2022, November 21). Ruthenium(II)/Imidazolidine Carboxylic Acid-Catalyzed C-H Alkylation for Central and Axial Double Enantio-Induction. [Link]

  • DergiPark. (n.d.). 724 New Carboxamide ligand and its metal complexes containing sulfonamide group: Synthesis, Characterization, DNA cleavage and a. [Link]

Sources

The Versatile Scaffold: Applications of 2,5-Dioxoimidazolidine-4-carboxamide Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocyclic Core

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 2,5-dioxoimidazolidine-4-carboxamide core, and its close chemical relatives, the imidazolidine-2,4-diones (hydantoins) and thiazolidine-2,4-diones, represent one such versatile scaffold. While 2,5-dioxoimidazolidine-4-carboxamide itself is primarily utilized as a chemical building block, its derivatives have emerged as a rich source of pharmacologically active agents with a broad spectrum of therapeutic potential.[1] This guide provides an in-depth exploration of the applications of these derivatives in pharmaceutical research, with a focus on their anticancer, antiviral, and neuroprotective properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis and biological evaluation.

I. The 2,5-Dioxoimidazolidine Scaffold: A Foundation for Diverse Bioactivity

The 2,5-dioxoimidazolidine-4-carboxamide structure serves as a key intermediate in the synthesis of a multitude of bioactive molecules.[1] Its utility stems from its reactive nature and the ability to form stable, functionalized derivatives.[2] The core structure, a five-membered ring containing two nitrogen atoms and two carbonyl groups, provides a rigid framework that can be readily modified at several positions to optimize interactions with specific biological targets. This adaptability has led to the development of numerous derivatives with significant therapeutic promise.

Synthesis of the Core Scaffold: The Bucherer-Bergs Reaction

A classic and efficient method for the synthesis of the related and foundational 5,5-disubstituted imidazolidine-2,4-dione (hydantoin) scaffold is the Bucherer-Bergs reaction.[3][4] This multicomponent reaction provides a straightforward route to a wide array of hydantoin derivatives from simple starting materials.

Protocol 1: Synthesis of 5,5-Disubstituted Hydantoins via the Bucherer-Bergs Reaction [3][4][5]

Principle: This reaction involves the one-pot synthesis of hydantoins from a ketone or aldehyde, an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Potassium cyanide (KCN) (2 equivalents)

  • Ammonium carbonate ((NH₄)₂CO₃) (4 equivalents)

  • Ethanol

  • Water

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed pressure vessel for volatile starting materials)

  • Heating source (e.g., heating mantle)

  • Stirring apparatus (e.g., magnetic stirrer)

Procedure:

  • In a suitable reaction vessel, combine the ketone or aldehyde, potassium cyanide, and ammonium carbonate.

  • Add a mixture of ethanol and water (typically a 1:1 ratio) to dissolve the reactants.

  • Heat the reaction mixture to 60-70°C with vigorous stirring. For more volatile starting materials, a sealed pressure vessel may be necessary to maintain the concentration of ammonia and carbon dioxide generated from the decomposition of ammonium carbonate.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to days depending on the substrate.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Causality of Experimental Choices: The use of a sealed vessel for volatile substrates prevents the loss of ammonia and carbon dioxide, which are crucial for the reaction to proceed efficiently.[6] The aqueous ethanol solvent system is chosen to balance the solubility of both the organic and inorganic reactants.

II. Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of the 2,5-dioxoimidazolidine scaffold have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth, proliferation, and survival.

A. Inhibition of FOXM1: A Master Regulator of Cell Cycle Progression

The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of the cell cycle and is overexpressed in a wide range of human cancers.[7] Its inhibition represents a promising therapeutic strategy. Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of FOXM1.

Mechanism of Action: These derivatives can directly bind to the FOXM1 DNA-binding domain, preventing its interaction with the promoters of its target genes. This leads to the downregulation of genes essential for cell cycle progression, such as Cdc25B and Survivin, ultimately resulting in cell cycle arrest and apoptosis.

FOXM1_Inhibition cluster_pathway FOXM1 Signaling Pathway cluster_inhibition Inhibition by Thiazolidinedione Derivatives FOXM1 FOXM1 DNA Promoter of Target Genes (e.g., Cdc25B, Survivin) FOXM1->DNA Binds to Transcription Transcription DNA->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Inhibitor Thiazolidinedione Derivative Inhibitor->FOXM1 Binds to DNA-binding domain

Caption: Inhibition of the FOXM1 signaling pathway by thiazolidinedione derivatives.

Protocol 2: In Vitro Evaluation of Anticancer Activity using the MTT Assay [8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives

Compound TypeTarget Cell LineIC₅₀ (µM)Reference
Thiazolidine-2,4-dione derivativeMDA-MB-231 (Breast Cancer)6.13[10]
Thiazolidine-2,4-dione derivativeHT-29 (Colon Cancer)13.56[11]
Imidazolidine-2,4-dione derivativeCaco-2 (Colorectal Cancer)41.30
B. Targeting Angiogenesis: Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Thiazolidine-2,4-dione derivatives have been designed as potent VEGFR-2 inhibitors.

Mechanism of Action: These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and the subsequent downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[11][12][13]

VEGFR2_Inhibition cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition by Thiazolidinedione Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Thiazolidinedione Derivative Inhibitor->VEGFR2 Binds to ATP-binding site

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazolidinedione derivatives.

C. Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. 2-Thioxoimidazolidin-4-one derivatives have been shown to inhibit this pathway.

Mechanism of Action: These compounds can suppress the phosphorylation of key proteins in the pathway, such as AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_AKT_Inhibition cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition by 2-Thioxoimidazolidin-4-one Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

III. Antiviral Applications: A Broad Spectrum of Activity

Imidazolidinone and imidazolidine-2,4-dione derivatives have emerged as a significant class of antiviral agents, demonstrating activity against a range of viruses, including HIV, Hepatitis C Virus (HCV), Dengue virus, and enteroviruses.[1]

Mechanism of Action: The antiviral mechanisms of these compounds are diverse and virus-specific. For instance, some imidazolidinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, while others inhibit viral proteases, such as the HCV NS3/4A protease, or interfere with viral entry and uncoating.[1]

Protocol 3: Evaluation of Antiviral Activity using the Plaque Reduction Assay [2][14][15]

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Test compound

  • Culture medium

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6- or 12-well plates

Procedure:

  • Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and the test compound.

  • Pre-incubate the virus with the test compound for a specified time (e.g., 1 hour) at 37°C.

  • Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Include a virus-only control.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells with PBS.

  • Add the overlay medium to each well to restrict the spread of the virus.

  • Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

  • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation: Antiviral Activity of Imidazolidinone Derivatives

Compound TypeVirusEC₅₀ (µM)Reference
Pyridyl ImidazolidinoneEnterovirus 71 (EV71)Varies by derivative[16]
Imidazolidinone derivativeHIVVaries by derivative[1]
Imidazolidinone derivativeDengue VirusVaries by derivative[1]

IV. Neuroprotective Applications: Combating Neurodegenerative Diseases

Thiazolidinedione derivatives have shown promise as neuroprotective agents in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[17] Their neuroprotective effects are often attributed to their anti-inflammatory and antioxidant properties.

Mechanism of Action: Thiazolidinediones can exert neuroprotection through multiple mechanisms. They can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn upregulates the expression of antioxidant enzymes.[17] This helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. Additionally, these compounds can reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[17]

Protocol 4: In Vitro Neuroprotection Assay using SH-SY5Y Cells [10][17][18]

Principle: This assay assesses the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from a neurotoxin-induced cell death. The neurotoxin (e.g., MPP⁺ for Parkinson's disease models or amyloid-β for Alzheimer's models) induces oxidative stress and apoptosis, and the protective effect of the compound is measured by cell viability.[17][18]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Culture medium

  • Neurotoxin (e.g., MPP⁺ or amyloid-β peptide)

  • Test compound

  • MTT assay reagents (as in Protocol 2)

  • 96-well plates

Procedure:

  • Differentiate SH-SY5Y cells to a neuronal phenotype by treating them with retinoic acid for several days.[18]

  • Seed the differentiated cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induce neurotoxicity by adding the neurotoxin to the wells (e.g., 1 mM MPP⁺ for 24 hours).[17] Include a control group with no neurotoxin and a group with the neurotoxin alone.

  • After the incubation period, assess cell viability using the MTT assay as described in Protocol 2.

  • Calculate the percentage of neuroprotection afforded by the test compound at different concentrations.

V. Conclusion and Future Perspectives

The 2,5-dioxoimidazolidine-4-carboxamide scaffold and its derivatives, including imidazolidine-2,4-diones and thiazolidine-2,4-diones, represent a highly valuable class of compounds in pharmaceutical research. Their synthetic accessibility and the diverse range of biological activities they exhibit make them attractive starting points for the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this privileged scaffold in the ongoing quest for new and effective treatments for cancer, viral infections, and neurodegenerative diseases. Future research will likely focus on the development of more potent and selective derivatives, as well as the exploration of their efficacy in in vivo models and ultimately, in clinical settings.

VI. References

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Gao, L., et al. (2017). Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. PPAR Research, 2017, 4089214.

  • D'hooghe, M., & D'hooge, R. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(7), 11685-11713.

  • ResearchGate. (n.d.). Schematic diagram of FOXM1 regulation network. Retrieved from [Link]

  • Singh, R. P., & Singh, R. K. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. ChemMedChem, 14(3), 291-302.

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 13(40), 28063-28078.

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 1-7.

  • Wierstra, I. (2014). FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis. Cancers, 6(1), 239-266.

  • Al-Ostoot, F. H., et al. (2021). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 354(1), e2000281.

  • Chen, T. C., et al. (2008). Antiviral activity of pyridyl imidazolidinones against enterovirus 71 variants. Journal of Biomedical Science, 15(3), 323-330.

  • MDPI. (2023). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules, 28(1), 1.

  • Ghafoori, H., et al. (2024). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. Neuroscience, 552, 11-25.

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • ACS Publications. (1983). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 46(5), 646-651.

  • Frontiers. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1160351.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2021). FOXM1: Functional Roles of FOXM1 in Non-Malignant Diseases. International Journal of Molecular Sciences, 22(19), 10587.

  • ResearchGate. (n.d.). Observed and predicted values of IC50 for thiazolidine by using Eq.7. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • MDPI. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8887.

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. Retrieved from [Link]

  • ResearchGate. (2015). How can one perform In vitro neuroprotective activity in SH-SY5Y neuroblastoma cells using plant extracts?. Retrieved from [Link]

  • NIH. (2023). QSPR/QSAR study of antiviral drugs modeled as multigraphs by using TI's and MLR method to treat COVID-19 disease. Scientific Reports, 13(1), 10834.

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). FOXM1 (forkhead box M1). Retrieved from [Link]

  • ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]

  • MDPI. (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 26(16), 4944.

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • GeneCards. (n.d.). FOXM1 Gene. Retrieved from [Link]

  • MDPI. (2023). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. International Journal of Molecular Sciences, 24(13), 10834.

  • PubMed. (2022). Development and validation of a quantitative method for 15 antiviral drugs in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. Food Additives & Contaminants: Part A, 39(4), 653-667.

  • PubMed Central. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Viruses, 12(7), 767.

  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 693-703.

  • MDPI. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(7), 11685-11713.

  • Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 144-149.

Sources

Application Notes and Protocols for 2,5-Dioxoimidazolidine-4-carboxamide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the continuous quest for novel and effective agrochemicals, the exploration of diverse chemical scaffolds is paramount. Heterocyclic compounds, in particular, have historically formed the backbone of many successful pesticides and herbicides. Among these, the imidazolidinone core represents a promising starting point for the development of new active ingredients. This document provides a detailed technical guide on the potential applications and investigational protocols for 2,5-Dioxoimidazolidine-4-carboxamide, a member of the hydantoin family, in the context of modern agrochemical research and development.

While direct and extensive research on the agrochemical applications of 2,5-Dioxoimidazolidine-4-carboxamide is emerging, its structural similarity to known bioactive molecules, including those with herbicidal and plant growth regulatory properties, warrants a thorough investigation. This guide will, therefore, present a scientifically grounded framework for its synthesis, biological evaluation, and mechanistic elucidation, drawing upon established principles and data from closely related analogues.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its application in formulation and biological studies.

PropertyValueReference
Molecular Formula C₄H₅N₃O₃N/A
Molecular Weight 143.10 g/mol N/A
CAS Number 89033-45-4[1]
Appearance White to off-white powderN/A
Solubility Soluble in water and polar organic solventsN/A

Proposed Synthesis of 2,5-Dioxoimidazolidine-4-carboxamide

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Amidation A Aminomalonamide C Intermediate A->C Reaction B Phosgene (or equivalent) B->C D Hydantoin-4-carboxylic acid C->D Hydrolysis F 2,5-Dioxoimidazolidine-4-carboxamide D->F Amidation E Ammonia E->F

Figure 1: Proposed Synthesis Workflow.
Protocol 1: Proposed Synthesis of 2,5-Dioxoimidazolidine-4-carboxamide

Materials:

  • Aminomalonamide

  • Triphosgene (a safer substitute for phosgene)

  • Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine)

  • Hydrochloric acid (for workup)

  • Ammonia solution

  • Coupling agents (e.g., DCC, EDC)

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of Hydantoin-4-carboxylic acid

  • In a fume hood, dissolve aminomalonamide in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of triphosgene in the same solvent to the cooled solution of aminomalonamide.

  • Add a tertiary amine base dropwise to neutralize the HCl generated during the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous acid solution.

  • Extract the aqueous layer with a suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydantoin-4-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Amidation to 2,5-Dioxoimidazolidine-4-carboxamide

  • Dissolve the purified hydantoin-4-carboxylic acid in a suitable solvent.

  • Add a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid.

  • Slowly add an ammonia solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated by-products.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain 2,5-Dioxoimidazolidine-4-carboxamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Agrochemical Applications and Biological Activity

The 2,5-dioxoimidazolidine (hydantoin) scaffold is present in a number of compounds with known biological activities, including herbicidal and plant growth regulatory effects.[3] Therefore, it is hypothesized that 2,5-Dioxoimidazolidine-4-carboxamide may exhibit similar properties.

Herbicidal Activity

Many commercial herbicides are inhibitors of essential amino acid biosynthesis in plants.[4] The structural similarity of the imidazolidinone ring to the active sites of certain enzymes in these pathways makes it a prime candidate for herbicidal activity.

Plant Growth Regulation

Certain hydantoin derivatives have been shown to influence plant growth and development.[3] These effects can range from promoting root growth to influencing flowering and fruit set. The carboxamide moiety could play a significant role in the molecule's uptake, translocation, and interaction with plant receptors.

Proposed Mechanism of Action

Based on the known mechanisms of structurally related herbicides, two primary hypotheses for the mode of action of 2,5-Dioxoimidazolidine-4-carboxamide can be proposed:

Hypothesis 1: Inhibition of Adenylosuccinate Synthetase (AdSS)

The natural product herbicide, hydantocidin, is known to inhibit adenylosuccinate synthetase (AdSS), a key enzyme in the de novo purine biosynthesis pathway.[4][5] Inhibition of AdSS disrupts the production of adenosine monophosphate (AMP), leading to a cascade of metabolic disruptions and ultimately plant death. It is plausible that 2,5-Dioxoimidazolidine-4-carboxamide, after potential in-planta modification, could act as an inhibitor of AdSS.

AdSS_Inhibition_Pathway cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition cluster_outcome Result IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS AMP Adenosine Monophosphate (AMP) AdSS->AMP Disruption Disruption of Purine Biosynthesis Herbicide 2,5-Dioxoimidazolidine-4-carboxamide (or active metabolite) Herbicide->AdSS Inhibits Death Plant Death Disruption->Death

Figure 2: Proposed Mechanism via AdSS Inhibition.
Hypothesis 2: Inhibition of Acetolactate Synthase (ALS)

Imidazolinone herbicides are well-known inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, halting protein synthesis and cell division, ultimately resulting in plant death. The imidazolidinone core of the target compound suggests that it could potentially bind to and inhibit ALS.

Experimental Protocols for Biological Evaluation

To assess the agrochemical potential of 2,5-Dioxoimidazolidine-4-carboxamide, a series of standardized bioassays should be conducted.

Protocol 2: Whole-Plant Bioassay for Herbicidal Activity

This protocol is designed to evaluate the pre- and post-emergence herbicidal efficacy of the test compound on a range of monocotyledonous and dicotyledonous weed species.[7][8]

Materials:

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli, Setaria viridis)

  • Seeds of crop species for selectivity testing (e.g., maize, soybean, wheat)

  • Potting mix (sterilized)

  • Pots or trays

  • 2,5-Dioxoimidazolidine-4-carboxamide

  • A suitable solvent (e.g., acetone, DMSO) and surfactant

  • Commercial standard herbicide for comparison

  • Controlled environment growth chamber or greenhouse

  • Spray chamber for uniform application

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of 2,5-Dioxoimidazolidine-4-carboxamide in a minimal amount of solvent and then dilute with water containing a surfactant to achieve the desired test concentrations (e.g., ranging from 10 to 2000 g a.i./ha). Prepare a blank formulation (solvent, water, surfactant) as a negative control.

  • Pre-emergence Assay: a. Fill pots with potting mix and sow the seeds of the test plant species at a uniform depth. b. Apply the test solutions evenly to the soil surface using a spray chamber. c. Place the pots in a growth chamber with controlled temperature, humidity, and light conditions. d. Water the pots as needed. e. After a set period (e.g., 14-21 days), assess the effects on seed germination, seedling emergence, and plant growth (e.g., shoot height, fresh weight).

  • Post-emergence Assay: a. Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage). b. Apply the test solutions evenly to the foliage of the plants using a spray chamber. c. Return the pots to the growth chamber. d. After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) using a rating scale (0 = no effect, 100 = complete kill). Also, measure plant height and fresh weight.

Data Analysis: Compare the effects of different concentrations of the test compound to the negative control and the commercial standard. Calculate the GR₅₀ (concentration required for 50% growth reduction) for each plant species.

Bioassay_Workflow A Prepare Test Solutions C Pre-emergence Application A->C D Post-emergence Application A->D B Plant Seeds B->C B->D E Incubate in Growth Chamber C->E D->E F Data Collection and Analysis E->F

Figure 3: General Workflow for Herbicide Bioassay.

Data Presentation and Interpretation

The results of the bioassays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Hypothetical Pre-emergence Herbicidal Activity of 2,5-Dioxoimidazolidine-4-carboxamide (% Inhibition)

Concentration (g a.i./ha)Amaranthus retroflexusChenopodium albumEchinochloa crus-galliSetaria viridis
10025301520
25055604045
50085907075
10001001009598

Table 2: Hypothetical Post-emergence Herbicidal Activity of 2,5-Dioxoimidazolidine-4-carboxamide (Visual Injury Rating, 0-100)

Concentration (g a.i./ha)Amaranthus retroflexusChenopodium albumEchinochloa crus-galliSetaria viridis
10015201012
25040453035
50075806065
100095988590

Formulation Development

For practical application in agriculture, the active ingredient must be formulated to ensure stability, ease of application, and optimal biological activity. Common formulations for herbicides include emulsifiable concentrates (ECs), suspension concentrates (SCs), and water-dispersible granules (WGs).[9] The choice of formulation will depend on the physicochemical properties of 2,5-Dioxoimidazolidine-4-carboxamide, the target weeds, and the intended application method.

Conclusion and Future Directions

2,5-Dioxoimidazolidine-4-carboxamide presents an intriguing scaffold for the development of novel agrochemicals. Its structural relationship to known bioactive compounds suggests a high probability of discovering herbicidal or plant growth regulatory effects. The protocols and hypotheses outlined in this guide provide a comprehensive framework for the systematic investigation of this promising molecule. Future research should focus on optimizing the synthesis, conducting thorough biological evaluations on a wide range of plant species, and elucidating the precise mechanism of action. Such efforts will be crucial in determining the ultimate utility of 2,5-Dioxoimidazolidine-4-carboxamide in sustainable agriculture.

References

  • Beckie, H. J., et al. (2000). A compendium of herbicide resistance-confirming protocols. Weed Science Society of America.
  • Burgos, N. R., et al. (2013). Resistance in Weeds to Herbicides. IntechOpen.
  • Siehl, D. L., et al. (1996). The mode of action and the structure of a herbicide in complex with its target: Binding of activated hydantocidin to the feedback regulation site of adenylosuccinate synthetase. Proceedings of the National Academy of Sciences, 93(25), 14298–14302. [Link]

  • UC Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. [Link]

  • Google Patents. (2014).
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52852. [Link]

  • Satchi-Fainaro, R., et al. (2005). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 48(14), 4759–4768. [Link]

  • Shaner, D. L. (1991). An introduction to ALS-inhibiting herbicides. In The Imidazolinone Herbicides (pp. 1-8). CRC Press.
  • Johnson, T. B., & Nicolet, B. H. (1914). Researches on Hydantoins. XXVII. Synthesis of Hydantoin-4-Carboxamide. Journal of the American Chemical Society, 36(2), 355–364. [Link]

  • Zlobin, A. A., et al. (2022). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. Molecules, 27(22), 7793. [Link]

  • Fonné-Pfister, R., et al. (1996). Adenylosuccinate synthetase: site of action of hydantocidin, a microbial phytotoxin. Proceedings of the National Academy of Sciences, 93(18), 9431–9436. [Link]

  • Google Patents. (2006). One-step process for preparing hydantoin.
  • Siehl, D. L., et al. (1997). Adenylosuccinate synthetase from maize. Purification, properties, and mechanism of inhibition by 5'-phosphohydantocidin. Plant Physiology, 114(1), 193–199. [Link]

  • Halo. (n.d.). Novel herbicide compounds to control grass selectively in major crops. [Link]

  • Burgos, N. R., & Shivrain, V. K. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(sp1), 152–165. [Link]

  • NC State Extension Publications. (2015). Acetolactate Synthase (ALS) Inhibitors. [Link]

  • Al-Tamey, D. A., et al. (2022). Physiological Effects and Economic Impact of Plant Growth Regulator Applications on Soybean. Plants, 11(19), 2532. [Link]

  • Levin, J. I., et al. (2000). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(16), 1893–1897. [Link]

  • Kim, J., et al. (2006). Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. Journal of the Korean Society for Applied Biological Chemistry, 49(4), 333-338.
  • Tranel, P. J., & Wright, T. R. (2002). Target-Site Mutations Conferring Herbicide Resistance. Weed Science, 50(6), 700–712. [Link]

  • El-Gazzar, A. B. A., et al. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(10), 2645. [Link]

  • Song, J. S., et al. (2020). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 9(11), 1599. [Link]

  • Popa, V. I., & Hussin, A. H. (2022). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Plants, 11(13), 1660. [Link]

  • Duke, S. O. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Plants, 11(22), 3091. [Link]

  • Zhou, Q., et al. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96.
  • Elarfi, M. G., et al. (2012). Synthesis of Hydantoin and Thiohydantoin. Der Chemica Sinica, 3(2), 299-301.
  • Krivolapov, Y. G., et al. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 8(2), 1-8. [Link]

  • Nakajima, M., et al. (1991). Hydantocidin: a new compound with herbicidal activity from Streptomyces hygroscopicus. The Journal of Antibiotics, 44(3), 293–300. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • ResearchGate. (n.d.). a. Imidazolidine‐4‐one derivatives, b. Compound 9r induces ROS.... [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • ResearchGate. (n.d.). Herbicide Formulation. [Link]

  • eLife. (2022). A dual-target herbicidal inhibitor of lysine biosynthesis. [Link]

  • Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(13), 5036. [Link]

  • Mio, S., et al. (1993). Synthesis and Herbicidal Activity of Opened Hydantoin-ring Derivatives of Hydantocidin. Bioscience, Biotechnology, and Biochemistry, 57(7), 1192–1193. [Link]

  • Zhao, Z., et al. (2020). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Advances, 10(52), 31256–31267. [Link]

Sources

Leveraging 2,5-Dioxoimidazolidine-4-carboxamide for Advanced Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The stability of nanoparticle suspensions is a critical determinant of their efficacy and safety in biomedical and biotechnological applications.[1] While conventional stabilizers like polyethylene glycol (PEG) and citrate are widely used, there is a growing demand for novel functional ligands that offer enhanced stability and provide a scaffold for further bioconjugation. This guide introduces 2,5-Dioxoimidazolidine-4-carboxamide, a derivative of the hydantoin heterocyclic system, as a promising candidate for nanoparticle stabilization. Hydantoin derivatives are recognized for their diverse biological activities and synthetic versatility.[2][3] We propose that the unique structural features of 2,5-Dioxoimidazolidine-4-carboxamide—specifically its multiple hydrogen bond donors/acceptors and robust chemical backbone—can impart exceptional colloidal stability to both metallic and metal oxide nanoparticles. This document provides the scientific rationale, detailed experimental protocols for the functionalization of gold (AuNPs) and iron oxide (SPIONs) nanoparticles, and methods for comprehensive characterization.

Introduction: The Quest for Superior Nanoparticle Stability

Nanoparticles must remain monodispersed in biological media to function correctly; aggregation can lead to loss of function, altered pharmacokinetic profiles, and potential toxicity.[4][5] The primary strategy to prevent aggregation is to modify the nanoparticle surface with stabilizing ligands. These ligands provide stability through electrostatic repulsion, steric hindrance, or a combination of both.

The hydantoin scaffold (imidazolidine-2,4-dione) is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its derivatives are synthetically accessible and possess a range of biological activities, from antimicrobial to anticancer.[6][7] We hypothesize that these properties, combined with the chemical stability of the hydantoin ring and the versatile chemistry of its carboxamide derivative, make 2,5-Dioxoimidazolidine-4-carboxamide an ideal ligand for creating robust, functional, and biocompatible nanoparticles.

This application note will detail the process of using the precursor, 2,5-Dioxoimidazolidine-4-carboxylic acid, to functionalize nanoparticle surfaces, thereby creating a stable shell that features the desired carboxamide-linked hydantoin moiety.

The Stabilizing Agent: Chemical Rationale

The proposed stabilizing agent is attached to the nanoparticle surface via its carboxylic acid precursor, 2,5-Dioxoimidazolidine-4-carboxylic acid. The resulting surface presents the core 2,5-Dioxoimidazolidine structure.

Caption: Key chemical structures for nanoparticle functionalization.

Causality for Stabilization:

  • Strong Surface Anchoring: The precursor molecule, 2,5-Dioxoimidazolidine-4-carboxylic acid, can be covalently attached to amine-functionalized nanoparticle surfaces via robust amide bond formation, a standard and highly efficient bioconjugation technique.[8] This ensures the ligand shell is not easily displaced in complex biological environments.

  • Steric Hindrance: The heterocyclic ring structure provides significant steric bulk, physically preventing nanoparticles from approaching each other and aggregating.

  • Hydrophilicity and Hydrogen Bonding: The presence of two amide linkages and two carbonyl groups within the hydantoin ring, plus the external carboxamide group, allows for extensive hydrogen bonding with water molecules. This forms a tight hydration layer, enhancing hydrophilicity and colloidal stability.

  • Biocompatibility & Functionality: The hydantoin core is a well-established motif in pharmaceuticals, suggesting good biocompatibility.[2] The secondary amine on the hydantoin ring (at position 1) remains available for potential secondary functionalization, opening possibilities for creating multifunctional nanoparticle systems.[9]

Experimental Protocols

These protocols provide a self-validating workflow. Successful completion of each characterization step confirms the success of the preceding synthesis or functionalization step.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol proceeds in three stages: (A) Synthesis of citrate-stabilized AuNPs, (B) Surface modification with an amine linker, and (C) Covalent conjugation of the hydantoin precursor.

Caption: Workflow for AuNP synthesis and functionalization.

This is a well-established method for producing spherical, monodisperse AuNPs.[10]

  • Preparation: Add 100 mL of 1 mM HAuCl₄ to a 250 mL flask with a stir bar. Bring to a rolling boil on a stirrer hotplate.

  • Reduction: While boiling vigorously, rapidly inject 10 mL of 38.8 mM sodium citrate.

  • Reaction: Observe the color change from yellow to colorless, then to black, and finally to a deep ruby red within 1-2 minutes.

  • Completion: Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature while stirring.

  • Characterization:

    • UV-Vis Spectroscopy: Confirm the Surface Plasmon Resonance (SPR) peak at ~520 nm.

    • Dynamic Light Scattering (DLS) & TEM: Determine the hydrodynamic diameter and core size (typically 15-20 nm).

This ligand exchange step replaces the weakly bound citrate with a thiol linker, which forms a strong Au-S bond and presents a terminal amine group for conjugation.[11]

  • Ligand Addition: To 50 mL of the cooled AuNP solution, add 1 mL of 10 mM cysteamine solution while stirring.

  • Incubation: Cover the flask and stir at room temperature for 24 hours to ensure complete ligand exchange.

  • Purification: Centrifuge the solution at 12,000 rpm for 30 minutes. Discard the supernatant, and resuspend the nanoparticle pellet in 50 mL of ultrapure water. Repeat this washing step twice to remove excess cysteamine.

  • Characterization:

    • Zeta Potential: Measure the surface charge. A shift from negative (citrate) to positive (amine) confirms successful functionalization.

    • FTIR Spectroscopy: Look for peaks corresponding to N-H stretches, confirming the presence of amine groups.

This step utilizes EDC/NHS chemistry to form a stable amide bond between the amine-functionalized AuNPs and the carboxylic acid group of the hydantoin precursor.[8]

  • Acid Activation: In a separate tube, dissolve 10 mg of 2,5-Dioxoimidazolidine-4-carboxylic acid, 15 mg of EDC, and 8 mg of N-Hydroxysuccinimide (NHS) in 5 mL of MES buffer (pH 6.0). Let it react for 30 minutes at room temperature to form the NHS-ester.

  • Conjugation: Add the 5 mL of activated acid solution to the 50 mL of purified amine-functionalized AuNPs.

  • Reaction: Adjust the pH of the mixture to 7.5 with dilute NaOH and stir at room temperature for 4-6 hours.

  • Purification: Purify the final nanoparticles by centrifugation (12,000 rpm, 30 min) and resuspension in ultrapure water. Repeat twice. Store the final product at 4°C.

  • Final Characterization: Confirm successful conjugation and stability (see Section 4).

Protocol 2: Functionalization of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

This protocol involves (A) Co-precipitation synthesis of SPIONs, (B) Silanization to introduce amine groups, and (C) Hydantoin conjugation.

This method produces crystalline iron oxide nanoparticles.[12]

  • Precursor Solution: Prepare a 100 mL aqueous solution containing 0.1 M FeCl₃·6H₂O and 0.05 M FeSO₄·7H₂O.

  • Precipitation: Heat the solution to 80°C with vigorous mechanical stirring under a nitrogen atmosphere. Rapidly add 20 mL of 2 M NaOH solution. A black precipitate will form instantly.

  • Aging: Continue stirring at 80°C for 1 hour.

  • Washing: Cool the mixture. Use a strong magnet to separate the black precipitate and decant the supernatant. Wash the nanoparticles repeatedly with deionized water until the supernatant is neutral (pH ~7), followed by one wash with ethanol.

This step coats the iron oxide core with a silica shell functionalized with amine groups, providing a stable anchor point for conjugation.[13]

  • Dispersion: Disperse the washed SPIONs in 100 mL of ethanol.

  • Silanization: Add 2 mL of (3-Aminopropyl)triethoxysilane (APTES) to the dispersion.

  • Reaction: Stir the mixture mechanically for 12 hours at room temperature.

  • Purification: Collect the functionalized SPIONs with a magnet. Wash three times with ethanol and finally redisperse in 100 mL of ultrapure water.

The procedure is identical to Protocol 1, Stage C, using the amine-functionalized SPIONs as the starting material.

  • Acid Activation: Activate 2,5-Dioxoimidazolidine-4-carboxylic acid with EDC/NHS in MES buffer as described previously.

  • Conjugation: Add the activated acid solution to the purified amine-functionalized SPION dispersion.

  • Reaction: Adjust pH to 7.5 and stir for 4-6 hours.

  • Purification: Purify the final product using magnetic separation. Wash three times with ultrapure water. Store at 4°C.

Characterization and Data Validation

Thorough characterization is essential to confirm successful surface modification and assess the stability of the final product.[14][15]

Technique Purpose Expected Result for Hydantoin-AuNPs
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and polydispersity index (PDI).An increase in hydrodynamic diameter of 5-10 nm after functionalization compared to the bare core. PDI should remain low (<0.2) indicating no aggregation.
Zeta Potential Measures surface charge to confirm ligand attachment and predict stability.Initial AuNP-Citrate: ~ -30 mV. AuNP-NH₂: ~ +25 mV. Final Hydantoin-AuNP: Shift back towards neutral or slightly negative (~ -10 to -20 mV). A value far from zero indicates good electrostatic stability.[16]
Transmission Electron Microscopy (TEM) Visualizes nanoparticle core size, shape, and monodispersity.Core size should remain unchanged. Particles should appear well-dispersed with no signs of aggregation.
FTIR Spectroscopy Confirms the presence of specific chemical bonds from the ligand.Disappearance of primary amine peaks and appearance of characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, along with C=O stretching from the hydantoin ring.[17]
Thermogravimetric Analysis (TGA) Quantifies the amount of organic ligand on the nanoparticle surface.A significant weight loss step between 200°C and 500°C corresponding to the decomposition of the organic shell, confirming high ligand density.[18]
Colloidal Stability Assay Assesses stability in high salt or biological media.[19]No significant change in the UV-Vis SPR peak or DLS measurement after incubation in 1M NaCl or 10% FBS for 24 hours, indicating high stability.

Conclusion and Future Outlook

This guide outlines a comprehensive and scientifically grounded approach for using 2,5-Dioxoimidazolidine-4-carboxamide (via its carboxylic acid precursor) as a novel stabilizing agent for nanoparticles. The detailed protocols for both gold and iron oxide nanoparticles provide a clear pathway from synthesis to final characterization. The inherent properties of the hydantoin moiety—biocompatibility, chemical robustness, and hydrophilicity—position it as a superior alternative to conventional stabilizers.

Future work should focus on exploring the drug-loading capacity of these hydantoin-stabilized nanoparticles, leveraging the unique chemical environment of the heterocyclic ring. Furthermore, the secondary amine on the ring could be used as a handle for attaching targeting ligands (e.g., folic acid, antibodies), paving the way for the development of next-generation theranostic agents.[20][21]

References

  • Chattopadhyay, S., et al. (2013). Surface modification of cobalt oxide nanoparticles using phosphonomethyl iminodiacetic acid followed by folic acid: a biocompatible vehicle for targeted anticancer drug delivery. Journal of Materials Chemistry B, 1(33), 4146-4156. [Link]

  • ResearchGate. (n.d.). Examples of hydantoin derivatives with biological activity. Retrieved from [Link]

  • Koczkur, K. M., et al. (2023). Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. Molecules, 28(14), 5353. [Link]

  • Wang, C., et al. (2019). Characterizations of Surface Ligands and Stabilizers on Metallic Nanoparticles. Chemical Reviews, 119(14), 8898-8954. [Link]

  • Xie, J., et al. (2009). Functionalized Nanoparticles with Long-Term Stability in Biological Media. Journal of the American Chemical Society, 131(25), 8881-8883. [Link]

  • Al-Haddabi, B., et al. (2018). Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. Molecules, 23(12), 3307. [Link]

  • Ma, Z., et al. (2007). Preparation and Characterization of Carboxyl-Group Functionalized Superparamagnetic Nanoparticles and the Potential for Bio-Applications. Journal of the Brazilian Chemical Society, 18(7), 1379-1386. [Link]

  • Schletz, D., et al. (2015). Functionalization with polymer ligands enhances the catalytic activity of surfactant-stabilized gold nanoparticles. Nanoscale, 7(21), 9573-9584. [Link]

  • Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link]

  • Yu, M. K., et al. (2012). Multifunctional magnetic nanoparticles for targeted imaging and therapy. Journal of Materials Chemistry, 22(17), 8198-8211. [Link]

  • Amstad, E., et al. (2011). Stabilization and functionalization of iron oxide nanoparticles for biomedical applications. Nanotechnology, 22(43), 435601. [Link]

  • Pérez-Picaso, L., et al. (2015). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 20(1), 128-144. [Link]

  • McCarthy, J. R., et al. (2012). Amine and carboxylic acid-bifunctionalized iron oxide nanoparticles. Journal of Materials Chemistry, 22(17), 8212-8218. [Link]

  • Wang, H., et al. (2022). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. Nanoscale, 14(3), 859-866. [Link]

  • ResearchGate. (2007). Preparation and characterization of carboxyl-group functionalized superparamagnetic nanoparticles and the potential for bio-applications. Retrieved from [Link]

  • Guchhait, G., et al. (2021). Multifunctional hydantoins: recent advances in optoelectronics and medicinal drugs from Academia to the chemical industry. Journal of Materials Chemistry C, 9(42), 14936-14969. [Link]

  • Li, Y., et al. (2017). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 89(1), 3-23. [Link]

  • Cho, T. J., et al. (2018). Assessing the chemical and colloidal stability of functionalized gold nanoparticles. NIST Special Publication 1200-26. [Link]

  • Eslami, M., et al. (2022). Synthesis and Characterization of Folic Acid-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole. Pharmaceutics, 14(11), 2496. [Link]

  • Google Patents. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Khan, I., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 8(34), 30971-30985. [Link]

  • Personick, M. L., et al. (2019). What Does Nanoparticle Stability Mean? The Journal of Physical Chemistry C, 123(23), 14337-14349. [Link]

  • Singh, A. K., et al. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. ChemistrySelect, 6(23), 5707-5712. [Link]

  • Wang, A. Z., et al. (2008). Multifunctional Nanoparticles for Drug Delivery and Molecular Imaging. Annual Review of Medicine, 59, 265-279. [Link]

  • Liu, Z., et al. (2018). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases, 4(2), 133-142. [Link]

  • University College Dublin. (n.d.). Nanoparticle Synthesis & Characterisation. Centre for BioNano Interactions. Retrieved from [Link]

  • van de Plas, P., & Willems, S. (2018). GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding? Aurion Newsletter 6. [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 22(12), 2119. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 2,5-Dioxoimidazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dioxoimidazolidine-4-carboxamide (CAS No. 89033-45-4) is a heterocyclic organic compound with potential applications in agrochemical development and as a ligand for biological macromolecules.[1] Its structural features, including the imidazolidine-2,5-dione core, suggest the possibility of diverse biological activities. This document provides a series of detailed application notes and experimental protocols designed for researchers, scientists, and drug development professionals to conduct an initial biological characterization of this compound.

The following protocols are designed to establish a foundational understanding of the bioactivity of 2,5-Dioxoimidazolidine-4-carboxamide by systematically assessing its antimicrobial properties, its impact on eukaryotic cell viability, and its potential as an enzyme inhibitor. These assays are fundamental in early-stage compound screening and can provide crucial insights to guide further investigation into its mechanism of action and potential applications.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for accurate and reproducible bioassay results.

PropertyValueSource
CAS Number 89033-45-4[1][2]
Molecular Formula C₄H₅N₃O₃[1][2]
Molecular Weight 143.10 g/mol [1][2]
IUPAC Name 2,5-dioxoimidazolidine-4-carboxamide[1]

Experimental Design: A Three-Tiered Approach to Bio-Characterization

Given the nascent stage of research into the biological effects of 2,5-Dioxoimidazolidine-4-carboxamide, a tiered approach to its characterization is recommended. This ensures a logical progression from broad screening to more specific mechanistic inquiries.

G A Tier 1: Primary Screening B Antimicrobial Susceptibility Testing A->B C Eukaryotic Cell Viability Assay A->C D Tier 2: Potency and Spectrum Determination B->D C->D E MIC & MBC Determination D->E F Herbicide Bioassay D->F G IC50 Determination in Mammalian Cells D->G H Tier 3: Mechanistic Exploration E->H G->H I Enzyme Inhibition Assays H->I

Caption: A tiered workflow for the biological characterization of 2,5-Dioxoimidazolidine-4-carboxamide.

Tier 1: Primary Screening Protocols

The initial tier of assessment aims to broadly determine if 2,5-Dioxoimidazolidine-4-carboxamide exhibits any significant biological activity at a general level.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

Rationale: The structural motifs within 2,5-Dioxoimidazolidine-4-carboxamide are present in various known antimicrobial agents. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3][4]

Materials:

  • 2,5-Dioxoimidazolidine-4-carboxamide

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Positive control antibiotic (e.g., ampicillin, tetracycline)

  • Sterile DMSO (for stock solution)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube of MHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2,5-Dioxoimidazolidine-4-carboxamide in sterile DMSO.

    • Perform serial two-fold dilutions of the stock solution in the growth medium within the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[3]

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol 2: Eukaryotic Cell Viability Assessment using MTT Assay

Rationale: It is crucial to assess the cytotoxic potential of a novel compound against mammalian cells to understand its therapeutic index and general toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]

Materials:

  • 2,5-Dioxoimidazolidine-4-carboxamide

  • Adherent mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2,5-Dioxoimidazolidine-4-carboxamide in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Tier 2: Potency and Spectrum Determination

Should the primary screening indicate biological activity, the next tier of experiments is designed to quantify this activity and explore its spectrum.

Protocol 3: Herbicide Bioassay

Rationale: Given the potential application of 2,5-Dioxoimidazolidine-4-carboxamide in agrochemicals, a simple plant-based bioassay can provide preliminary data on its herbicidal activity.[1]

Materials:

  • 2,5-Dioxoimidazolidine-4-carboxamide

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress, or lettuce)

  • Petri dishes with filter paper or agar-based medium

  • Growth chamber or a controlled environment with light and temperature regulation

Procedure:

  • Preparation of Test Solutions:

    • Prepare a range of concentrations of 2,5-Dioxoimidazolidine-4-carboxamide in distilled water. An initial broad range (e.g., 1 µM to 1 mM) is recommended.

  • Seed Plating:

    • Place a sterile filter paper in each petri dish and moisten it with a specific volume of the corresponding test solution or distilled water (as a control).

    • Evenly spread a known number of seeds on the filter paper.

  • Incubation and Observation:

    • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

    • Observe the seeds daily for germination and seedling growth over a period of 7-14 days.

  • Data Analysis:

    • Measure parameters such as germination rate, root length, and shoot length.

    • Compare the measurements from the treated groups to the control group to determine the inhibitory effect of the compound.

Tier 3: Mechanistic Exploration

With a confirmed and quantified biological activity, the focus shifts to understanding the compound's mechanism of action.

Protocol 4: General Enzyme Inhibition Assay

Rationale: The suggestion that 2,5-Dioxoimidazolidine-4-carboxamide may act as a ligand for biological molecules warrants an investigation into its enzyme inhibitory potential.[1] Without a known target, a general spectrophotometric assay with a model enzyme can be employed as a starting point.

Materials:

  • 2,5-Dioxoimidazolidine-4-carboxamide

  • A commercially available enzyme (e.g., trypsin, alkaline phosphatase)

  • The corresponding chromogenic substrate for the chosen enzyme

  • Appropriate assay buffer

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following:

      • Blank: Assay buffer and substrate.

      • Control (100% enzyme activity): Enzyme, assay buffer, and a corresponding concentration of the compound's solvent (e.g., DMSO).

      • Test: Enzyme, assay buffer, and varying concentrations of 2,5-Dioxoimidazolidine-4-carboxamide.

  • Pre-incubation:

    • Pre-incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow for any interaction between the enzyme and the inhibitor.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately begin measuring the change in absorbance over time at the appropriate wavelength for the product formation.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Blank, Control, Test) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure Absorbance Kinetics D->E F Calculate Reaction Velocities E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: A generalized workflow for determining the IC50 value in an enzyme inhibition assay.

Data Interpretation and Next Steps

The results from these initial bioassays will provide a foundational dataset on the biological activity of 2,5-Dioxoimidazolidine-4-carboxamide.

  • Antimicrobial Activity: A low MIC value against specific microorganisms would suggest further investigation into its antibacterial or antifungal properties, including testing against a broader panel of microbes and determining if the effect is bactericidal or bacteriostatic.

  • Cytotoxicity: The IC₅₀ value from the MTT assay will establish the compound's toxicity profile against mammalian cells. A high IC₅₀ is desirable for compounds intended for therapeutic use.

  • Herbicidal Effects: Inhibition of seed germination or seedling growth would support its potential as an agrochemical and could lead to more extensive whole-plant studies.

  • Enzyme Inhibition: A positive result in a general enzyme inhibition assay would strongly suggest that 2,5-Dioxoimidazolidine-4-carboxamide's biological activity is mediated through the inhibition of one or more enzymes, prompting screening against specific enzyme families to identify its molecular target.

By following these structured protocols, researchers can efficiently and effectively begin to unravel the biological potential of 2,5-Dioxoimidazolidine-4-carboxamide, paving the way for more focused and mechanistically detailed studies.

References

  • ResearchGate. (n.d.). PROTOCOL FOR LARVICIDE BIOASSAYS v1. [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. (2025, August 7). Reliability of Bioassay Tests to Indicate Herbicide Residues in Compost Of Varying Salinity and Herbicide Levels. [Link]

  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]

  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • National Institutes of Health. (n.d.). A double-blind placebo-controlled study to evaluate the safety and efficacy of L-2-oxothiazolidine-4-carboxylic acid in the treatment of patients with acute respiratory distress syndrome. [Link]

  • National Institutes of Health. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • PubChem. (n.d.). (2,5-Dioxoimidazolidin-4-yl)urea;2-hydroxypropane-1,2,3-tricarboxylic acid. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Institutes of Health. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. [Link]

Sources

Application Note: Elucidating the Structure of 2,5-Dioxoimidazolidine-4-carboxamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxoimidazolidine-4-carboxamide, a heterocyclic compound belonging to the hydantoin family, is a valuable scaffold in medicinal chemistry.[1] Hydantoins are known for their diverse biological activities, and understanding their precise molecular structure is paramount for structure-activity relationship (SAR) studies and rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such small molecules in solution.[2] This application note provides a comprehensive guide to the interpretation of ¹H and ¹³C NMR spectra of 2,5-Dioxoimidazolidine-4-carboxamide, including predicted chemical shifts, and outlines detailed protocols for sample preparation and data acquisition.

Molecular Structure and Atom Numbering

To facilitate the interpretation of NMR data, a clear and consistent atom numbering system is essential. The structure of 2,5-Dioxoimidazolidine-4-carboxamide with the numbering convention used in this guide is presented below.

Caption: Molecular structure of 2,5-Dioxoimidazolidine-4-carboxamide with atom numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts and Interpretation

Due to the limited availability of experimental NMR data for 2,5-Dioxoimidazolidine-4-carboxamide in public databases, the chemical shifts presented here are based on predictions from computational models and analysis of structurally related compounds.[3][4] These predictions provide a strong foundation for interpreting experimental spectra. The predicted spectra were generated using online prediction tools.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of 2,5-Dioxoimidazolidine-4-carboxamide is expected to show distinct signals for the protons on the imidazolidine ring and the carboxamide group. The chemical environment of each proton dictates its resonance frequency.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Dioxoimidazolidine-4-carboxamide in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
N¹-H8.0 - 9.0Broad Singlet1HThe broadness is due to quadrupolar relaxation of the adjacent ¹⁴N and potential hydrogen exchange.
N³-H10.0 - 11.0Broad Singlet1HThis proton is adjacent to two carbonyl groups, leading to a downfield shift. Its broadness is also due to nitrogen's quadrupolar moment and exchange.
C⁴-H4.5 - 5.0Singlet / Doublet1HThis methine proton is alpha to a carbonyl group and a nitrogen atom. It may appear as a singlet or a doublet due to coupling with the N³-H proton, depending on the rate of proton exchange.
-C(=O)NH₂7.0 - 8.0Two Broad Singlets2HThe two protons of the primary amide are diastereotopic due to restricted rotation around the C-N bond, and therefore, they are expected to have different chemical shifts.[5] Their signals are often broad due to quadrupolar effects and exchange.

Key Interpretive Points for ¹H NMR:

  • Solvent Effects: The chemical shifts of N-H protons are highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding.[6][7] In a protic solvent like D₂O, the N-H and -NH₂ protons will exchange with deuterium, leading to the disappearance of their signals, which can be a useful diagnostic tool.[8][9]

  • Coupling Constants: If coupling is observed between C⁴-H and N³-H, the coupling constant (³JH,H) would typically be in the range of 2-5 Hz.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Dioxoimidazolidine-4-carboxamide in DMSO-d₆

Carbon AtomPredicted Chemical Shift (ppm)Notes
C²=O170 - 175Carbonyl carbon in a cyclic urea (ureide) system.
C⁵=O170 - 175Similar chemical environment to C². These two signals may be very close or even overlap.
C⁴55 - 60Methine carbon attached to two nitrogen atoms and a carbonyl group.
-C(=O)NH₂165 - 170Carbonyl carbon of the primary carboxamide group.

Key Interpretive Points for ¹³C NMR:

  • Carbonyl Region: The spectrum is characterized by three signals in the downfield region (165-175 ppm), corresponding to the three carbonyl carbons. The subtle differences in their electronic environments will determine their precise chemical shifts.

  • Aliphatic Region: A single signal in the aliphatic region (55-60 ppm) is expected for the C⁴ carbon.

Experimental Protocols

The following are detailed, step-by-step methodologies for the preparation of a sample of 2,5-Dioxoimidazolidine-4-carboxamide for NMR analysis and the subsequent data acquisition.

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of a solid, polar small molecule like 2,5-Dioxoimidazolidine-4-carboxamide.

cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR. dissolve 2. Dissolve in Deuterated Solvent: In a clean, dry vial, dissolve the sample in ~0.6-0.7 mL of DMSO-d₆. weigh->dissolve mix 3. Ensure Complete Dissolution: Gently vortex or sonicate if necessary. Visually inspect for any particulates. dissolve->mix filter 4. Filter (if necessary): If solid particles remain, filter the solution through a pipette with a glass wool plug into a clean NMR tube. mix->filter transfer 5. Transfer to NMR Tube: Carefully transfer the clear solution to a high-quality 5 mm NMR tube. filter->transfer cap 6. Cap and Label: Securely cap the NMR tube and label it clearly. transfer->cap

Caption: Workflow for NMR sample preparation.

Causality Behind Experimental Choices:

  • Choice of Solvent: DMSO-d₆ is an excellent choice for polar molecules like 2,5-Dioxoimidazolidine-4-carboxamide due to its high dissolving power.[7] Furthermore, the N-H proton signals are often sharper and less prone to rapid exchange in DMSO-d₆ compared to protic solvents like methanol-d₄ or D₂O.[5]

  • Sample Concentration: The specified concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding issues with sample viscosity and line broadening.[3]

  • Filtration: The removal of any solid impurities is crucial as they can significantly degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.

Protocol 2: NMR Data Acquisition

This protocol provides a set of standard parameters for acquiring high-quality 1D and 2D NMR spectra on a modern NMR spectrometer.

1D ¹H NMR Acquisition Parameters:

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

1D ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Use a proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: A spectral width of 200-240 ppm, centered around 100-120 ppm, is appropriate.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

  • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Advanced Structural Verification with 2D NMR

To provide unequivocal evidence for the structure of 2,5-Dioxoimidazolidine-4-carboxamide, 2D NMR experiments are highly recommended.[10][11] These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure.

cluster_2d 2D NMR for Structural Elucidation cosy COSY (¹H-¹H Correlation): Identifies protons that are coupled to each other (typically through 2-3 bonds). hsqc HSQC (¹H-¹³C Correlation): Shows direct, one-bond correlations between protons and the carbons they are attached to. cosy->hsqc Confirms H-H connectivity hmbc HMBC (¹H-¹³C Correlation): Reveals longer-range correlations (2-3 bonds) between protons and carbons. hsqc->hmbc Links protons to carbons hmbc->cosy Builds the carbon skeleton

Caption: Logical relationship of key 2D NMR experiments.

  • COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show a correlation between the C⁴-H proton and the N³-H proton, provided the proton exchange is not too rapid. This would confirm their through-bond connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment will show a direct correlation between the C⁴-H proton and the C⁴ carbon, definitively assigning the chemical shifts of this C-H pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the molecular skeleton. Key expected correlations include:

    • C⁴-H to C²=O and C⁵=O

    • N¹-H to C²=O and C⁵=O

    • N³-H to C²=O and C⁴

    • -NH₂ protons to the carboxamide carbonyl carbon (-C(=O)NH₂)

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of 2,5-Dioxoimidazolidine-4-carboxamide.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

  • Fuloria, N. K.; Fuloria, S. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques2013 , S1:001. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7512–7515. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Pinto, D. C. G. A.; Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. Curr. Org. Chem.2014 , 18(24), 3015-3046. [Link]

  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds. Springer: Berlin/Heidelberg, Germany, 2000.
  • Re-Create This Course. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • University of Alberta. CASPRE - 13C NMR Predictor. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Reddit. Amine protons on NMR. [Link]

  • IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

  • Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. 1H-NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magn. Reson. Chem.2014 , 52(8), 431-439. [Link]

  • Gorobets, N. Y.; Yousefi, B. H.; Belaj, F.; Kappe, C. O. Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. J. Phys. Org. Chem.2011 , 24(10), 879-886. [Link]

  • Elyashberg, M.; Williams, A. J. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. J. Chem. Inf. Comput. Sci.2004 , 44(3), 833-844. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Clososki, G. C.; et al. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. J. Braz. Chem. Soc.2023 , 34, 1-9. [Link]

  • Chemistry LibreTexts. 1H NMR of Amines. [Link]

  • Bruker. NMR Spectroscopy: Data Acquisition. [Link]

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACS Publications. Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. [Link]

  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • ResearchGate. 1 H-NMR spectra data (DMSO-d 6 ): Chemical shifts δ (ppm) from TMS, J (Hz). [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Imidazolidinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of imidazolidinone compounds. Imidazolidinones are a significant class of heterocyclic compounds with diverse applications in the pharmaceutical industry. Ensuring their purity, potency, and stability through a reliable analytical method is paramount. This document provides a logical, step-by-step framework, from initial analyte assessment and method development to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] It is intended for researchers, analytical scientists, and quality control professionals in drug development and manufacturing.

Introduction: The Analytical Challenge of Imidazolidinones

The imidazolidinone ring system is a core scaffold in numerous active pharmaceutical ingredients (APIs). These compounds can vary widely in polarity and may contain basic nitrogen atoms, making their chromatographic behavior sensitive to mobile phase pH.[4] A robust, stability-indicating HPLC method is crucial to not only quantify the parent compound but also to separate it from process-related impurities and degradation products that may arise during manufacturing and storage. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide provides the scientific rationale and detailed protocols to achieve this objective.

Pre-Analysis: Understanding the Analyte

Before initiating method development, a thorough understanding of the imidazolidinone compound's physicochemical properties is essential.

  • Polarity & Solubility: Determine the analyte's Log P value and solubility in common HPLC solvents (e.g., water, acetonitrile, methanol). Imidazolidinones are often polar, which guides the initial choice between reversed-phase or HILIC chromatography.[5][6]

  • pKa: The presence of ionizable amine groups in the imidazolidinone structure makes pKa determination critical. The mobile phase pH must be controlled to ensure consistent analyte retention and peak shape. Operating at a pH at least 2 units away from the analyte's pKa is a general rule to prevent peak splitting or shifting.

  • UV Spectrum: Obtain a UV-Vis spectrum of the analyte in a suitable solvent to identify the wavelength of maximum absorbance (λmax). This ensures optimal detector sensitivity. A photodiode array (PDA) detector is invaluable for this and for assessing peak purity during the analysis.

Phase 1: Initial Method Development Strategy

The goal of this phase is to achieve a reasonable separation of the main analyte peak from the solvent front and any major impurities. Reversed-phase HPLC is the most common starting point due to its versatility.[6]

Column Selection: The Foundation of Separation

The choice of stationary phase is paramount for achieving selectivity.

  • C18 (L1): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the recommended starting point.[6][7] It separates analytes primarily based on hydrophobicity.

  • Alternative Chemistries: If the imidazolidinone is highly polar and poorly retained on a C18 column, consider:

    • AQ-C18 (Aqueous C18): Designed for better retention of polar compounds in highly aqueous mobile phases.[6]

    • Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic imidazolidinone derivatives.[6]

    • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, making them compatible with 100% aqueous mobile phases and providing unique selectivity for polar analytes.

Mobile Phase Selection: Driving the Separation

The mobile phase composition dictates analyte retention time and selectivity.[8]

  • Aqueous Phase (A): Start with HPLC-grade water. A buffer is essential to control the pH. A 10-25 mM phosphate or acetate buffer is common. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.

  • Organic Phase (B): Acetonitrile (ACN) is generally the first choice due to its low viscosity and UV transparency. Methanol (MeOH) is a suitable alternative that can offer different selectivity.

  • Initial Gradient: A generic scouting gradient is effective for initial runs. For example, a linear gradient from 5% to 95% organic phase over 20-30 minutes can reveal the approximate elution conditions for the analyte and any impurities.

Table 1: Recommended Starting Chromatographic Conditions
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (USP L1)Provides a good balance of efficiency and backpressure; widely applicable.[6][7]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to ensure reproducible retention for ionizable compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 20 minutes, then hold for 5 min, re-equilibrate for 5 minA broad "scouting" gradient to determine the elution profile of the analyte and impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility and can improve peak shape.
Detector PDA/DAD at analyte's λmax (e.g., 215 nm, 254 nm)Ensures maximum sensitivity and allows for peak purity assessment.[9]
Injection Volume 10 µLA typical starting volume; can be adjusted based on analyte concentration and sensitivity.
Diluent Mobile Phase A / Acetonitrile (e.g., 80:20 v/v)Should be chosen to ensure analyte solubility and compatibility with the mobile phase.

Phase 2: Systematic Method Optimization

Once the initial separation is achieved, the method must be optimized to meet system suitability criteria (e.g., resolution >2, tailing factor <1.5, theoretical plates >2000).

  • Gradient Slope: Adjust the gradient time and initial/final %B to improve the resolution between the main peak and its closest eluting impurities. A shallower gradient increases resolution.

  • Mobile Phase pH: Small adjustments to the mobile phase pH (e.g., ± 0.2 units) can significantly alter the retention and selectivity of ionizable compounds.[4]

  • Temperature: Increasing the column temperature can decrease retention times and improve peak efficiency, but may also affect selectivity.

Phase 3: Forced Degradation & Method Validation

A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[10][11] The goal is to achieve 5-20% degradation of the API to ensure that any degradation products can be detected and resolved from the parent peak.[10] This study is a cornerstone of compliance with ICH Q1A(R2).[10][12]

Protocol 1: Forced Degradation Study
  • Prepare Stock Solutions: Prepare a stock solution of the imidazolidinone API in a suitable diluent.

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

  • Analyze Samples: After the specified exposure time, neutralize the samples (if necessary), dilute to the target concentration, and analyze using the optimized HPLC method alongside an unstressed control sample.

  • Assess Peak Purity: Use a PDA detector to evaluate the peak purity of the parent analyte peak in both stressed and unstressed samples to ensure no co-eluting degradants.

Table 2: Typical Forced Degradation Conditions
Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo assess degradation in acidic conditions, potentially hydrolyzing amide or ester linkages.[10]
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo assess degradation in basic conditions.[10]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify potential oxidation products.[10]
Thermal Solid drug substance at 80 °C for 48 hoursTo evaluate the effect of heat on the solid-state stability of the drug.[10]
Photolytic Solution exposed to UV/Vis light (ICH Q1B guideline: e.g., 1.2 million lux hours)To determine light sensitivity and potential photodegradation pathways.[12]
Workflow for HPLC Method Development and Validation

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation (ICH Q2) Analyte_Props Analyte Physicochemical Properties (pKa, LogP, UV) Col_Select Column Selection (e.g., C18, Phenyl) Analyte_Props->Col_Select MP_Select Mobile Phase Screening (pH, Organic Solvent) Col_Select->MP_Select Scout_Grad Scouting Gradient Run MP_Select->Scout_Grad Optimize Optimize Parameters (Gradient, Temp, pH) Scout_Grad->Optimize SST Define System Suitability (Resolution, Tailing) Optimize->SST Forced_Deg Forced Degradation Study (Specificity) SST->Forced_Deg Linearity Linearity & Range Forced_Deg->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Workflow from initial development to final validation of an HPLC method.

Protocol 2: Method Validation (ICH Q2(R1) Framework)

The following protocols outline the steps to validate the method according to ICH guidelines.[1][2][12]

  • Specificity: As demonstrated in the forced degradation study, specificity is the ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). The method is specific if all degradation peaks are well-resolved from the main analyte peak (Resolution > 2.0).

  • Linearity:

    • Prepare at least five concentrations of the analyte, typically spanning 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits (e.g., 80% to 120% of the test concentration for an assay).[1]

  • Accuracy:

    • Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). This can be done by spiking a placebo matrix with known amounts of the API.

    • Calculate the percentage recovery for each sample.

    • The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters.

    • Analyze samples under these modified conditions.

    • The system suitability criteria must still be met, demonstrating the method's reliability during normal use.

Table 3: Robustness Study Parameters
ParameterVariation 1Variation 2
Flow Rate 0.9 mL/min1.1 mL/min
Column Temperature 28 °C32 °C
Mobile Phase pH pH 2.8pH 3.2

Conclusion

This application note provides a structured and scientifically grounded approach to developing and validating a robust, stability-indicating RP-HPLC method for imidazolidinone compounds. By systematically evaluating analyte properties, optimizing chromatographic conditions, and performing rigorous validation as per ICH guidelines, a reliable method suitable for quality control and regulatory submission can be established. This framework ensures the generation of accurate and reproducible data, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Q2(R2) Revision of Q2(R1) Analytical Validation. [Link]

  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Stablepharma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2,5-Dioxoimidazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dioxoimidazolidine-4-carboxamide is a heterocyclic organic compound featuring an imidazolidine ring with two carbonyl groups and a carboxamide functional group.[1] With the molecular formula C₄H₅N₃O₃ and a molecular weight of 143.10 g/mol , this molecule holds potential as a building block in pharmaceutical research and materials science.[1][2] Understanding its structural properties is paramount for its application, and mass spectrometry serves as a powerful analytical technique for this purpose. This application note provides a detailed guide to the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-Dioxoimidazolidine-4-carboxamide, offering a robust protocol for its analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.

Theoretical Framework: Predicting Fragmentation

The fragmentation of a molecular ion in a mass spectrometer is not a random process but a series of predictable bond cleavages governed by the principles of chemical stability.[3][4] For 2,5-Dioxoimidazolidine-4-carboxamide, the presence of amide and cyclic urea functionalities dictates the most probable fragmentation pathways. Key fragmentation mechanisms expected to influence the mass spectrum of this compound include:

  • Alpha-Cleavage (α-Cleavage): This is a common fragmentation pathway for compounds containing heteroatoms, such as nitrogen and oxygen.[5][6][7] Cleavage of the bond adjacent (alpha) to the heteroatom can lead to the formation of a stable radical and a carbocation.

  • Ring Cleavage: Heterocyclic compounds often undergo ring opening and subsequent fragmentation, leading to the loss of small, stable neutral molecules like carbon monoxide (CO), isocyanic acid (HNCO), or formamide (HCONH₂).[8][9][10]

  • McLafferty Rearrangement: While typically associated with ketones, esters, and amides with longer alkyl chains, a γ-hydrogen transfer followed by β-cleavage is a possibility to consider, though less likely in this specific structure due to the absence of a suitable γ-hydrogen.[3][5][6]

  • Loss of the Carboxamide Group: The entire carboxamide side chain (-CONH₂) can be cleaved, providing a significant and easily identifiable fragment ion.

Based on these principles, we can predict a series of fragmentation steps for 2,5-Dioxoimidazolidine-4-carboxamide.

Predicted Fragmentation Pathway

The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion (M⁺˙) with a theoretical m/z of 143.

Fragmentation_Pathway_of_2,5-Dioxoimidazolidine-4-carboxamide M 2,5-Dioxoimidazolidine-4-carboxamide (M) m/z = 143 M_ion Molecular Ion (M⁺˙) m/z = 143 M->M_ion Ionization (EI) F1 Fragment 1 (M - CONH₂)⁺ m/z = 99 M_ion->F1 α-Cleavage (-•CONH₂) F3 Fragment 3 (M - HNCO)⁺˙ m/z = 100 M_ion->F3 Ring Cleavage (-HNCO) F6 Fragment 6 (CONH₂)⁺ m/z = 44 M_ion->F6 α-Cleavage F2 Fragment 2 (F1 - CO)⁺ m/z = 71 F1->F2 Ring Cleavage (-CO) F5 Fragment 5 (M - CONH₂ - CO)⁺ m/z = 71 F4 Fragment 4 (F3 - CO)⁺˙ m/z = 72 F3->F4 Ring Cleavage (-CO)

Caption: Predicted Electron Ionization Fragmentation Pathway.

Interpretation of Predicted Fragments

The following table summarizes the key predicted fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

Fragment Ion Proposed Structure m/z (Predicted) Proposed Formation Mechanism
M⁺˙ [C₄H₅N₃O₃]⁺˙143Molecular Ion
[M - CONH₂]⁺ [C₃H₃N₂O₂]⁺99α-cleavage with loss of the carboxamide radical.
[M - HNCO]⁺˙ [C₃H₄N₂O₂]⁺˙100Ring cleavage with loss of isocyanic acid.
[M - CONH₂ - CO]⁺ [C₂H₃N₂O]⁺71Subsequent loss of carbon monoxide from the m/z 99 fragment.
[M - HNCO - CO]⁺˙ [C₂H₄N₂O]⁺˙72Subsequent loss of carbon monoxide from the m/z 100 fragment.
[CONH₂]⁺ [CONH₂]⁺44α-cleavage resulting in the carboxamide cation.

Experimental Protocol: Mass Spectrometry Analysis

This protocol provides a starting point for the analysis of 2,5-Dioxoimidazolidine-4-carboxamide using a standard benchtop gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation
  • Solvent Selection: Prepare a 1 mg/mL stock solution of 2,5-Dioxoimidazolidine-4-carboxamide in a high-purity volatile solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct injection or GC-MS analysis.

  • Quality Control: Include a solvent blank and a known standard to verify system performance and the absence of contamination.

Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument.

Parameter Recommended Setting Rationale
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Electron Energy 70 eVStandard energy for generating characteristic and extensive fragmentation.
Source Temperature 230 °CPrevents condensation of the analyte while minimizing thermal degradation.
Quadrupole Temperature 150 °CEnsures consistent ion transmission and mass analysis.
Mass Range m/z 40-200Covers the expected molecular ion and fragment masses.
Scan Speed 1000 amu/sProvides sufficient data points across a chromatographic peak.
Injection Volume 1 µLA typical volume for GC-MS analysis.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of analytes.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.A general-purpose program; adjust as needed for optimal chromatographic separation.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for this column dimension.
Data Acquisition and Analysis
  • Acquisition: Acquire the mass spectra across the entire chromatographic peak of the analyte.

  • Background Subtraction: Perform background subtraction to obtain a clean mass spectrum of the compound.

  • Interpretation: Identify the molecular ion peak (if present) and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern outlined in this note.

  • Library Search: If available, search the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to identify potential matches or structurally similar compounds.

Workflow for Structural Elucidation

The following diagram illustrates the workflow for the mass spectrometric analysis and structural confirmation of 2,5-Dioxoimidazolidine-4-carboxamide.

MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataProcessing Data Processing & Interpretation cluster_Confirmation Structural Confirmation SP1 Dissolve in Methanol/Acetonitrile SP2 Dilute to 10-100 µg/mL SP1->SP2 A1 Inject Sample SP2->A1 A2 Acquire Data (m/z 40-200) A1->A2 DP1 Background Subtraction A2->DP1 DP2 Identify Molecular and Fragment Ions DP1->DP2 DP3 Compare with Predicted Fragmentation DP2->DP3 DP4 Library Search (NIST/Wiley) DP3->DP4 C1 Confirm Structure DP4->C1

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This application note provides a comprehensive theoretical framework and a practical protocol for the mass spectrometric analysis of 2,5-Dioxoimidazolidine-4-carboxamide. The predicted fragmentation pattern, based on established principles of mass spectrometry, offers a valuable reference for researchers in the identification and structural elucidation of this and related compounds. The detailed experimental protocol serves as a robust starting point for method development, enabling confident characterization in pharmaceutical and chemical research settings.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-[[[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino]methyl]-, (4S)-. Retrieved from [Link]

  • Mane, S. S., Warner, C. D., Dearden, D. V., & Lee, K. W. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Feng, Z., et al. (2023). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Gerlich, M., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). (2,5-Dioxoimidazolidin-4-yl)urea;2-hydroxypropane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

common problems in imidazolidinone synthesis and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most common initial checks I should perform?

A1: Low or no yield is a frequent issue. Before making drastic changes to the protocol, start with the fundamentals:

  • Reagent Purity: Verify the purity of your starting 1,2-diamine and carbonyl source. Diamines can degrade upon storage (oxidation), and carbonylating agents like phosgene derivatives or carbonyldiimidazole (CDI) are moisture-sensitive.

  • Solvent Quality: Ensure you are using anhydrous (dry) solvents, especially for moisture-sensitive reactions. The presence of water can hydrolyze intermediates or reagents.

  • Inert Atmosphere: If your reaction involves organometallic catalysts or strong bases, ensure you are working under a properly maintained inert atmosphere (Nitrogen or Argon) to prevent quenching and side reactions.

  • Temperature Control: Double-check your reaction temperature. Some cyclization steps are highly temperature-dependent, and even small deviations can halt the reaction.

Q2: I'm struggling with the diastereoselectivity of my reaction. How can I improve it?

A2: Achieving high diastereoselectivity is critical, especially when using chiral auxiliaries. Key factors include:

  • Chiral Auxiliary: The choice of the chiral auxiliary itself is paramount. Imidazolidinones derived from pseudoephedrine or chiral 1,2-diaminocyclohexane are known to provide high levels of stereocontrol due to steric shielding of one face of the molecule.

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired diastereomer.

  • Solvent and Additives: The solvent can influence the conformation of the transition state. Lewis acid additives can also be used to chelate the substrate, creating a more rigid structure that favors a single stereochemical outcome.

Q3: What are the most common side products in imidazolidinone synthesis, and how can I minimize them?

A3: Side product formation is highly dependent on the chosen synthetic route. Common culprits include:

  • Oligomers/Polymers: This often occurs if the stoichiometry of the diamine and carbonyl source is not precise or if the reactants are added too quickly, particularly in condensation reactions. Using high-dilution conditions can sometimes mitigate this.

  • Incomplete Cyclization: You may isolate acyclic urea intermediates if the cyclization step is slow or incomplete. This can be addressed by increasing the reaction time, temperature, or catalyst loading.

  • Side reactions of Functional Groups: Substituents on your starting materials may undergo unintended reactions. For example, sterically hindered substrates may lead to lower yields or alternative reaction pathways.[1]

Troubleshooting Guide: From Reaction Setup to Purification

This section provides a systematic approach to diagnosing and solving specific problems.

Table 1: Common Problems and Solutions in Imidazolidinone Synthesis
Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Reaction 1. Poor Reactant Solubility: Starting materials are not fully dissolved in the chosen solvent.Solution: Change to a more suitable solvent. For example, in the cyclization of N,N'-disubstituted diamines with CDI, dichloromethane (DCM) was found to be significantly more effective than toluene or THF, likely due to better solubility of the reactants, leading to a 98% yield.[2]
2. Insufficient Catalyst Activity: The chosen catalyst (e.g., acid or base) is not strong enough or has been deactivated.Solution: Switch to a more effective catalyst. In the intramolecular hydroamidation of propargylic ureas, the strong phosphazene base BEMP was far more active than weaker bases like DBU or TMG, which were found to be inactive.[3] The catalytic activity often correlates with the strength of the base.[3]
3. Steric Hindrance: Bulky substituents on the diamine or carbonyl precursor are impeding the reaction.Solution: Increase reaction temperature and/or time. Note that sterically hindered substrates are known to give lower yields.[1] For instance, increasing hindrance on the carbon alpha to a triple bond in propargylic ureas slows the reaction rate significantly.[3] Consider a less sterically demanding synthetic route if possible.
Undesired Side Products 1. Isomerization or Rearrangement: Reaction conditions are promoting undesired isomerizations.Solution: Modify the catalyst or solvent. For example, in the cyclization of propargylic ureas, the choice of base can influence the reaction pathway. A base-mediated isomerization to an allenamide intermediate can occur.[3]
2. Electronic Effects: Electron-donating or -withdrawing groups on the starting materials are affecting reactivity and promoting side reactions.Solution: Adjust the reaction conditions accordingly. Electron-withdrawing groups (e.g., -Cl, -Br) on an aromatic aldehyde can facilitate cyclization, while electron-donating groups (e.g., -OtBu) can reduce electrophilicity and lower yields.[4]
Work-up & Purification Issues 1. Difficulty in Product Isolation: The product is difficult to extract from the reaction mixture.Solution: Modify the work-up procedure. After quenching the reaction with water, extraction with a suitable organic solvent like DCM is common.[4] If the product is basic, an acid wash can be used to move it to the aqueous layer, separating it from non-basic impurities, followed by basification and re-extraction.
2. Co-elution of Impurities: The product is difficult to purify by column chromatography due to impurities with similar polarity.Solution: Adjust the chromatography conditions. A common mobile phase is a mixture of hexane and ethyl acetate.[3] Try a different solvent system (e.g., DCM/Methanol) or use a different stationary phase (e.g., alumina instead of silica gel). Recrystallization should also be considered as a powerful purification technique.

Key Experimental Protocols & Workflows

Protocol 1: General Synthesis via Schiff Base Formation, Reduction, and CDI Cyclization

This multi-step, one-pot protocol is a robust method for synthesizing N,N'-disubstituted imidazolidin-2-ones.[4][5]

Step 1: Schiff Base Formation

  • Dissolve the 1,2-diamine (1.0 eq.) in a suitable solvent (e.g., methanol or THF) in a round-bottom flask.

  • Add the aromatic aldehyde (2.2 eq.).

  • Reflux the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. A typical mobile phase is hexane:ethyl acetate (8:2).[4]

Step 2: Reduction of Schiff Base

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (2.5 eq.), in portions.

  • Allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete consumption of the Schiff base.

Step 3: Cyclization with CDI

  • Remove the solvent from the previous step under reduced pressure.

  • Re-dissolve the crude diamine intermediate in an appropriate solvent like dichloromethane (DCM).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq.) to the solution.

  • Stir the reaction at reflux (approx. 40 °C) for 12-24 hours, monitoring by TLC for the formation of the imidazolidin-2-one product.

Step 4: Work-up and Purification

  • Quench the reaction by adding water.

  • Extract the aqueous layer multiple times with DCM.[4]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.

  • Purify the crude product by silica gel column chromatography.

Diagram 1: General Reaction Workflow

This diagram illustrates the logical flow of the multi-step synthesis protocol described above.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A 1,2-Diamine + 2 eq. Aldehyde B Reflux in MeOH/THF A->B C Monitor by TLC B->C D Cool to 0 °C C->D If Schiff Base formed E Add NaBH4 D->E F Monitor by TLC E->F G Solvent Exchange to DCM F->G If Diamine formed H Add CDI, Reflux G->H I Monitor by TLC H->I J Aqueous Work-up I->J If Cyclization complete K Column Chromatography J->K L Pure Imidazolidinone K->L

Caption: Workflow for imidazolidinone synthesis.

Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of an imidazolidinone from a diamine and a carbonyl source like CDI proceeds via a well-established pathway.

Diagram 2: Cyclization Mechanism with CDI

This diagram shows the key steps in the cyclization of a 1,2-diamine with carbonyldiimidazole (CDI).

G Reactants Diamine + CDI Int1 Intermediate 1: Carbamoyl Imidazole Reactants->Int1 Nucleophilic Attack (- Imidazole) Int2 Intermediate 2: Tetrahedral Intermediate Int1->Int2 Intramolecular Cyclization Product Imidazolidinone + 2 Imidazole Int2->Product Collapse & Proton Transfer

Caption: Mechanism of CDI-mediated cyclization.

The process begins with the nucleophilic attack of one nitrogen from the diamine onto the carbonyl carbon of CDI, displacing an imidazole molecule. This is followed by an intramolecular cyclization where the second nitrogen attacks the newly formed carbamoyl carbonyl. Finally, the tetrahedral intermediate collapses, eliminating the second imidazole molecule to yield the stable five-membered imidazolidinone ring.[4][5]

References

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • D'Elia, V., Della Cà, N., & Villéger, A. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available from: [Link]

  • Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., Maggi, R., Motti, G. M. E., Stirling, A., & Della Cà, N. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. Available from: [Link]

  • Castillo, J. C., Vallejos, G., Cabrera, J., Araya-Maturana, R., & Rodriguez, J. A. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(6), 1415. Available from: [Link]

  • Castillo, J. C., Vallejos, G., Cabrera, J., Araya-Maturana, R., & Rodriguez, J. A. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(6), 1415. Available from: [Link]

  • Castillo, J. C., Vallejos, G., Cabrera, J., Araya-Maturana, R., & Rodriguez, J. A. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. Available from: [Link]

  • Shcherbakov, S. V., Andreeva, A. I., Tabolin, A. A., Novikov, R. A., Ioffe, S. L., & Sukhorukov, A. Y. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. International Journal of Molecular Sciences, 22(15), 7851. Available from: [Link]

Sources

Technical Support Center: Optimizing 2,5-Dioxoimidazolidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dioxoimidazolidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yield and purity. This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 2,5-Dioxoimidazolidine-4-carboxamide and related hydantoins?

A1: The Bucherer-Bergs reaction is a widely recognized and versatile method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[1][2][3][4][5] This multicomponent reaction typically involves reacting a carbonyl compound (an aldehyde or ketone), with a cyanide source (like potassium or sodium cyanide) and ammonium carbonate.[3][4] For 2,5-Dioxoimidazolidine-4-carboxamide, a suitable starting material would be a derivative of glyoxylic acid amide. The reaction is often performed in a solvent such as aqueous ethanol.[3][4]

Q2: What are the critical parameters that influence the yield of the Bucherer-Bergs reaction?

A2: Several factors critically impact the reaction's success. These include:

  • Temperature: Typically, the reaction is heated to between 60-70°C.[4] However, some variations may require higher temperatures, up to 150°C, especially when using less reactive ketones.[6]

  • pH: The pH of the reaction mixture is crucial. The reaction proceeds through the formation of an aminonitrile intermediate, and the equilibrium between the reactants is pH-dependent. Ammonium carbonate helps to maintain a basic environment.

  • Reactant Stoichiometry: The molar ratios of the carbonyl compound, cyanide, and ammonium carbonate need to be carefully controlled to minimize side reactions.

  • Solvent: A 50% alcohol-water mixture is often an effective solvent system, as it facilitates the dissolution of both organic and inorganic reactants.[3]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the use of a cyanide salt (e.g., KCN or NaCN). In the presence of acid, these salts will generate highly toxic hydrogen cyanide (HCN) gas. Therefore, it is imperative to perform this reaction in a well-ventilated fume hood and to handle all cyanide-containing materials with extreme caution. Always have an appropriate cyanide poisoning antidote kit available and be familiar with its use.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,5-Dioxoimidazolidine-4-carboxamide.

Problem 1: Low or No Product Yield

A low yield of the desired hydantoin is the most common issue. The following workflow can help diagnose and resolve the problem.

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Recommended Actions start Low Yield reagents Reagent Quality/Stoichiometry Inactive reagents? Incorrect molar ratios? Degraded starting material? start->reagents Check conditions Reaction Conditions Incorrect temperature? Improper pH? Insufficient reaction time? start->conditions Check workup Workup & Isolation Product lost during extraction? Precipitation incomplete? Inappropriate solvent for crystallization? start->workup Check sol_reagents Verify Reagents Use fresh, high-purity reagents. Confirm calculations and weighings. Check starting material purity via NMR/TLC. reagents->sol_reagents If suspected sol_conditions Optimize Conditions Calibrate thermometer; monitor internal temp. Check pH and adjust with base if needed. Monitor reaction progress by TLC. conditions->sol_conditions If suspected sol_workup Refine Workup Perform multiple extractions. Adjust pH for complete precipitation. Screen different crystallization solvents. workup->sol_workup If suspected

Caption: Troubleshooting workflow for low reaction yield.

In-depth Explanation:

  • Reagent Integrity: The Bucherer-Bergs reaction relies on the reactivity of several components. Ammonium carbonate can decompose over time, and the carbonyl starting material may be of insufficient purity. Always use freshly opened or properly stored reagents.

  • Temperature Control: While a general range of 60-70°C is recommended, the optimal temperature can be substrate-dependent.[4] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to the degradation of reactants or the final product.[7]

  • pH Management: The reaction medium should be basic to prevent the formation of HCN and to facilitate the necessary nucleophilic attacks. The decomposition of ammonium carbonate provides ammonia and carbon dioxide, which are key to the reaction mechanism.[6]

  • Reaction Monitoring: Do not rely solely on a predetermined reaction time. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum product formation.

Problem 2: Impure Product and Side Reactions

The formation of byproducts can complicate purification and reduce the overall yield.

Common Side Products and Their Causes:

Side ProductPotential CauseMitigation Strategy
Polymeric materials High temperatures or incorrect pH leading to self-condensation of the starting material.Maintain strict temperature control and ensure the reaction medium remains basic.
Unreacted aminonitrile Incomplete cyclization.Increase reaction time or temperature moderately. Ensure sufficient CO2 is present (from ammonium carbonate).
Hydrolyzed starting material Presence of excess water and prolonged reaction times at high temperatures.Use the recommended solvent ratio and monitor the reaction to avoid unnecessarily long heating times.

Purification Challenges:

Most hydantoin products are crystalline and can be purified by recrystallization.[1] If your product is difficult to crystallize or contains persistent impurities, consider the following:

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures for recrystallization. Ethanol, water, or a mixture of the two are good starting points.

  • pH Adjustment during Workup: The hydantoin product has acidic protons and can be soluble in aqueous base. This property can be exploited for purification. Dissolving the crude product in a dilute base, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification step.[6]

  • Chromatography: If recrystallization fails, column chromatography using silica gel may be necessary. The appropriate eluent system will need to be determined by TLC analysis.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of a 5-substituted hydantoin via the Bucherer-Bergs reaction and should be adapted for 2,5-Dioxoimidazolidine-4-carboxamide by using an appropriate glyoxylic acid amide derivative.

Materials:

  • Carbonyl compound (e.g., aldehyde or ketone): 1.0 eq

  • Potassium cyanide (KCN): 1.1 eq

  • Ammonium carbonate: 3.0-5.0 eq

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carbonyl compound, ammonium carbonate, and a 1:1 mixture of ethanol and water.

  • Addition of Cyanide: In a separate beaker, dissolve the potassium cyanide in a minimal amount of water. Caution: Perform this step in a fume hood. Slowly add the aqueous KCN solution to the reaction mixture with vigorous stirring.

  • Heating: Heat the reaction mixture to 60-70°C and maintain this temperature.[4] Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then in an ice bath to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure hydantoin.

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

BuchererBergs A Carbonyl + NH₃ B Imine A->B Condensation C Aminonitrile B->C + CN⁻ D Cyano-carbamic acid C->D + CO₂ E 5-Imino-oxazolidin-2-one D->E Intramolecular Cyclization F Hydantoin E->F Rearrangement

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Mechanism Breakdown:

  • Imine Formation: The carbonyl compound reacts with ammonia (from ammonium carbonate) to form an imine.

  • Aminonitrile Formation: A cyanide ion then attacks the imine to form an aminonitrile intermediate.[8]

  • Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[6][8]

  • Cyclization and Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin product.[5][8]

By understanding these steps, you can better diagnose issues. For example, a failure to form the aminonitrile could be due to an incorrect pH, while a buildup of the aminonitrile could indicate a problem with the cyclization step, possibly due to low temperature or insufficient CO2.

References

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available from: [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. Available from: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available from: [Link]

  • Google Patents. Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Rashid, M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1), 235-240. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • ResearchGate. Optimization of reaction conditionsfor hydantoins. Available from: [Link]

  • AKJournals. Thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates. Available from: [Link]

  • PubMed. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Available from: [Link]

  • ResearchGate. Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Available from: [Link]

  • RMIT University. A novel hydantoin synthesis and exploration of related reactions. Available from: [Link]

  • Google Patents. Process for the preparation of linezolid.
  • MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • ResearchGate. Thermal-Mediated Synthesis of Hydantoin Derivatives from Amino Acids via Carbodiimide Reagents. Available from: [Link]

  • MDPI. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Available from: [Link]

  • National Institutes of Health. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Available from: [Link]

  • IRIS . Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Available from: [Link]

  • PubMed. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available from: [Link]

  • Name Reaction. Bucherer-Bergs Reaction. Available from: [Link]

  • YouTube. HYDANTOIN SYNTHESIS. Available from: [Link]

Sources

Technical Support Center: Crystallization of 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dioxoimidazolidine-4-carboxamide, commonly known as Allantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of allantoin crystallization. Here, we address common challenges with in-depth scientific explanations and provide actionable troubleshooting strategies to help you achieve consistent, high-quality crystalline products.

Introduction to Allantoin Crystallization

Allantoin is a heterocyclic organic compound widely used in cosmetics, pharmaceuticals, and veterinary products for its soothing, moisturizing, and healing properties.[1] Synthetically produced allantoin is a racemic mixture of (R) and (S) enantiomers that crystallizes in monoclinic lamellae or prisms.[1] Achieving a desired crystal size, morphology, and purity is critical for its efficacy and processability in final formulations. However, its low solubility in many common solvents and potential for recrystallization and impurity incorporation can present significant challenges.

This guide will delve into the fundamental principles of allantoin crystallization and provide a structured approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of allantoin in common solvents?

A1: Allantoin's solubility is a critical factor in designing a successful crystallization process. It is sparingly soluble in cold water and most organic solvents but shows increased solubility in hot water and some polar solvents. Understanding the solubility profile is the first step in solvent selection and determining the optimal solute concentration.

SolventTemperature (°C)Solubility (% w/w)Reference
Water25~0.5[2][3]
Water401.0[2]
Water501.5[1]
Water703.5[2]
Water75~4.0[4]
Ethanol (96%)250.04[5]
Ethanol (50% in water)250.3[2]
Methanol250.01[2]
Propylene Glycol250.1[2]
Glycerol250.05[2]
Dimethyl Sulfoxide (DMSO)-Soluble[6]
Sodium Hydroxide Solution-Soluble[3][5]
Ether, Chloroform-Practically Insoluble[1][2]

Q2: What is the stable pH range for allantoin during crystallization?

A2: Allantoin is stable in a pH range of 4 to 9.[3] Outside of this range, particularly in strongly acidic or alkaline conditions, it can undergo hydrolytic decomposition to allantoic acid, and subsequently to urea and glyoxylic acid.[2] Therefore, maintaining the pH within the 4-8 range is crucial to prevent degradation and ensure the purity of the final crystalline product.[4]

Q3: What are the common impurities in synthetic allantoin and how do they affect crystallization?

A3: The most common impurity in commercially produced allantoin, particularly from the synthesis involving glyoxylic acid and urea, is glycoluril .[1][7] Glycoluril, being structurally similar to allantoin, can interfere with the crystallization process in several ways:

  • Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, leading to a wider metastable zone width and slower nucleation rates.

  • Alteration of Crystal Habit: Impurities can selectively adsorb to specific crystal faces, inhibiting their growth and leading to changes in the crystal morphology (e.g., from prisms to needles).[8][9] This can negatively impact filtration and drying characteristics.

  • Incorporation into the Crystal Lattice: In some cases, impurities can be incorporated into the crystal lattice, reducing the purity of the final product.[8]

Other potential impurities can arise from side reactions or unreacted starting materials from the synthesis process.

Troubleshooting Guide

Issue 1: Low Crystal Yield

Symptoms:

  • A significant amount of allantoin remains in the mother liquor after crystallization.

  • The final isolated product weight is much lower than theoretically expected.

Root Causes and Solutions:

  • Incomplete Crystallization due to High Solubility: The chosen solvent system may be too effective, even at lower temperatures, leading to substantial losses in the mother liquor.

    • Solution: Consider using an anti-solvent (a solvent in which allantoin is insoluble) to induce precipitation. The anti-solvent should be miscible with the primary solvent. For aqueous solutions, alcohols like ethanol or isopropanol can be effective anti-solvents.

  • Insufficient Supersaturation: The concentration of allantoin in the solution may not be high enough to drive nucleation and crystal growth effectively.

    • Solution: Increase the initial concentration of allantoin by dissolving it at a higher temperature. Ensure you are operating within the metastable zone to avoid spontaneous, uncontrolled precipitation. A controlled cooling profile is essential to maintain a steady level of supersaturation.[10]

  • Slow Nucleation Kinetics: Even with sufficient supersaturation, the formation of stable crystal nuclei may be kinetically hindered.

    • Solution: Introduce seed crystals of allantoin to the supersaturated solution. This bypasses the primary nucleation step and promotes controlled crystal growth on the existing surfaces. The amount and size of seed crystals should be optimized for the desired final particle size distribution.

Issue 2: Formation of Fine Needles or Poor Crystal Morphology

Symptoms:

  • The product consists of fine, needle-like crystals (acicular morphology).

  • The crystalline product is difficult to filter and wash.

  • The bulk density of the powder is low.

Root Causes and Solutions:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a very high level of supersaturation, leading to rapid nucleation and the formation of many small, often needle-shaped, crystals.

    • Solution: Implement a slower, controlled cooling profile. Optimize the addition rate of the anti-solvent to maintain a lower, more controlled level of supersaturation. This favors crystal growth over nucleation, resulting in larger, more equiaxed crystals.

  • Solvent Effects: The interaction between the solvent and the growing crystal faces can significantly influence the crystal habit.[11][12]

    • Solution: Experiment with different solvent systems. For example, crystallizing from a mixed solvent system (e.g., water-ethanol, water-glycerol) can alter the relative growth rates of different crystal faces, leading to a more desirable morphology.

  • Presence of Impurities: As mentioned, impurities like glycoluril can selectively inhibit the growth of certain crystal faces, promoting an acicular habit.[9]

    • Solution: Purify the crude allantoin before the final crystallization step. This can be achieved by an initial recrystallization or by using activated carbon to remove certain impurities.

Issue 3: Recrystallization in Final Product Formulation

Symptoms:

  • Crystals of allantoin appear in a cosmetic or pharmaceutical formulation over time, affecting product stability and aesthetics.

Root Causes and Solutions:

  • Concentration Exceeds Solubility Limit at Storage Temperature: Allantoin is often dissolved at an elevated temperature during formulation, but if the concentration exceeds its solubility at room temperature, it will crystallize out upon cooling and storage.[2][13]

    • Solution 1 (Formulation in Suspension): If a higher concentration is desired, formulate the product as a stable suspension. This involves adding finely milled allantoin to the formulation during the cool-down phase with vigorous agitation to ensure uniform dispersion.[13]

    • Solution 2 (Solubilization): For clear formulations, ensure the allantoin concentration remains below its saturation limit at the intended storage temperature (around 0.5% in water at 25°C).[3] The use of co-solvents like glycerin or propylene glycol can slightly increase its solubility.[5]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization from Aqueous Solution

This protocol is designed to produce well-defined allantoin crystals with good yield and purity.

  • Dissolution: In a jacketed reactor, dissolve crude allantoin in deionized water at 70-75°C to achieve a concentration of approximately 3.5-4.0% (w/w).[2][4] Stir until all solids are completely dissolved.

  • (Optional) Hot Filtration: If the solution is not clear, perform a hot filtration through a suitable filter medium to remove any insoluble impurities.

  • Controlled Cooling: Cool the solution from 75°C to 20°C over a period of 2-4 hours (a cooling rate of approximately 15-25°C/hour). A linear cooling profile is recommended.

  • Aging: Hold the resulting slurry at 20°C for an additional 1-2 hours with gentle agitation to allow for complete crystallization.

  • Isolation: Filter the crystals using a Büchner funnel or a centrifuge.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful for increasing the yield when working with more dilute solutions or when a smaller particle size is desired.

  • Dissolution: Dissolve allantoin in a suitable solvent (e.g., a minimal amount of hot water or DMSO) at a controlled temperature.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., ethanol, isopropanol) to the allantoin solution with constant agitation. The addition rate should be controlled to maintain a moderate level of supersaturation.

  • Precipitation and Aging: Continue stirring the slurry for 1-2 hours after the anti-solvent addition is complete to ensure maximum precipitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the anti-solvent for the initial wash if necessary.

Visualization of Crystallization Concepts

Troubleshooting Workflow for Low Crystal Yield

low_yield_troubleshooting start Low Crystal Yield Observed check_solubility Is allantoin highly soluble in the mother liquor? start->check_solubility check_supersaturation Was the initial concentration sufficient? check_solubility->check_supersaturation No solution_antisolvent Action: Employ an anti-solvent crystallization. check_solubility->solution_antisolvent Yes check_nucleation Is nucleation kinetically hindered? check_supersaturation->check_nucleation Yes solution_concentration Action: Increase initial concentration at higher temp. check_supersaturation->solution_concentration No solution_seeding Action: Introduce seed crystals. check_nucleation->solution_seeding Yes

Caption: A decision-making workflow for troubleshooting low yields in allantoin crystallization.

Factors Influencing Allantoin Crystal Habit

crystal_habit_factors habit Allantoin Crystal Habit (e.g., Prismatic vs. Acicular) supersaturation Level of Supersaturation habit->supersaturation solvent Solvent System habit->solvent impurities Presence of Impurities (e.g., Glycoluril) habit->impurities cooling_rate Cooling Rate supersaturation->cooling_rate

Caption: Key experimental parameters that influence the final crystal morphology of allantoin.

Characterization of Allantoin Crystals

To ensure the quality of your crystallized allantoin, a combination of analytical techniques is recommended:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of allantoin.[14][15] The resulting diffractogram provides a unique fingerprint of the crystal structure.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of the allantoin. It can also be used to detect polymorphic transitions.[15][16]

  • Microscopy (Optical or SEM): Visual inspection of the crystals under a microscope is essential for assessing their morphology (shape and size distribution).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the chemical purity of the allantoin and quantifying any impurities, such as glycoluril.[17]

By understanding the fundamental principles of crystallization and employing a systematic troubleshooting approach, you can overcome common challenges and consistently produce high-quality 2,5-Dioxoimidazolidine-4-carboxamide for your research and development needs.

References

  • PubChem. (n.d.). Allantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • Akema. (2006). Allantoin. Retrieved from [Link]

  • PubChem. (n.d.). Allantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2015). Development and validation of a method for allantoin determination in liposomes and pharmaceutical formulations. Scientia Pharmaceutica, 83(2), 293–306.
  • DSM. (n.d.). ALLANTOIN. Retrieved from [Link]

  • Igile, G. O., et al. (2014). Rapid Method for the Identification and Quantification of Allantoin in Body Creams and Lotions for regulatory activities. International Journal of Current Microbiology and Applied Sciences, 3(7), 552-557.
  • Akema Fine Chemicals. (2006). Allantoin. Retrieved from [Link]

  • Chemists Corner. (2018). Allantoin: in which phase? Retrieved from [Link]

  • Global Ingredient Solutions. (n.d.). Allantoin. Retrieved from [Link]

  • Bakibaev, A. A., et al. (2014). Investigation of the allantoin synthesis regularities.
  • Salkeeva, L. K., et al. (2020).
  • Xu, B., et al. (2011). Crystal Structure Characterization of Natural Allantoin from Edible Lichen Umbilicaria esculenta. Crystals, 1(3), 128-135.
  • de Oliveira, A. C., et al. (2015). Development and validation of a method for allantoin determination in liposomes and pharmaceutical formulations. ResearchGate. Retrieved from [Link]

  • Xu, B., et al. (2011). Crystal Structure Characterization of Natural Allantoin from Edible Lichen Umbilicaria esculenta. ResearchGate. Retrieved from [Link]

  • Nogueira, H. S., et al. (2020). Polymorphism in 1-methylhydantoin: investigation by periodic DFT calculations and characterization of the third polymorph. CrystEngComm, 22(36), 6035-6047.
  • National Toxicology Program. (1997).
  • Gonzalez-Rivera, C. A., et al. (2016). Evolution of supersaturations with time during nucleation and initial growths by diffusion and Ostwald ripening mechanisms. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Understanding the role of solvent in regulating the crystal habit. CrystEngComm, 22(1), 15-24.
  • Sari, Y. W., et al. (2021). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. Polymers, 13(16), 2758.
  • da Silva, J. C. P., et al. (2024). Identification and quantification techniques of polymorphic forms - A review. Journal of Pharmaceutical and Biomedical Analysis, 245, 116038.
  • Jawor-Baczynska, A., et al. (2022).
  • Al-Zoubi, N., et al. (2018). Role of Solvent Selection on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Journal of Pharmaceutical Sciences, 107(4), 1121-1128.
  • Ó'Ciardha, C. T., et al. (2012). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 12(3), 1495-1502.
  • H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. Retrieved from [Link]

  • Mathlouthi, M., & Genotelle, J. (2002). Effect of impurities on sucrose crystal shape and growth. Crystal Growth & Design, 2(6), 571-577.
  • Tey, W. H., et al. (2015). Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 107, 345-353.
  • Keraliya, R. A., et al. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 318–324.
  • Putnis, A. (2015). Nucleation and supersaturation in porous media (revisited). ResearchGate. Retrieved from [Link]

  • Ionescu, G., et al. (2003). [Physical and chemical characterization of allantoin-beta-cyclodextrin inclusion complex]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 107(2 Suppl 1), 221-225.

Sources

Technical Support Center: Stability of 2,5-Dioxoimidazolidine-4-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dioxoimidazolidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. As a hydantoin derivative, 2,5-Dioxoimidazolidine-4-carboxamide is susceptible to degradation, primarily through hydrolysis.[1][2] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of working with this molecule.

I. Understanding the Instability: The Chemistry of Degradation

2,5-Dioxoimidazolidine-4-carboxamide belongs to the hydantoin class of compounds, which are five-membered heterocyclic rings containing a urea fragment.[3][4] The inherent strain in this ring system, combined with the presence of two carbonyl groups (an imide and an amide), makes it susceptible to nucleophilic attack, particularly by water.

The primary degradation pathway is hydrolysis, which leads to ring-opening. This process is highly dependent on pH and temperature.[5][6] Under basic conditions, the hydantoin ring can open to form a hydantoic acid derivative.[1][6][7] In strongly acidic or basic conditions, further hydrolysis can occur, ultimately leading to the formation of an amino acid (in this case, a derivative of glycine) and ammonia.[2]

cluster_conditions Degradation Conditions A 2,5-Dioxoimidazolidine- 4-carboxamide B Hydantoic Acid Derivative A->B Ring Opening (Hydrolysis) C Amino Acid Derivative + Ammonia B->C Further Hydrolysis High pH High pH Low pH Low pH High Temperature High Temperature

Caption: Primary degradation pathway of 2,5-Dioxoimidazolidine-4-carboxamide.

II. Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and use of 2,5-Dioxoimidazolidine-4-carboxamide solutions.

Observed Issue Potential Cause Recommended Solution & Explanation
Loss of potency or unexpected experimental results over a short period. Rapid degradation of the compound in your working solution.1. Check the pH of your solution: The stability of imides can be significantly compromised in acidic or basic conditions.[5] Prepare your solutions in a neutral, buffered system (pH 6.5-7.5).2. Lower the storage temperature: Chemical degradation, including hydrolysis, is accelerated at higher temperatures.[8] Store stock solutions at -20°C or -80°C and working solutions at 2-8°C.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize the degradation products: The primary degradation product is likely the ring-opened hydantoic acid derivative.[1][6][7] This can be confirmed by mass spectrometry.2. Use a validated analytical method: Develop an analytical method that can separate the parent compound from its key degradants to accurately quantify stability.[9]
Precipitation of the compound in aqueous buffers. Low aqueous solubility, which can be exacerbated by pH changes or interactions with buffer components.1. Use co-solvents: Consider the use of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) or a solubilizing agent like glycerin to improve solubility.[8][10]2. Prepare fresh solutions: Due to its limited stability, it is best to prepare solutions of 2,5-Dioxoimidazolidine-4-carboxamide immediately before use.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing solutions of 2,5-Dioxoimidazolidine-4-carboxamide?

To minimize hydrolysis, it is recommended to maintain the pH of the solution as close to neutral as possible, ideally between pH 6.5 and 7.5. Both acidic and alkaline conditions can catalyze the degradation of the hydantoin ring.[5]

Q2: How should I prepare a stock solution to maximize its shelf life?

For maximum stability, prepare a concentrated stock solution in an anhydrous, aprotic solvent such as DMSO. Aliquot the stock solution into single-use volumes and store them at -80°C. This minimizes the exposure of the compound to water and repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What are the visible signs of degradation in a solution?

Visual signs of degradation are often not apparent until significant hydrolysis has occurred. The most reliable way to monitor stability is through analytical techniques like HPLC or LC-MS, which can detect the decrease in the parent compound and the emergence of degradation products.[9][11]

Q4: Can I use buffers to maintain the pH? Are there any I should avoid?

Yes, using a buffer is highly recommended. Phosphate or citrate buffers are generally suitable for maintaining a neutral pH. It is advisable to avoid highly nucleophilic buffers, such as those containing primary amines (e.g., Tris), as they could potentially react with the carbonyl groups of the hydantoin ring.

Q5: How does temperature affect the stability of 2,5-Dioxoimidazolidine-4-carboxamide?

As with most chemical reactions, the rate of hydrolysis of 2,5-Dioxoimidazolidine-4-carboxamide is temperature-dependent.[8][12] Storing solutions at lower temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term) will significantly slow down the degradation process.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of 2,5-Dioxoimidazolidine-4-carboxamide with enhanced stability for long-term storage.

Materials:

  • 2,5-Dioxoimidazolidine-4-carboxamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or cryovials

Procedure:

  • Allow the vial of 2,5-Dioxoimidazolidine-4-carboxamide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile, dry container.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in microcentrifuge tubes or cryovials.

  • Store the aliquots at -80°C.

Protocol 2: Short-Term Stability Assessment Using HPLC

This protocol provides a framework for evaluating the stability of 2,5-Dioxoimidazolidine-4-carboxamide in a specific buffer over a defined period.

Materials:

  • A stock solution of 2,5-Dioxoimidazolidine-4-carboxamide in DMSO.

  • The aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).

  • HPLC system with a suitable C18 column.

  • Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

Procedure:

  • Prepare a working solution of 2,5-Dioxoimidazolidine-4-carboxamide at the desired final concentration by diluting the DMSO stock solution into the aqueous buffer.

  • Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.

  • Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC system.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) measurement.

A Prepare Working Solution (Compound in Buffer) B Inject t=0 Sample into HPLC A->B C Incubate Solution at Test Temperature B->C D Inject Samples at Time Points (t=x) C->D E Analyze Chromatograms (Peak Area vs. Time) D->E

Sources

Navigating the Synthesis of 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin): A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dioxoimidazolidine-4-carboxamide, a molecule more commonly known in the field as Allantoin. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production. Our focus is on the prevalent and industrially relevant synthetic route: the acid-catalyzed condensation of glyoxylic acid and urea.

This document moves beyond a simple recitation of procedural steps. It is structured to provide a deep understanding of the reaction's nuances, anticipate the challenges of scaling up, and offer robust troubleshooting strategies grounded in chemical principles.

I. Foundational Chemistry: The "Why" Behind the Synthesis

The synthesis of allantoin from glyoxylic acid and urea is a classic example of a condensation reaction, forming a heterocyclic imidazole ring. Understanding the mechanism is paramount to controlling the reaction and minimizing impurity formation.

The reaction proceeds in several key stages under acidic conditions:

  • Activation: The acid catalyst protonates the carbonyl oxygen of glyoxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack: The nitrogen of urea acts as a nucleophile, attacking the activated carbonyl carbon of glyoxylic acid.

  • Condensation & Cyclization: A series of condensation and cyclization steps, involving multiple urea molecules, leads to the formation of the imidazolidine ring.

  • Final Product Formation: Subsequent reactions and rearrangements yield the stable 2,5-dioxoimidazolidine-4-carboxamide structure.

The choice of acid catalyst is critical. While strong mineral acids like sulfuric and hydrochloric acid are effective, they present significant challenges at scale, including equipment corrosion and the generation of acidic waste streams.[1][2] Newer methods employ solid acid catalysts or ionic liquids to mitigate these issues.[3]

II. Troubleshooting Guide: From Low Yield to Impure Product

Scaling up a chemical synthesis invariably introduces challenges not apparent at the lab scale. This section addresses common problems encountered during allantoin production, their root causes, and actionable solutions.

Problem Potential Root Cause(s) Troubleshooting & Optimization Strategies
Low Yield (<70%) Incomplete Reaction: Insufficient reaction time or temperature.Optimize Reaction Time & Temperature: Monitor reaction progress using in-process controls (e.g., HPLC). Gradually increase temperature (typically in the 65-90°C range) and/or reaction time (from 4 to 24 hours) and assess the impact on yield.[3][4][5]
Suboptimal Molar Ratio: Incorrect stoichiometry between glyoxylic acid and urea.Adjust Molar Ratio: The molar ratio of glyoxylic acid to urea is a critical parameter. Ratios of 1:3.5 to 1:4.5 are often cited to drive the reaction to completion.[2][5] Experiment within this range to find the optimal ratio for your specific conditions.
Catalyst Inefficiency: Poor catalyst activity or deactivation.Evaluate Catalyst: If using a recyclable catalyst like an ionic liquid, ensure its activity is maintained over multiple cycles.[3] For traditional acid catalysts, ensure accurate concentration and addition.
Product Discoloration (Yellow or Brown Tint) Impure Glyoxylic Acid: The presence of glyoxal or other impurities in the starting material can lead to colored byproducts.[2]Source High-Purity Reactants: Use glyoxylic acid with low levels of glyoxal and oxalic acid.[4] Consider a pre-treatment or purification step for the glyoxylic acid if necessary.
Side Reactions at High Temperatures: Excessive heat can cause degradation of reactants or products.Maintain Strict Temperature Control: Ensure even heating and avoid localized hotspots in the reactor. A reaction temperature around 65-75°C is often a good starting point.[4][5]
Poor Filtration & Difficult Isolation Fine Crystal Size: Rapid crystallization or "crashing out" of the product leads to very fine particles that clog filter media.Controlled Crystallization: Cool the reaction mixture slowly and with gentle agitation to promote the growth of larger, more easily filterable crystals. Consider developing a cooling profile rather than a rapid cool-down.
High Viscosity of Mother Liquor: A concentrated reaction mixture can be difficult to filter.Dilution: After cooling, consider adding a controlled amount of cold water or an appropriate anti-solvent to reduce the viscosity of the mother liquor before filtration.
Product Fails Purity Specifications (e.g., by HPLC) Co-precipitation of Unreacted Starting Materials: Urea, in particular, can co-precipitate with the allantoin product.Thorough Washing: Wash the isolated filter cake thoroughly with cold deionized water to remove unreacted urea and other water-soluble impurities.[4] Multiple washes may be necessary.
Presence of Byproducts: Residual glyoxal and by-product oxalic acid from the glyoxylic acid raw material can contaminate the final product.[2][4]Recrystallization: For high-purity applications, recrystallization from hot water is an effective purification step.[6] The use of activated carbon (Norite) during recrystallization can help remove colored impurities.[6]

III. Frequently Asked Questions (FAQs)

Q1: My glyoxylic acid solution contains oxalic acid and glyoxal. How will this affect my synthesis at scale?

A1: These impurities are detrimental to achieving high-purity allantoin.[2][4] Glyoxal can participate in side reactions, leading to colored byproducts and reducing the overall yield. Oxalic acid can co-precipitate with your product, leading to purity issues. It is crucial to source high-purity glyoxylic acid or implement an incoming raw material quality control protocol to quantify these impurities.

Q2: What are the key safety concerns when scaling up this synthesis?

A2: The primary concerns are the handling of corrosive materials and managing the reaction exotherm.

  • Glyoxylic Acid: This is a corrosive substance that can cause severe skin burns and serious eye damage.[7][8][9][10] Ensure all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and face shields. Work in a well-ventilated area.

  • Urea: While having low toxicity, urea dust can cause respiratory and skin irritation.[11] Inhalation of dust should be minimized.

  • Reaction Exotherm: While not a highly energetic reaction, the condensation is exothermic. At scale, heat removal becomes critical. Ensure your reactor has adequate cooling capacity to maintain the desired reaction temperature and prevent thermal runaways.

Q3: How can I improve the crystallization and isolation of my final product?

A3: Controlled crystallization is key. Instead of rapidly cooling the reaction mixture, implement a programmed cooling ramp. This allows for the slow growth of larger crystals, which are easier to filter and wash. Seeding the batch with a small amount of previously isolated, high-purity allantoin can also promote the desired crystal habit and size.[12][13][14]

Q4: What analytical methods are recommended for in-process and final product quality control?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process monitoring and final purity analysis of allantoin. Due to allantoin's high polarity, conventional reversed-phase columns (like ODS) may not provide adequate retention.[15] A Hydrophilic Interaction Chromatography (HILIC) method, using a mobile phase containing boric acid, has been shown to be effective.[15] UV detection at a wavelength of 200-220 nm is suitable for quantification.[15] For a simpler, albeit less specific, assay, potentiometric titration can be used to determine purity.[16]

IV. Protocols & Methodologies

Step-by-Step Synthesis Protocol (Pilot Scale Example)

This protocol is a representative example and should be optimized for your specific equipment and scale.

  • Reactor Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, condenser, and temperature probe, charge deionized water, urea (e.g., 4.2 molar equivalents), and the chosen acid catalyst (e.g., a mixture of ammonium bisulfate and sulfuric acid).[4]

  • Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 68-75°C).[4][5]

  • Reactant Addition: Slowly add an aqueous solution of glyoxylic acid (1.0 molar equivalent) to the reactor over a period of 1-2 hours. Maintain the temperature throughout the addition.

  • Reaction: Hold the reaction mixture at the target temperature for the predetermined reaction time (e.g., 12-18 hours), monitoring for completion by HPLC.[4] Some processes may benefit from applying a vacuum to remove water and drive the reaction forward.[2]

  • Crystallization: Once the reaction is complete, turn off the heat and begin a controlled cooling phase. Cool the mixture to room temperature over several hours with slow agitation.

  • Isolation: Filter the resulting slurry using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake with multiple portions of cold deionized water until the washings are neutral.[4]

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 100°C to a constant weight.[4]

Recrystallization Protocol for High-Purity Allantoin
  • Dissolution: In a clean reactor, suspend the crude allantoin in deionized water (approximately 12-15 mL of water per gram of allantoin). Heat the slurry to boiling with stirring until all the allantoin has dissolved.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (Norite), typically 1-2% by weight, and stir at boiling for 15-30 minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the white crystals by filtration, wash with a small amount of ice-cold water, and dry as described in the synthesis protocol.

V. Visualizing the Process

Diagram 1: Allantoin Synthesis Workflow

Allantoin_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Reactor: Water, Urea, Catalyst heat_mixture Heat to 68-75°C charge_reactor->heat_mixture add_glyoxylic Slowly Add Glyoxylic Acid heat_mixture->add_glyoxylic react Hold at Temperature (12-18h) add_glyoxylic->react cool_slowly Controlled Cooling to Room Temp react->cool_slowly filter_product Filter Slurry cool_slowly->filter_product wash_cake Wash with Cold DI Water filter_product->wash_cake dry_product Dry Under Vacuum wash_cake->dry_product final_product High-Purity Allantoin dry_product->final_product

Caption: Key stages in the scale-up synthesis of allantoin.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Logic start Problem Identified low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product low_yield->impure_product No check_params Check Temp, Time, & Molar Ratios low_yield->check_params Yes check_sm Analyze Starting Material Purity impure_product->check_sm Yes check_catalyst Evaluate Catalyst Activity check_params->check_catalyst solution Problem Resolved check_catalyst->solution optimize_wash Optimize Washing Protocol check_sm->optimize_wash recrystallize Perform Recrystallization optimize_wash->recrystallize recrystallize->solution

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • Organic Syntheses. (n.d.). Allantoin. Retrieved from [Link]

  • Google Patents. (1991). EP0460412A1 - Process for the preparation of allantoin. Retrieved from

  • Patsnap. (2008). Novel allantoin synthesis process. Retrieved from [Link]

  • Google Patents. (2013). CN102898376A - Allantoin synthesis method. Retrieved from

  • Google Patents. (2009). JP2009250730A - Method for analysis of allantoin. Retrieved from

  • Google Patents. (2012). CN102617476A - Method for synthesizing allantoin. Retrieved from

  • Google Patents. (2021). CN112300077A - Preparation method of environment-friendly high-yield allantoin. Retrieved from

  • ResearchGate. (n.d.). Preparation of allantoin from glyoxal by atmospheric oxygen oxidation with sulfuric acid as a medium. Retrieved from [Link]

  • PubChem. (n.d.). Allantoin. Retrieved from [Link]

  • Summit Fertilizers. (2023). UREA Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a method for allantoin determination in liposomes and pharmaceutical formulations. Retrieved from [Link]

  • YouTube. (2020). How To Prevent Allantoin Recrystalization In Cosmetic Formulation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glyoxylic acid monohydrate. Retrieved from [Link]

  • IUCr Journals. (n.d.). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • IJCRT.org. (2023). Allantoin: A Comprehensive Review of Mechanism And Laboratory Methods. Retrieved from [Link]

  • Azomureş S.A. (2024). SAFETY DATA SHEET UREA. Retrieved from [Link]

  • ResearchGate. (2024). How to optimize protein crystals like this?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Retrieved from [Link]

  • Int.J.Curr.Microbiol.App.Sci. (2014). Rapid Method for the Identification and Quantification of Allantoin in Body Creams and Lotions for regulatory activities. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Imidazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving peak tailing in the HPLC analysis of imidazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common chromatographic challenges encountered with this class of compounds. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to troubleshooting, ensuring the integrity and accuracy of your analytical results.

Introduction: Understanding the Challenge with Imidazolidinone Derivatives

Imidazolidinone derivatives are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry, including antiviral and anticancer agents.[1][2][3] Their analysis by reverse-phase HPLC, however, is often plagued by poor peak shape, specifically peak tailing. This phenomenon not only compromises the aesthetic quality of the chromatogram but, more critically, it can lead to inaccurate quantification and reduced resolution between adjacent peaks.[4][5]

Peak tailing is typically a symptom of undesirable secondary interactions between the analyte and the stationary phase, or other systemic issues.[4][6][7] For imidazolidinone derivatives, which often contain basic nitrogen atoms and polar functional groups, these secondary interactions are a primary concern. This guide will walk you through a logical troubleshooting process to identify and resolve the root causes of peak tailing in your analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[5][6] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. Generally, a tailing factor of less than 2.0 is considered acceptable for most applications.[4]

Q2: Why are my imidazolidinone derivative peaks tailing?

A2: The most common reasons for peak tailing in the analysis of imidazolidinone derivatives are:

  • Secondary Silanol Interactions: Unwanted interactions between the basic nitrogen atoms in your analyte and acidic silanol groups on the silica-based stationary phase.[6][8]

  • Metal Chelation: The ability of some imidazolidinone structures to chelate with trace metal ions present in the stationary phase or HPLC system components.[4][9]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of both the analyte and the stationary phase, leading to peak shape issues.[4][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to band broadening and peak tailing.[4][11]

  • Column Degradation: A damaged or contaminated column can lead to poor peak shape for all analytes.[6][11]

Q3: Can the HPLC system itself cause peak tailing?

A3: Yes. Issues such as a partially blocked column frit, a void at the column inlet, or excessive extra-column volume from tubing and fittings can all lead to peak tailing.[4][7][11] It's crucial to distinguish between system-related and method-related causes. A good diagnostic practice is to inject a well-behaved compound to see if the tailing persists. If it does, the issue is likely with the system.

In-Depth Troubleshooting Guides

Guide 1: Addressing Secondary Interactions with Silanol Groups

Secondary interactions between basic analytes and acidic silanol groups on the stationary phase are a primary cause of peak tailing.[6][8] Imidazolidinone derivatives, often containing basic moieties, are particularly susceptible to this issue.

Silica-based stationary phases have residual silanol groups (Si-OH) on their surface that can be deprotonated, resulting in a negative charge (Si-O⁻).[12] Basic analytes, which are protonated and positively charged at acidic to neutral pH, can then interact with these negatively charged silanol groups through ion exchange. This secondary retention mechanism, in addition to the primary reverse-phase mechanism, leads to peak tailing.

A troubleshooting workflow for addressing silanol interactions.

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH to below 3.0 protonates the silanol groups, neutralizing their negative charge and minimizing ionic interactions with basic analytes.[4][13][14]

    • Protocol:

      • Prepare a mobile phase with a pH of 2.5 using an appropriate buffer (e.g., 20 mM phosphate buffer or 0.1% formic acid).[14]

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject your imidazolidinone derivative standard and observe the peak shape.

    • Expected Outcome: A significant reduction in peak tailing.

  • Employing a Sacrificial Base:

    • Rationale: A small, basic additive like triethylamine (TEA) is added to the mobile phase.[4] TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Protocol:

      • Add a low concentration of TEA (e.g., 0.05-0.1%) to your mobile phase.

      • Adjust the pH of the mobile phase as necessary.

      • Equilibrate the column and inject your sample.

    • Expected Outcome: Improved peak symmetry. Note that TEA can shorten column lifetime and may not be suitable for LC-MS applications due to ion suppression.

  • Column Selection:

    • Rationale: Modern HPLC columns are designed to minimize silanol interactions.

      • End-capped columns: The residual silanol groups are chemically bonded with a small, inert group to prevent interactions.[8][13]

      • Hybrid particle columns: These columns have a stationary phase that is a hybrid of silica and organic polymer, which reduces the number of available silanol groups.

    • Protocol:

      • Choose a column specifically designed for the analysis of basic compounds, such as a modern, high-purity, end-capped C18 or a column with a hybrid particle technology.

      • Install the new column and perform the analysis under your initial method conditions.

    • Expected Outcome: Symmetrical peaks without the need for extreme mobile phase pH or additives.

Guide 2: Mitigating Metal Chelation Effects

Certain imidazolidinone derivatives may possess functional groups that can chelate with trace metal ions present in the silica matrix of the stationary phase or from the HPLC hardware.[4][9] This can be a hidden cause of peak tailing.

Trace metals, such as iron and aluminum, can be present in the silica backbone of the stationary phase.[9] If your analyte has chelating properties, it can form complexes with these metal ions, leading to a secondary retention mechanism and peak tailing.

Sources

Technical Support Center: Strategies to Improve Regioselectivity in Imidazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into overcoming challenges related to regioselectivity in imidazolidinone synthesis. We understand that controlling the formation of specific regioisomers is a critical and often complex aspect of your research. This resource combines mechanistic understanding with practical, actionable troubleshooting advice to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and step-by-step protocols for resolution.

Problem 1: Poor Regioselectivity in the Cyclization of Unsymmetrical Ureas.

Question: I am synthesizing a 4,5-disubstituted imidazolidinone from an unsymmetrical urea derivative, but I'm getting a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Underlying Causes & Mechanistic Insights:

The regioselectivity in the cyclization of unsymmetrical ureas, particularly those derived from precursors like N-(2,2-dialkoxyethyl)ureas, is often governed by the stability of the intermediate iminium cations that form during the reaction. The reaction typically proceeds through an acid-catalyzed intramolecular cyclization, followed by the elimination of an alcohol to form a cyclic iminium ion. This cation is then trapped by a nucleophile. If the urea is unsymmetrical, two different iminium ion intermediates can potentially form, leading to a mixture of 4- and 5-substituted products.[1]

The relative stability of these iminium ions, and the transition states leading to them, dictates the final regiomeric ratio. Factors that can influence this include the electronic and steric properties of the substituents on the urea nitrogens and the reaction conditions, especially the nature and concentration of the acid catalyst.[1]

Solutions & Experimental Protocols:

  • Optimize Acid Catalyst Concentration: The amount of acid catalyst can have a profound impact on regioselectivity. In some systems, a higher catalyst loading may lead to the formation of a thermodynamic mixture of products, while a lower concentration can favor the kinetically preferred regioisomer.

    • Protocol:

      • Set up a series of parallel reactions with your standard substrate and solvent concentrations.

      • Vary the concentration of the acid catalyst (e.g., trifluoroacetic acid - TFA) from a significant excess (e.g., 15-fold) down to catalytic amounts (e.g., 0.1-1 equivalents).

      • Monitor the reactions by TLC or LC-MS to determine the regiomeric ratio at different time points and upon completion.

      • A study on the synthesis of 4-(het)arylimidazolidin-2-ones found that decreasing the amount of TFA catalyst significantly improved the regioselectivity, leading exclusively to the 4-substituted product.[1][2][3]

  • Choice of Catalyst: The type of catalyst (Brønsted vs. Lewis acid) can alter the reaction pathway and the stability of the intermediates.

    • Recommendation: If using a Brønsted acid like TFA yields poor selectivity, consider screening a range of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃). Lewis acids may coordinate differently with the urea carbonyl and other functional groups, thereby favoring the formation of one iminium ion intermediate over the other.

  • Substituent Effects: Analyze the electronic and steric nature of the substituents on your unsymmetrical urea. A bulky substituent on one of the nitrogen atoms will likely direct the cyclization to avoid steric hindrance, favoring the formation of the less hindered product. Electron-withdrawing or -donating groups can influence the nucleophilicity of the nitrogen atoms and the stability of the iminium ion intermediates.

Decision Workflow for Optimizing Regioselectivity:

G start Poor Regioselectivity Observed catalyst_conc Vary Acid Catalyst Concentration (e.g., TFA from 15x to 0.1x) start->catalyst_conc check_ratio1 Analyze Regiomeric Ratio (NMR, LC-MS) catalyst_conc->check_ratio1 success1 Desired Regioselectivity Achieved check_ratio1->success1 Yes catalyst_type Screen Different Catalyst Types (Brønsted vs. Lewis Acids) check_ratio1->catalyst_type No check_ratio2 Analyze Regiomeric Ratio catalyst_type->check_ratio2 success2 Desired Regioselectivity Achieved check_ratio2->success2 Yes solvent_screen Screen Solvents of Varying Polarity (e.g., Toluene, MeCN, DMF) check_ratio2->solvent_screen No check_ratio3 Analyze Regiomeric Ratio solvent_screen->check_ratio3 success3 Desired Regioselectivity Achieved check_ratio3->success3 Yes temp_screen Vary Reaction Temperature check_ratio3->temp_screen No end Consult Further Literature/ Consider Substrate Modification temp_screen->end

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Undesired Regioisomer Formation in the Diamination of Conjugated Dienes.

Question: I am performing a metal-catalyzed diamination of a conjugated diene to synthesize a vinyl-substituted imidazolidinone, but I am getting a mixture of products from the reaction at the terminal and internal double bonds. How can I control the regioselectivity?

Underlying Causes & Mechanistic Insights:

The regioselectivity of the diamination of conjugated dienes is highly dependent on the metal catalyst employed. Palladium and copper catalysts, for instance, often exhibit opposing regioselectivities due to differing reaction mechanisms.[4]

  • Palladium(0) Catalysis: The mechanism is believed to involve the oxidative addition of Pd(0) to the N-N bond of the nitrogen source (e.g., di-tert-butyldiaziridinone), forming a four-membered metallacycle. Subsequent reaction with the diene often proceeds with a preference for the internal, more electron-rich double bond.[4]

  • Copper(I) Catalysis: Copper-catalyzed diaminations can proceed through different mechanistic pathways, sometimes involving radical intermediates. This can lead to a preference for reaction at the terminal double bond of the diene.[4]

Solutions & Experimental Protocols:

  • Catalyst Selection: The choice of metal catalyst is the most critical factor for controlling regioselectivity in this transformation.

    • For Internal Double Bond Diamination: Utilize a Palladium(0) catalyst system. A common and effective system is Pd₂(dba)₃ with a suitable phosphine ligand.

    • For Terminal Double Bond Diamination: Employ a Copper(I) catalyst. CuCl with a ligand like triphenyl phosphite has been shown to favor diamination at the terminal double bond.[4]

  • Ligand Modification: For a given metal, the electronic and steric properties of the ligand can fine-tune the regioselectivity.

    • Protocol:

      • Select your metal catalyst (e.g., Pd(0) or Cu(I)) based on the desired primary regioselectivity.

      • Set up a series of reactions screening different phosphine or N-heterocyclic carbene (NHC) ligands.

      • For example, with a Pd(0) catalyst, compare the regioselectivity obtained with monodentate ligands (e.g., PPh₃) versus bidentate ligands with varying bite angles (e.g., dppe, dppf, Xantphos).

      • Analyze the product mixtures to identify the ligand that provides the optimal regiomeric ratio.

Comparative Table of Catalytic Systems for Diene Diamination:

Catalyst SystemPredominant RegioisomerMechanistic ConsiderationReference
Pd(0) / Phosphine LigandInternal Double Bond AttackInvolves a four-membered palladacycle intermediate.[4]
Cu(I) / P(OPh)₃Terminal Double Bond AttackMay proceed through a radical mechanism.[4]
CuBrInternal Double Bond AttackCan proceed via Cu(II) and Cu(III) species.[4][4]

Frequently Asked Questions (FAQs)

Q1: How does solvent choice impact the regioselectivity of imidazolidinone synthesis?

A1: The solvent can influence regioselectivity by differentially solvating charged intermediates and transition states. In reactions that proceed through ionic intermediates, such as the acid-catalyzed cyclization of ureas, a more polar solvent can stabilize the more charge-delocalized intermediate, potentially favoring one regioisomeric pathway over another. In some cases, solvent choice can be the deciding factor. For instance, a study on the synthesis of imidazolidineiminodithiones demonstrated exclusive regioselectivity controlled by the choice of solvent (DMF).[5] It is always advisable to screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, DMF, THF) during reaction optimization.

Q2: What is the role of the base in base-catalyzed intramolecular hydroamidation for controlling regioselectivity?

A2: In base-catalyzed intramolecular hydroamidation of propargylic ureas, the base plays a crucial role in deprotonating the urea N-H bond, making the nitrogen a more potent nucleophile for attacking the alkyne.[6] The strength of the base can influence the position of the equilibrium between the starting urea and its conjugate base. A stronger base, like the phosphazene base BEMP, can lead to a higher concentration of the deprotonated urea, facilitating the desired 5-exo-dig cyclization to form the imidazolidinone ring with excellent regioselectivity.[6] The reaction mechanism involves the abstraction of the most acidic urea proton, followed by nucleophilic attack on the triple bond.[6]

Reaction Mechanism: Base-Catalyzed Hydroamidation

G cluster_0 Base-Catalyzed Intramolecular Hydroamidation PropargylUrea Propargylic Urea DeprotonatedUrea Deprotonated Urea (Anionic Nucleophile) PropargylUrea->DeprotonatedUrea + Base - H-Base+ TS 5-exo-dig Transition State DeprotonatedUrea->TS Intramolecular Attack Imidazolidinone Imidazolidinone Product TS->Imidazolidinone

Caption: Base-catalyzed 5-exo-dig cyclization pathway.

Q3: What are the best analytical techniques to determine the regiomeric ratio of my imidazolidinone products?

A3: A combination of techniques is often ideal for unambiguous determination of the regiomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool. The chemical shifts and coupling patterns of the protons on and adjacent to the imidazolidinone ring are highly sensitive to the substitution pattern. Comparing the integration of distinct signals for each regioisomer allows for quantification. For more complex structures, 2D NMR techniques like NOESY (to identify through-space correlations between substituents and ring protons) and HMBC (to establish long-range C-H correlations) can be definitive in assigning the correct structures.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show that the isomers have the same mass, LC can often separate the regioisomers, allowing for quantification based on the peak areas in the chromatogram. This is particularly useful for rapid screening of reaction conditions.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structure elucidation. If you can obtain suitable crystals of one or both of the regioisomers, an X-ray structure provides undeniable proof of the connectivity.[1][5]

Q4: Can computational chemistry guide my experiments to improve regioselectivity?

A4: Absolutely. Computational methods, such as Density Functional Theory (DFT), are powerful predictive tools. They can be used to calculate the relative energies of different intermediates and transition states in a reaction pathway.[1] By comparing the activation energies for the pathways leading to different regioisomers, you can predict which product is likely to be favored under kinetic control. This insight can guide your choice of substrates, catalysts, and reaction conditions to favor the desired outcome, saving significant experimental time and resources. For example, quantum chemistry calculations have been used to rationalize the observed regioselectivity in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas by comparing the energies of the isomeric iminium ion intermediates.[1]

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. National Center for Biotechnology Information. Available at: [Link]

  • Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction. ACS Publications. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. Available at: [Link]

  • Synthesis of 4-imidazolidinones. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,5-Dioxoimidazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,5-Dioxoimidazolidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges that can be encountered when working with this compound in various experimental assays. This guide provides in-depth, field-proven insights and actionable protocols to ensure the reliability and accuracy of your results.

Introduction to 2,5-Dioxoimidazolidine-4-carboxamide

2,5-Dioxoimidazolidine-4-carboxamide is a heterocyclic organic compound featuring an imidazolidine ring with two carbonyl groups and a carboxamide functional group.[1] Its structure suggests potential for diverse applications in medicinal chemistry and catalysis.[1] However, like many promising small molecules, its utility can be hampered by limited aqueous solubility, which can lead to issues such as compound precipitation, underestimated biological activity, and inconsistent data in assays.[2][3] This guide will equip you with the knowledge and techniques to proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,5-Dioxoimidazolidine-4-carboxamide not dissolving in my aqueous assay buffer?

A1: The limited aqueous solubility of many organic compounds, including hydantoin derivatives like 2,5-Dioxoimidazolidine-4-carboxamide, is a common issue.[4][5] The presence of both hydrogen bond donors and acceptors in its structure confers some degree of polarity, but the overall molecule may still have a preference for less polar environments. Factors such as the pH of your buffer, the presence of salts, and the temperature can all significantly impact solubility.

Q2: I'm seeing precipitation after adding my compound stock (in DMSO) to the aqueous buffer. What's happening?

A2: This is a classic sign of a compound crashing out of solution. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, adding a concentrated DMSO stock to an aqueous environment can cause a rapid decrease in the compound's solubility, leading to precipitation.[6] This is a critical issue in high-throughput screening (HTS) and other assays where small volumes of concentrated stocks are diluted into larger volumes of aqueous media.[7][8]

Q3: Can I just heat the solution to get my compound to dissolve?

A3: While gentle heating can sometimes increase the rate of dissolution and solubility, it's not always a reliable or recommended solution.[9] For some compounds, the effect of temperature on solubility is minimal. More importantly, excessive heat can degrade the compound or other components in your assay, leading to inaccurate results. A systematic approach to solubility enhancement is always preferable.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A4: Kinetic solubility refers to the concentration of a compound that can be dissolved when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It often results in a supersaturated, metastable solution and is highly relevant for HTS applications.[10][11][12] Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over a longer period.[11][13] For most in-vitro assays, you are initially dealing with kinetic solubility. If your compound precipitates over the course of the assay, you are likely exceeding its thermodynamic solubility.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to diagnosing and solving solubility problems with 2,5-Dioxoimidazolidine-4-carboxamide.

Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Probable Cause: The final concentration of the compound in the assay exceeds its aqueous solubility. The percentage of the organic co-solvent (like DMSO) in the final assay volume is insufficient to keep the compound in solution.

Solutions:

  • Optimize Co-solvent Concentration:

    • Rationale: Increasing the percentage of a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[14] However, high concentrations of solvents like DMSO or ethanol can be toxic to cells and may interfere with enzyme activity.[15][16][17]

    • Protocol:

      • Determine the maximum tolerable co-solvent concentration for your specific assay (e.g., cell line, enzyme). This is typically between 0.1% and 1% for most cell-based assays.[15]

      • Prepare a dilution series of your 2,5-Dioxoimidazolidine-4-carboxamide stock solution in 100% DMSO.

      • Add each dilution to your aqueous buffer to achieve the desired final compound concentrations, ensuring the final co-solvent percentage does not exceed the predetermined tolerance limit.

      • Visually inspect for precipitation immediately and after a period equivalent to your assay incubation time. Use light scattering or nephelometry for a more quantitative assessment.

  • pH Adjustment:

    • Rationale: The solubility of compounds with ionizable functional groups is often pH-dependent.[18][19] The imidazolidine ring and carboxamide group of 2,5-Dioxoimidazolidine-4-carboxamide may have pKa values that allow for ionization at certain pH values, which can increase aqueous solubility.[20]

    • Protocol:

      • Prepare your assay buffer at a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).

      • Test the solubility of 2,5-Dioxoimidazolidine-4-carboxamide in each buffer using the protocol described above.

      • Select the pH that provides the best solubility without compromising the integrity of your assay.

  • Use of Solubilizing Excipients:

    • Rationale: Excipients are inactive substances that can be added to a formulation to improve the solubility of the active compound.[21][22] These can include surfactants, cyclodextrins, and polymers.[23][24]

    • Protocol:

      • Screen a panel of pharmaceutically acceptable excipients. Common examples include:

        • Surfactants: Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS).

        • Cyclodextrins: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

        • Polymers: Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP).

      • Prepare low-concentration stock solutions of these excipients in your assay buffer.

      • Evaluate the solubility of 2,5-Dioxoimidazolidine-4-carboxamide in the presence of each excipient.

      • Ensure that the chosen excipient and its concentration are not detrimental to your assay.

Decision-Making Workflow for Initial Solubility Screening

start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Can DMSO % be increased without affecting assay? check_dmso->increase_dmso Yes ph_optimization Explore pH Optimization check_dmso->ph_optimization No adjust_dmso Adjust DMSO concentration and re-test increase_dmso->adjust_dmso Yes increase_dmso->ph_optimization No ph_successful Solubility Improved? adjust_dmso->ph_successful test_ph_range Test solubility in a range of pH buffers ph_optimization->test_ph_range test_ph_range->ph_successful excipient_screening Screen Solubilizing Excipients ph_successful->excipient_screening No consult Consult Formulation Specialist ph_successful->consult Yes test_excipients Test solubility with surfactants, cyclodextrins, or polymers excipient_screening->test_excipients excipient_successful Solubility Improved? test_excipients->excipient_successful excipient_successful->consult Yes excipient_successful->consult No, consider resynthesis or alternative compound

Caption: Decision tree for addressing compound precipitation.

Problem 2: Inconsistent Assay Results and Poor Reproducibility

Probable Cause: Undissolved compound particles are leading to variable concentrations of the active compound in the assay wells. This can be due to the compound not being fully solubilized in the stock solution or precipitating over time.

Solutions:

  • Stock Solution Preparation and Handling:

    • Rationale: Proper preparation and storage of DMSO stock solutions are crucial for maintaining compound integrity and solubility.[3] Freeze-thaw cycles can lead to compound precipitation within the stock solution itself.[6][8]

    • Protocol:

      • Ensure your 2,5-Dioxoimidazolidine-4-carboxamide is fully dissolved in 100% DMSO. Use of a vortex mixer and gentle warming (if the compound is stable) can aid dissolution.

      • Visually inspect the stock solution for any particulate matter before use.

      • Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

      • Store stocks at -20°C or -80°C in tightly sealed vials to prevent water absorption, which can decrease solubility.

  • Amorphous Solid Dispersions:

    • Rationale: For challenging compounds, creating an amorphous solid dispersion can significantly improve solubility and dissolution rates.[25][26] This involves dispersing the compound in a carrier matrix at a molecular level.

    • Protocol (Conceptual):

      • This is an advanced technique typically requiring specialized equipment (e.g., spray dryer, hot-melt extruder).

      • The compound is co-dissolved with a polymer (e.g., PVP, HPMC) in a suitable solvent.

      • The solvent is then rapidly removed, leaving the compound molecularly dispersed in the polymer matrix.

      • This amorphous form is often much more soluble than the crystalline form.

Experimental Workflow for Preparing and Testing a Compound Solution

cluster_prep Preparation cluster_assay Assay Dilution cluster_qc Quality Control prep_stock Prepare Stock in 100% DMSO Vortex Gentle Warming visual_inspect Visually Inspect Stock prep_stock->visual_inspect aliquot Aliquot for Single Use visual_inspect->aliquot dilute Dilute into Assay Buffer aliquot->dilute check_precipitation Check for Precipitation Post-Dilution dilute->check_precipitation incubate Incubate at Assay Conditions readout Perform Assay Readout incubate->readout check_reproducibility Assess Reproducibility check_precipitation->incubate

Caption: Step-by-step workflow for compound preparation and testing.

Data Summary: Common Solubilizing Agents

Agent Type Examples Typical Concentration Range in Assays Mechanism of Action Considerations
Co-solvents DMSO, Ethanol, Propylene Glycol0.1% - 5% (assay dependent)Reduces the polarity of the aqueous solvent.[14][23]Potential for assay interference and cytotoxicity at higher concentrations.[15][27]
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), SLS0.01% - 0.1%Form micelles that encapsulate hydrophobic compounds.[23]Can denature proteins and disrupt cell membranes.
Cyclodextrins HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)1 - 10 mMForm inclusion complexes with hydrophobic molecules, shielding them from water.Can sometimes extract cholesterol from cell membranes.
Polymers PEG 400, PVP K300.1% - 1%Increase viscosity and provide a more favorable microenvironment for the compound.Can affect protein-protein interactions.

Conclusion

Overcoming the solubility challenges of 2,5-Dioxoimidazolidine-4-carboxamide is achievable through a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can ensure the generation of high-quality, reproducible data. Always remember to validate any new formulation component for compatibility with your specific assay system.

References

  • PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. National Institutes of Health. Available from: [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • ResearchGate. (n.d.). pH of (1! 6) 0.10 M solutions of amides and (7) water as a function of... Available from: [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • PubMed. (n.d.). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Available from: [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • PubMed Central. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. National Institutes of Health. Available from: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. National Institutes of Health. Available from: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Available from: [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]

  • MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Available from: [Link]

  • Semantic Scholar. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues | Request PDF. Available from: [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Available from: [Link]

  • Sci-Hub. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]

  • PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • PubMed Central. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. National Institutes of Health. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Available from: [Link]

  • Wikipedia. (n.d.). Hydantoin. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Available from: [Link]

  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Available from: [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • YouTube. (2024, June 23). Solubility and Bioavailability Enhancement Techniques. Available from: [Link]

  • MDPI. (n.d.). Effects of pH and Temperature on the Structure and Function of Pea Albumin. Available from: [Link]

  • ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Available from: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available from: [Link]

  • L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction. (n.d.). Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2,5-Dioxoimidazolidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dioxoimidazolidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation during this crucial synthesis. By understanding the underlying causes and implementing targeted troubleshooting strategies, you can enhance the efficiency, reproducibility, and cost-effectiveness of your experimental work.

Introduction to the Synthesis and Catalysis

The synthesis of 2,5-Dioxoimidazolidine-4-carboxamide, a key intermediate for various pharmaceutical compounds, is often achieved through multicomponent reactions like the Bucherer-Bergs synthesis. This reaction typically involves the use of cyanide salts, ammonium carbonate, and a carbonyl compound. While often performed under basic conditions without a catalyst, heterogeneous catalysts such as Lewis acids (e.g., Titanium(IV) isopropoxide) or metal oxides (e.g., ZnO, Fe₃O₄-chitosan composites) can be employed to improve reaction rates and selectivity.[1] However, the very nature of the reactants and reaction conditions can lead to a decline in catalyst activity over time, a phenomenon known as catalyst deactivation.

This guide will provide a comprehensive overview of the primary mechanisms of catalyst deactivation in this context and offer detailed troubleshooting protocols to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding catalyst deactivation in 2,5-Dioxoimidazolidine-4-carboxamide synthesis.

Q1: What are the most common signs of catalyst deactivation in my reaction?

A1: The primary indicators of catalyst deactivation include:

  • Decreased reaction rate: The time required to achieve the desired conversion increases significantly.

  • Lowered product yield: The amount of 2,5-Dioxoimidazolidine-4-carboxamide produced is lower than expected under standard conditions.

  • Inconsistent product quality: An increase in side products or unreacted starting materials is observed.

  • Changes in reaction selectivity: The ratio of the desired product to byproducts is altered.

  • Visible changes in the catalyst: Discoloration, agglomeration, or fouling of the catalyst particles may be apparent.

Q2: My reaction has stalled. How do I know if it's a catalyst issue or a problem with my reagents?

A2: To differentiate between catalyst deactivation and reagent issues, consider the following:

  • Reagent Purity: Impurities in your starting materials, such as sulfur compounds or other nucleophiles, can act as potent catalyst poisons.[2] Analyze your reagents for purity using techniques like NMR or GC-MS.

  • Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions. If the reaction proceeds as expected, your original catalyst has likely deactivated.

  • Stoichiometry and Reaction Conditions: Double-check the molar ratios of your reactants and ensure that the temperature and pressure are within the optimal range for the catalytic system.

Q3: Can I regenerate my deactivated catalyst?

A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism:

  • Coking/Fouling: Carbonaceous deposits can often be removed by controlled oxidation (calcination) in air or an inert atmosphere.[3]

  • Poisoning: Reversible poisoning may sometimes be reversed by treating the catalyst at high temperatures or washing with specific solvents to remove the poison.[4] Irreversible poisoning, however, permanently damages the active sites.

  • Sintering: Thermal degradation leading to the loss of active surface area is generally irreversible.

Q4: What are the main types of catalyst deactivation I should be aware of in this synthesis?

A4: The primary deactivation mechanisms relevant to 2,5-Dioxoimidazolidine-4-carboxamide synthesis are:

  • Poisoning: The strong adsorption of reactants, intermediates, or impurities onto the catalyst's active sites. Cyanide (CN⁻) and ammonia/amine species are potential poisons in this reaction.[5][6]

  • Fouling/Coking: The physical blockage of active sites and pores by carbonaceous deposits or polymeric byproducts.

  • Leaching: The dissolution of the active catalytic species from the support into the reaction medium, particularly with supported heterogeneous catalysts.[7][8]

  • Thermal Degradation (Sintering): The loss of active surface area due to the agglomeration of catalyst particles at high temperatures.[9]

In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for identifying and addressing specific catalyst deactivation issues.

Troubleshooting Guide 1: Catalyst Poisoning

Catalyst poisoning is a chemical deactivation process where molecules bind strongly to the active sites, rendering them inactive. In the synthesis of 2,5-Dioxoimidazolidine-4-carboxamide, cyanide and nitrogen-containing species are the most likely culprits.

  • A sharp and significant drop in reaction rate.

  • Complete cessation of the reaction even with sufficient starting materials.

Caption: Diagnostic workflow for catalyst poisoning.

  • Reactant Purity Analysis:

    • Objective: To identify potential poisons in the starting materials.

    • Method:

      • Obtain samples of your carbonyl compound, cyanide source, and ammonium carbonate.

      • Analyze each reactant using appropriate techniques (e.g., HPLC, GC-MS, ICP-MS for trace metals).

      • Pay close attention to impurities containing sulfur, halogens, or heavy metals.

  • Characterization of Deactivated Catalyst:

    • Objective: To identify the adsorbed poison on the catalyst surface.

    • Method:

      • Carefully recover the deactivated catalyst from the reaction mixture by filtration and wash with a suitable solvent.

      • Dry the catalyst under vacuum at a low temperature.

      • Analyze the catalyst surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify the elemental composition of the surface and detect the presence of poisons. Temperature-Programmed Desorption (TPD) can also be used to identify adsorbed species.

  • Reactant Purification: Implement a purification step for your reactants if impurities are detected.

  • Guard Beds: Use a pre-column or guard bed of a sacrificial adsorbent to remove poisons before the reactants reach the catalyst bed.

  • Modify Reaction Conditions: Adjusting the temperature or pressure may alter the adsorption equilibrium of the poison on the catalyst surface.

  • Catalyst Modification: In some cases, the catalyst can be modified to be more resistant to specific poisons. For instance, creating catalysts with specific ligand properties can prevent deactivation by weakening the coordination of poisoning species.[10]

Troubleshooting Guide 2: Fouling and Coking

Fouling is the physical deposition of substances from the fluid phase onto the catalyst surface, while coking is the formation of carbonaceous deposits. These deposits can block active sites and pores, leading to a gradual loss of activity.

  • A gradual decline in the reaction rate over time.

  • An increase in pressure drop across a fixed-bed reactor.

  • Visible deposits on the catalyst particles.

Caption: Diagnostic workflow for catalyst fouling and coking.

  • Thermogravimetric Analysis (TGA):

    • Objective: To quantify the amount of carbonaceous deposits on the catalyst.

    • Method:

      • Place a known weight of the dried, deactivated catalyst in the TGA instrument.

      • Heat the sample in an inert atmosphere (e.g., Nitrogen) to a high temperature to determine the amount of volatile organic foulants.

      • Switch to an oxidizing atmosphere (e.g., Air) and continue heating. The weight loss during this step corresponds to the combustion of coke.

  • Catalyst Regeneration:

    • Objective: To remove carbonaceous deposits from the catalyst.

    • Protocol:

      • Place the coked catalyst in a tube furnace.

      • Pass a stream of inert gas (e.g., Nitrogen) over the catalyst while slowly heating to the desired regeneration temperature (typically 300-500 °C).

      • Gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture to burn off the coke.

      • Hold at the regeneration temperature until the coke is completely removed, then cool down under an inert atmosphere.[11]

  • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant concentrations can sometimes reduce the rate of coke formation.

  • Catalyst Design: Catalysts with larger pores are less susceptible to pore blockage by coke.

Troubleshooting Guide 3: Leaching of Active Sites

Leaching is the loss of active components from the catalyst support into the reaction medium. This is a significant issue for supported heterogeneous catalysts and leads to a permanent loss of activity.

  • A gradual and often irreversible decline in catalyst activity over multiple reaction cycles.

  • Detection of the active metal in the reaction filtrate.

Caption: Diagnostic workflow for catalyst leaching.

  • Analysis of Reaction Filtrate:

    • Objective: To quantify the amount of leached active metal.

    • Method:

      • After the reaction, filter the catalyst from the reaction mixture.

      • Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of the active metal.

  • Hot Filtration Test:

    • Objective: To determine if the leached species are catalytically active.

    • Method:

      • Run the reaction to approximately 50% conversion.

      • Quickly filter the hot reaction mixture to remove the solid catalyst.

      • Allow the filtrate to continue reacting under the same conditions and monitor the conversion. An increase in conversion indicates that the leached species are catalytically active.[12]

  • Stronger Metal-Support Interaction: Modify the catalyst synthesis to create a stronger bond between the active metal and the support material.

  • Use of Ligands: For supported metal complex catalysts, choose ligands that bind strongly to the metal and anchor it to the support.

  • Optimize Solvent and Temperature: Leaching can be highly dependent on the solvent and reaction temperature. Experiment with different conditions to minimize leaching.

  • Catalyst Encapsulation: Encapsulating the active sites within a porous shell can prevent their leaching while still allowing access for reactants.

Troubleshooting Guide 4: Thermal Degradation (Sintering)

Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area. This is generally an irreversible process.

  • A slow, gradual, and irreversible loss of catalyst activity, especially after exposure to high temperatures.

Caption: Diagnostic workflow for catalyst sintering.

  • Characterization of Catalyst Structure:

    • Objective: To observe changes in the catalyst's physical structure.

    • Methods:

      • Transmission Electron Microscopy (TEM): Directly visualize the catalyst particles and measure their size distribution before and after use.

      • X-ray Diffraction (XRD): Determine the crystallite size of the active phase. An increase in peak sharpness and a decrease in peak width indicate an increase in crystallite size due to sintering.

      • Chemisorption: Measure the active metal surface area. A decrease in the amount of adsorbed probe molecule (e.g., CO, H₂) indicates a loss of active sites due to sintering.

  • Control Reaction Temperature: Operate the reaction at the lowest possible temperature that still provides an acceptable reaction rate.

  • Catalyst Stabilizers: Incorporate promoters or stabilizers into the catalyst formulation that inhibit the mobility of the active particles on the support.

  • Strong Metal-Support Interactions: Enhance the interaction between the active phase and the support to anchor the particles and prevent their migration and agglomeration.

  • Hydrothermal Stability: For reactions in the presence of water at elevated temperatures, select catalysts with high hydrothermal stability.[9]

Summary of Deactivation Mechanisms and Solutions

Deactivation MechanismPrimary Cause in Hydantoin SynthesisKey Diagnostic TechniquesMitigation/Regeneration Strategies
Poisoning Strong adsorption of cyanide, ammonia, or their derivatives on active sites.XPS, TPD, Reactant Purity AnalysisReactant purification, guard beds, catalyst modification.
Fouling/Coking Polymerization of reactants or intermediates, formation of carbonaceous deposits.TGA, Visual InspectionControlled oxidation (calcination), optimization of reaction conditions.
Leaching Dissolution of active catalytic species into the reaction medium.ICP-MS/AAS of filtrate, Hot Filtration TestStronger metal-support interaction, ligand modification, solvent optimization.
Sintering High reaction temperatures causing agglomeration of catalyst particles.TEM, XRD, ChemisorptionTemperature control, use of stabilizers, enhanced metal-support interaction.

Conclusion

Catalyst deactivation is a multifaceted challenge in the synthesis of 2,5-Dioxoimidazolidine-4-carboxamide. A systematic and logical approach to troubleshooting, grounded in a solid understanding of the potential deactivation mechanisms, is crucial for overcoming these obstacles. By employing the diagnostic workflows and experimental protocols outlined in this guide, researchers can effectively identify the root causes of catalyst deactivation and implement targeted strategies to maintain optimal catalytic performance. This will ultimately lead to more efficient and robust synthetic processes in the development of vital pharmaceutical compounds.

References

  • Čikovská, Z., Addová, G., & Dvořák, D. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(16), 4937. [Link]

  • Wilde, N., et al. (2015). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Beilstein Journal of Organic Chemistry, 11, 1859-1869. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • Citek, C., Oyala, P. H., & Peters, J. C. (2019). Catalytic Reduction of Cyanide to Ammonia and Methane at a Mononuclear Fe Site. Journal of the American Chemical Society, 141(42), 16929-16934. [Link]

  • Shandong Avant New Material Technology Co., Ltd. (2022). Thermal stability and hydrothermal stability are one of the important properties of molecular sieve catalysts. [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2015). Chitosan-benzil/zinc oxide/Fe3O4 (chitosan-Bz/ZnO/Fe3O4) for the detoxification of Remazol Brilliant Blue R (RBBR) dye. Research on Chemical Intermediates, 41(11), 8537-8553. [Link]

  • Interstate Advanced Materials. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • Wang, X., et al. (2022). Heterogeneous catalytic oxidation regeneration of desulfurization-rich liquor with Fe3+ modified chitosan. Frontiers in Chemistry, 10, 1046651. [Link]

  • Grishina, I. B., & Voronina, E. V. (2020). Cyanide Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • de la Torre, G., et al. (2018). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Molecules, 23(10), 2469. [Link]

  • Ananikov, V. P., et al. (2020). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. Catalysts, 10(11), 1269. [Link]

  • Smith, A. M., et al. (2020). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. Processes, 8(10), 1324. [Link]

  • ResearchGate. (2015). How might I measure the leaching of heterogeneous catalyst using simple techniques?. [Link]

  • Royal Society of Chemistry. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(34), 9133-9139. [Link]

  • Xiong, H., Pham, H. N., & Datye, A. K. (2014). Hydrothermally stable heterogeneous catalysts for conversion of biorenewables. Green Chemistry, 16(10), 4627-4643. [Link]

  • Patsnap. (2023). Troubleshooting low catalyst activity in reforming units. [Link]

  • Vukelić, N., et al. (2020). A Sustainable, Semi-Continuous Flow Synthesis of Hydantoins. Organic Process Research & Development, 24(10), 2133-2141. [Link]

  • Li, W., et al. (2018). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 23(11), 2931. [Link]

  • da Silva, A. G. M., et al. (2022). Green synthesis of Fe3O4@ZnO-supported Pd nanoparticles for oxidation and hydrogenation reactions in liquid systems. Research, Society and Development, 11(14), e191111436098. [Link]

  • Royal Society of Chemistry. (2018). Recent developments in dehydration of primary amides to nitriles. RSC Advances, 8(63), 36094-36111. [Link]

  • LearnChemE. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]

  • Wu, T., et al. (2018). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology, 4(11), 1844-1852. [Link]

  • ResearchGate. (2022). The schematic of the preparation of Fe3O4/ZnO/chitosan magnetic nanoparticles. [Link]

  • Smith, A. M., et al. (2020). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. ResearchGate. [Link]

  • American Chemical Society. (2023). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 25(4), 633-638. [Link]

  • MDPI. (2023). Manganese–Iron-Supported Biomass-Derived Carbon Catalyst for Efficient Hydrazine Oxidation. Catalysts, 13(2), 275. [Link]

  • National Center for Biotechnology Information. (2023). Specificity of the Thermal Stability and Reactivity of Two-Dimensional Layered Cu–Fe Sulfide-Mg-Based Hydroxide Compounds (Valleriites). Inorganic Chemistry, 62(43), 17565-17576. [Link]

  • YouTube. (2023). Ammonia Converter Poisoning with Pat Hayes. [Link]

  • MDPI. (2020). Advances in Catalyst Deactivation and Regeneration. Catalysts, 10(12), 1435. [Link]

  • MDPI. (n.d.). Special Issue: Catalysts for the Synthesis of Heterocyclic Compounds. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • J. Heyrovsky Institute of Physical Chemistry. (2019). About active sites in heterogeneous catalysts. [Link]

  • National Center for Biotechnology Information. (2024). Chitosan-Supported ZnO Nanoparticles: Their Green Synthesis, Characterization, and Application for the Removal of Pyridoxine HCl (Vitamin B6) from Aqueous Media. Gels, 10(2), 113. [Link]

  • Organic Syntheses. (2023). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 100, 233-252. [Link]

  • ResearchGate. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • ResearchGate. (n.d.). 33 questions with answers in CATALYST DEACTIVATION | Science topic. [Link]

  • American Chemical Society. (2023). Molecular Exciton Engineering in Thiobarbituric Acid-Based Linear Copolymers for High-Efficiency Photocatalytic Uranium Extraction. Langmuir, 39(51), 18567-18575. [Link]

  • ResearchGate. (2022). Scheme 4. Proposed Reaction Pathways for Amide and Nitrile Formation. [Link]

  • National Center for Biotechnology Information. (2006). Hydantoin derivatives of L- and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity. Archiv der Pharmazie, 339(11), 587-593. [Link]

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Analysis of the Biological Activities of Hydantoins and 2,5-Dioxoimidazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the exploration of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the five-membered ring structures of hydantoin and its related imidazolidine derivatives have garnered significant attention. This guide provides a comprehensive comparison of the biological activities of the well-established hydantoin scaffold and the lesser-explored 2,5-Dioxoimidazolidine-4-carboxamide. While hydantoin derivatives have a rich history of therapeutic applications, a notable scarcity of public-domain data exists for the biological activities of 2,5-Dioxoimidazolidine-4-carboxamide, a key finding of our comparative analysis.

Introduction to the Contenders: Two Sides of the Imidazolidine Coin

Hydantoin, or imidazolidine-2,4-dione, is a versatile heterocyclic scaffold that has been a fruitful source of clinically used drugs.[1] Its structure, featuring two carbonyl groups and multiple sites for substitution, allows for the generation of diverse chemical libraries with a wide array of pharmacological properties.[2] In contrast, 2,5-Dioxoimidazolidine-4-carboxamide shares the core imidazolidine-2,5-dione structure but is distinguished by a carboxamide group at the 4-position. Despite its structural similarity to biologically active molecules, it remains a largely enigmatic entity in the scientific literature regarding its biological effects.

A Comparative Overview of Biological Activities

Anticonvulsant Properties: The Hallmark of Hydantoins

Hydantoin derivatives are most famously recognized for their anticonvulsant effects.[3] Phenytoin, a cornerstone in epilepsy treatment, is a prime example of a hydantoin-based drug.[3] The mechanism of action for many anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels in the brain, which helps to stabilize neuronal membranes and prevent the rapid firing of neurons that leads to seizures.

Experimental Evidence: The anticonvulsant activity of hydantoin derivatives is typically evaluated using rodent models such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.[4]

Compound/DrugAnimal ModelTestED50 (mg/kg)Reference
PhenytoinMiceMES9.5[4]
PhenytoinMicescPTZ>300[4]
Novel Hydantoin Derivative (ART 5)MiceMES150[4]
Novel Hydantoin Derivative (ART 1215)MicePTZ100[4]

ED50: Effective dose in 50% of the population.

The data clearly indicates the potent anticonvulsant activity of hydantoin derivatives, particularly in the MES model. The lack of comparable data for 2,5-Dioxoimidazolidine-4-carboxamide prevents a direct comparison.

Anticancer Activity: A Promising Frontier for Hydantoins

Numerous studies have demonstrated the potential of hydantoin derivatives as anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression.[5]

Experimental Evidence: The anticancer activity of hydantoins is often assessed in vitro using cancer cell lines and the MTT assay, which measures cell viability.

CompoundCell LineIC50 (µM)Reference
2-Thiohydantoin Derivative 14HePG-2 (Liver Cancer)2.33 (µg/mL)[6]
2-Thiohydantoin Derivative 5MCF-7 (Breast Cancer)3.98 (µg/mL)[6]
Thiazolidine-2,4-dione Derivative 5dNCI-H522 (Non-small cell lung cancer)1.36[7]
Thiazolidine-2,4-dione Derivative 5dCOLO 205 (Colon Cancer)1.64[7]
Thiazolidine-2,4-dione Derivative 5dMDA-MB-468 (Breast Cancer)1.11[7]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The data showcases the potent cytotoxic effects of various hydantoin and related thiazolidinedione derivatives against a range of cancer cell lines. The absence of such data for 2,5-Dioxoimidazolidine-4-carboxamide is a significant knowledge gap.

Antimicrobial Activity: A Broad Spectrum of Action

Hydantoin derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[8][9] Nitrofurantoin, a hydantoin derivative, is a clinically used antibiotic for urinary tract infections.[8] The mechanisms of antimicrobial action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.[1]

Experimental Evidence: The antimicrobial efficacy of hydantoin derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
NitrofurantoinE. coli6.25-12.5[8]
NitrofurantoinS. aureus6.25[8]
Hydantoin Derivative Dimer 18MRSA7.32 (GM)[9]
Thiazolidinone DerivativesE. coli1.56-12.5[10]
Thiazolidinone DerivativesS. aureus1.56-6.25[10]

MIC: Minimum Inhibitory Concentration. GM: Geometric Mean.

The data highlights the broad-spectrum antimicrobial activity of hydantoin and related thiazolidinone derivatives. Once again, a direct comparison with 2,5-Dioxoimidazolidine-4-carboxamide is not possible due to the lack of available data.

Experimental Methodologies: A Guide to Biological Evaluation

To ensure scientific rigor, it is crucial to understand the experimental protocols used to evaluate the biological activities of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate (3-4h) C->D E Solubilize formazan D->E F Read absorbance E->F

Caption: Workflow of the MTT assay for cell viability.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Bacterial Culture: Prepare an inoculum of the test bacterium in a suitable broth medium, adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).

MIC_Assay_Workflow A Prepare serial dilutions of compound B Inoculate with bacteria A->B C Incubate (18-24h) B->C D Determine lowest concentration with no growth (MIC) C->D

Caption: Workflow of the MIC determination assay.

Anticonvulsant Activity: MES and scPTZ Models

These in vivo models are crucial for screening potential anticonvulsant drugs.[14]

MES Test Protocol:

  • Animal Preparation: Administer the test compound or vehicle to a group of mice or rats.

  • Electroshock: After a specific time, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a tonic-clonic seizure.[15]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.[15]

scPTZ Test Protocol:

  • Animal Preparation: Administer the test compound or vehicle to a group of mice.

  • PTZ Injection: After a specific time, inject a convulsive dose of pentylenetetrazol subcutaneously.

  • Observation: Observe the animals for the onset of clonic seizures for a defined period. Protection is defined as the absence of clonic seizures.

Anticonvulsant_Testing_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test A Administer Compound B Apply Electrical Stimulus A->B C Observe for Tonic Hindlimb Extension B->C D Administer Compound E Inject PTZ D->E F Observe for Clonic Seizures E->F

Caption: Workflow for MES and scPTZ anticonvulsant tests.

Structure-Activity Relationship (SAR) of Hydantoins

The diverse biological activities of hydantoin derivatives are a direct consequence of the substituents attached to the hydantoin core.

  • Anticonvulsant Activity: For many hydantoins, the presence of an aryl group at the C-5 position is crucial for activity against tonic-clonic seizures.

  • Anticancer Activity: The substitution pattern on the hydantoin ring can be tailored to target specific enzymes or cellular pathways involved in cancer. For example, modifications at the N-1 and N-3 positions have been shown to significantly influence cytotoxicity.

  • Antimicrobial Activity: The introduction of lipophilic and cationic moieties can enhance the membrane-active properties of hydantoins, leading to potent antimicrobial agents.[16]

The Unwritten Chapter: 2,5-Dioxoimidazolidine-4-carboxamide

Despite the rich pharmacology of the hydantoin scaffold, a comprehensive search of scientific literature and chemical databases reveals a significant lack of data on the biological activity of 2,5-Dioxoimidazolidine-4-carboxamide. While its synthesis is documented and the compound is commercially available, its potential as a therapeutic agent remains unexplored.

Based on its structural features, one could speculate on its potential biological activities. The presence of the carboxamide group could influence its solubility, hydrogen bonding capacity, and interaction with biological targets compared to other hydantoin derivatives. However, without experimental data, any such claims remain purely hypothetical.

Conclusion and Future Directions

This guide has provided a detailed comparison of the biological activities of hydantoin derivatives and 2,5-Dioxoimidazolidine-4-carboxamide. The hydantoin scaffold is a proven platform for the development of drugs with diverse therapeutic applications, particularly in the fields of epilepsy, oncology, and infectious diseases. The wealth of available data allows for a deep understanding of its structure-activity relationships, guiding the design of new and more potent derivatives.

Conversely, 2,5-Dioxoimidazolidine-4-carboxamide represents an uncharted territory in medicinal chemistry. The striking absence of biological activity data presents a unique opportunity for researchers. The synthesis and systematic biological evaluation of a library of N-substituted and other derivatives of 2,5-Dioxoimidazolidine-4-carboxamide could unveil novel pharmacological properties. Such studies would be essential to determine if this scaffold holds the same therapeutic promise as its well-established hydantoin relatives. The scientific community is encouraged to explore this untapped potential and fill the existing knowledge gap.

References

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(6), 1845-1853. [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 48. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 24(23), 4298. [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Current Medicinal Chemistry, 27(34), 5849-5872. [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 5(4), 1867-1877. [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry, 60(20), 8514-8527. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Antioxidants, 10(11), 1735. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 7(4), 117-127. [Link]

  • Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. Molecules, 28(24), 8081. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(10), 4075. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1252-1259. [Link]

  • Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. Research Journal of Pharmacy and Technology, 14(10), 5343-5349. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry, 60(20), 8514-8527. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 175-182. [Link]

  • A double-blind placebo-controlled study to evaluate the safety and efficacy of L-2-oxothiazolidine-4-carboxylic acid in the treatment of patients with acute respiratory distress syndrome. Critical Care Medicine, 31(7), 1956-1961. [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. Chemical Communications, 56(83), 12596-12599. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. [Link]

  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. Chemical Communications, 56(83), 12596-12599. [Link]

  • Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. SlideShare. [Link]

  • “Evaluation Of Anti-Convulsant Activity Of Aqueous Extract Of Argyreia Nervosa Against Induce By Mes And Ptz Methods In Mice. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 45-48. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][6][12][17]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(11), 9535-9549. [Link]

  • Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives. Arabian Journal of Chemistry, 7(1), 65-71. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the cytotoxic profiles of a class of heterocyclic compounds centered around the 2,5-dioxoimidazolidine-4-carboxamide core structure. While direct comparative cytotoxic data for 2,5-Dioxoimidazolidine-4-carboxamide is not extensively available in publicly accessible literature, this guide synthesizes findings from structurally related analogs, primarily thioxoimidazolidinones and other hydantoin derivatives, to elucidate key structure-activity relationships (SAR) and mechanistic insights.

The imidazolidine-2,5-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2] This guide will delve into the experimental data available for its derivatives, offering a framework for researchers exploring this chemical space for oncology applications.

Comparative Cytotoxicity of Imidazolidine Derivatives

The cytotoxic activity of imidazolidine derivatives is significantly influenced by substitutions on the heterocyclic ring. The following table summarizes the 50% inhibitory concentration (IC50) values of various 2-thioxoimidazolidin-4-one and related derivatives against different cancer cell lines, as determined by the MTT assay.

Compound IDStructureCell LineIC50 (µM)Reference
Compound A 2-thioxoimidazolidin-4-one derivative with benzimidazole, pyrazole, and triazole moietiesHepG-2 (Liver Cancer)2.33 µg/mL[3]
Compound B Imidazoline derivativeHCT-116 (Colorectal Carcinoma)0.76 µg/mL[3]
Compound 4 2-thioxoimidazolidin-4-one derivativeHepG2 (Liver Cancer)0.017[4]
Compound 2 2-thioxoimidazolidin-4-one derivativeHepG2 (Liver Cancer)0.18[4]
Compound 7 (Z)-5-(5-bromo-2-hydroxybenzylidene)-3-((E)-(1-(4-chlorophenyl)ethylidene)amino)-2-thioxoimidazolidene-4-oneHepG-2 (Liver Cancer)18.43 µg/mL[3]
Compound 9 Derivative of Compound 7 with methyl acrylate groupHCT-116 (Colon Cancer)72.46 µg/mL[3]
Thiazolidin-4-one derivative 9 Thiazolidin-4-one hybrid with arylsulfonate groupPC3 (Prostate Cancer)6.35[1]

Key Insights from Comparative Data:

  • Substitution Matters: The nature and position of substituent groups on the imidazolidine ring play a critical role in determining cytotoxic potency. For instance, the introduction of bulky and diverse heterocyclic moieties can significantly enhance activity.[3]

  • Cell Line Specificity: The cytotoxic effects of these compounds can be highly dependent on the cancer cell line being tested, suggesting that their mechanisms of action may target pathways that are differentially regulated in various cancer types.

  • Thioxo-derivatives as a Promising Scaffold: The 2-thioxoimidazolidin-4-one scaffold appears to be a promising starting point for the design of potent anticancer agents, with some derivatives exhibiting nanomolar efficacy.[4]

Unraveling the Mechanisms of Cytotoxicity

The cytotoxic effects of these imidazolidine derivatives are often mediated through the induction of programmed cell death, or apoptosis, and interference with cell cycle progression.

Induction of Apoptosis

Several studies have demonstrated that active imidazolidine derivatives trigger apoptosis in cancer cells. One 2-thioxoimidazolidin-4-one derivative, for example, was shown to induce apoptosis in HepG2 cells by 19.35-fold compared to control cells.[4] This process is often orchestrated by a family of cysteine proteases known as caspases.[4]

The apoptotic cascade can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A proposed mechanism for apoptosis induction by a 2-thioxoimidazolidin-4-one derivative involves the upregulation of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, alongside the downregulation of the anti-apoptotic gene Bcl-2.[4]

Diagram: The Intrinsic Apoptotic Pathway

G cluster_0 Mitochondrion Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Smac_Diablo Smac/DIABLO IAPs IAPs (Inhibitor of Apoptosis Proteins) Smac_Diablo->IAPs Inhibits Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound Treatment) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP MOMP->Cytochrome_c MOMP->Smac_Diablo Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Caspase_3 Active Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis IAPs->Caspase_3 Inhibits

Caption: The intrinsic apoptotic pathway initiated by cellular stress.

Cell Cycle Arrest

In addition to inducing apoptosis, some imidazolidine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, a potent 2-thioxoimidazolidin-4-one derivative was found to cause cell cycle arrest at the G2/M phase in HepG2 cells.[4] Another derivative induced S-phase arrest in HCT-116 cells.[3] This disruption of the normal cell cycle progression prevents cancer cells from dividing and contributes to the overall cytotoxic effect.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 1 x 10^5 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate overnight under standard conditions (37°C, 5% CO2) to allow for cell adhesion.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.5% v/v).

    • Add the diluted compounds to the wells in triplicate and incubate for an additional 24 to 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram: MTT Assay Workflow

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Add test compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4 hours MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate % viability and IC50 Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the number of lysed cells.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell seeding and compound treatment steps as in the MTT assay.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction:

    • Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a maximum LDH release control (cells lysed with a lysis buffer).

Conclusion and Future Directions

The available data strongly suggest that the imidazolidine scaffold, particularly the 2-thioxoimidazolidin-4-one core, is a fertile ground for the discovery of novel cytotoxic agents with potential applications in oncology. The cytotoxic potency of these compounds is intricately linked to the nature of their substituents, which can be rationally modified to optimize activity and selectivity.

Future research in this area should focus on:

  • Direct Comparative Studies: Performing head-to-head cytotoxicity assays of 2,5-Dioxoimidazolidine-4-carboxamide and its key analogs to establish a clear baseline for structure-activity relationship studies.

  • Mechanistic Elucidation: Further investigating the specific signaling pathways modulated by the most potent compounds to identify their molecular targets.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models to assess their therapeutic potential.

By systematically exploring the chemical space around the 2,5-dioxoimidazolidine-4-carboxamide core, the scientific community can continue to develop novel and effective anticancer therapeutics.

References

  • In vitro cytotoxic effect of 2-thioxoimidazolidin-4-one derivatives... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed. (2025, October 10). Retrieved January 22, 2026, from [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024, May 24). Retrieved January 22, 2026, from [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2' - PubMed. (n.d.). Retrieved January 22, 2026, from https://pubmed.ncbi.nlm.nih.gov/8783457/
  • Design, synthesis, and cytotoxic evaluation of new thiosemicarbazone/thiazolidin-4-one derivatives on PC3 cells - PubMed. (2025, November 24). Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Validating Bioassay Performance for Novel Anticancer Agents: A Comparative Guide for 2,5-Dioxoimidazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide will, therefore, focus on the validation of a cell-based cytotoxicity assay, a foundational method for assessing anticancer potential. We will compare a classic metabolic activity assay (MTT) with a mechanistically distinct membrane integrity assay (CellTox™ Green), using the well-characterized chemotherapeutic agent Doxorubicin as a reference compound. Every protocol and recommendation herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations outlined by guidelines such as the ICH Q2(R2).[3][4][5][6]

The Rationale: Why a Multi-Assay Comparison is Critical

Selecting a single bioassay can provide a narrow, and sometimes misleading, view of a compound's activity. A compound might, for example, interfere with the readout of a specific assay chemistry or exert its effects through a pathway not captured by a single endpoint. By employing two distinct assays, we create a more robust validation package.

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic health of the cell population. It is a widely used, cost-effective method for assessing cell viability.[7]

  • Membrane Integrity (CellTox™ Green Assay): This fluorescence-based assay uses a dye that is impermeable to live cells but stains the DNA of cells with compromised membrane integrity—a hallmark of late-stage apoptosis or necrosis.[8][9] This provides a more direct measure of cell death.

Comparing the results from these two assays allows for a more nuanced interpretation of the compound's effect, helping to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms.[10]

Comparative Framework: 2,5-Dioxoimidazolidine-4-carboxamide vs. Doxorubicin

Our validation strategy will assess the cytotoxicity of 2,5-Dioxoimidazolidine-4-carboxamide against the human breast adenocarcinoma cell line, MCF-7 , a well-characterized model for anticancer drug screening. Doxorubicin, a standard-of-care agent for breast cancer, will be used as the benchmark for comparing assay performance and potency. The half-maximal inhibitory concentration (IC50) for Doxorubicin in MCF-7 cells is reported to be in the range of 1.1 to 1.65 µM, providing a reliable reference point.[11][12]

Key Validation Parameters & Acceptance Criteria

The validation of any quantitative bioassay must adhere to established principles to ensure the results are accurate, precise, and reliable.[13] The following parameters, adapted from ICH Q2(R2) guidelines, are critical for cell-based cytotoxicity assays.[3][5][6]

Validation Parameter Description Acceptance Criteria Rationale
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant signal from vehicle (e.g., DMSO) alone. Parallel dose-response curves between test and reference compounds.Ensures that the observed effect is due to the compound and not an artifact of the assay system or solvent.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.R² value of the linear portion of the dose-response curve should be ≥ 0.95. The range should span from the IC10 to the IC90.Confirms a dose-dependent effect, which is a fundamental characteristic of pharmacological activity.
Accuracy The closeness of test results to the true value.The relative bias for potency assessments should be within ±20%.[14]Demonstrates that the assay is measuring the "true" potency of the compound without systematic error.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Repeatability (intra-assay): %RSD ≤ 15%. Intermediate Precision (inter-assay): %RSD ≤ 20%.[14]Guarantees that the assay will produce consistent results within the same experiment and between different experiments performed on different days by different analysts.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes in incubation time (e.g., ±10%) or cell seeding density (e.g., ±15%).Ensures the assay is reliable under the normal variations of a laboratory environment.

Experimental Design and Workflow

A logical and well-controlled workflow is essential for generating high-quality, reproducible data. The following diagram illustrates the key stages of the comparative cytotoxicity assay validation process.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis & Validation prep_cells Cell Culture & Maintenance (MCF-7) prep_plates Cell Seeding in 96-Well Plates prep_cells->prep_plates prep_compounds Compound Preparation (Test & Reference) treat Dose-Response Treatment (Serial Dilutions) prep_plates->treat incubate Incubation (e.g., 48-72 hours) treat->incubate assay_mtt MTT Assay (Metabolic Endpoint) incubate->assay_mtt Parallel Plate assay_ctx CellTox™ Green Assay (Membrane Integrity) incubate->assay_ctx Parallel Plate readout Plate Reading (Absorbance/Fluorescence) assay_mtt->readout assay_ctx->readout calc IC50 Calculation & Dose-Response Curves readout->calc validate Validation Parameter Assessment (Accuracy, Precision, etc.) calc->validate compare Comparative Analysis validate->compare

Caption: Experimental workflow for comparative cytotoxicity assay validation.

Detailed Experimental Protocols

The trustworthiness of any result is directly linked to the meticulous execution of the experimental protocol. The following are detailed, step-by-step methods for the MTT and CellTox™ Green assays.

Protocol 1: MTT Metabolic Activity Assay

This protocol is adapted from standard methodologies for adherent cell lines.[7][15][16]

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Seed 5,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock of the highest concentration of 2,5-Dioxoimidazolidine-4-carboxamide and Doxorubicin in serum-free medium.

    • Perform serial dilutions to create a dose-response range (e.g., 8-10 concentrations).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control to each well.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature, protected from light, to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

Protocol 2: CellTox™ Green Membrane Integrity Assay

This protocol is based on the manufacturer's recommendations for an endpoint assay format.[8]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Assay Procedure:

    • Prepare the 2X CellTox™ Green Reagent by diluting the CellTox™ Green Dye 1:500 into the provided Assay Buffer.

    • Add 100 µL of the 2X reagent directly to each well containing 100 µL of culture medium.

    • Gently shake the plate for 2 minutes to mix.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence using a plate reader with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.

Mechanism of Action: A Tale of Two Apoptotic Triggers

Understanding the likely mechanism of action provides the "why" behind our experimental choices. Both the imidazolidinone scaffold and Doxorubicin are known to induce apoptosis, but they initiate the cascade through different primary interactions.

2,5-Dioxoimidazolidine-4-carboxamide (Putative)

Based on analogs, imidazolidinone derivatives are hypothesized to induce apoptosis primarily through intracellular oxidative stress.[1][2]

G compound Imidazolidinone Compound ros Increased ROS (Reactive Oxygen Species) compound->ros jnk JNK Pathway Activation ros->jnk mito Mitochondrial Dysfunction jnk->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative ROS-mediated apoptotic pathway for imidazolidinone compounds.
Doxorubicin

Doxorubicin has a multi-faceted mechanism, famously known for its role as a DNA intercalating agent and an inhibitor of topoisomerase II, which leads to DNA damage and cell cycle arrest.[17][18] It also generates ROS, contributing to its cardiotoxicity but also its anticancer effects.[19]

G cluster_nuc Nucleus cluster_cyto Mitochondria / Cytoplasm dox Doxorubicin dna_inter DNA Intercalation dox->dna_inter top2 Topoisomerase II Inhibition dox->top2 ros ROS Production dox->ros dna_damage DNA Damage & Replication Stress dna_inter->dna_damage top2->dna_damage p53 p53 Activation dna_damage->p53 apoptosis Apoptosis p53->apoptosis mito_stress Mitochondrial Stress ros->mito_stress mito_stress->apoptosis

Caption: Doxorubicin's multi-modal mechanism leading to apoptosis.

Data Interpretation and Comparative Analysis

The ultimate goal of this validation is to generate a comparative dataset that provides confidence in the bioactivity of 2,5-Dioxoimidazolidine-4-carboxamide.

Table 2: Hypothetical Comparative Performance Data

Parameter MTT Assay CellTox™ Green Assay Commentary
IC50 (Doxorubicin) 1.45 µM1.52 µMClose agreement between assays validates the biological model and methods.
IC50 (Compound X) 5.6 µM7.8 µMA slight rightward shift in the CellTox™ Green assay might indicate a more cytostatic initial effect.
Intra-Assay Precision (%RSD) 8.5%6.2%Both assays show excellent repeatability. The lower variability in the fluorescent assay is common.
Inter-Assay Precision (%RSD) 12.1%9.8%Both assays demonstrate good reproducibility over time.
Z'-factor 0.720.85Both are excellent for screening, but the higher Z' of the CellTox™ assay indicates a larger assay window.
Signal-to-Background 1545The fluorescent assay provides a more robust signal, enhancing sensitivity.

The validation of a bioassay for a novel compound like 2,5-Dioxoimidazolidine-4-carboxamide is a multi-step, logic-driven process. By employing mechanistically distinct assays, establishing rigorous validation parameters based on authoritative guidelines, and benchmarking against a known standard of care, researchers can build a comprehensive and trustworthy data package. This dual-assay approach not only validates the primary finding—in this case, cytotoxicity—but also provides deeper insights into the compound's potential mechanism of action. The protocols and frameworks presented here offer a robust starting point for any scientist or drug development professional seeking to confidently advance a promising new chemical entity from the bench toward the clinic.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information (US). Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (US). Available at: [Link]

  • Meng, L., et al. (2021). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PLoS ONE, 16(1), e0245226. Available at: [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440–446. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Ghandadi, M., et al. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ChemistrySelect, 9(23), e202400961. Available at: [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Available at: [Link]

  • Li, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8863. Available at: [Link]

  • Tsuchiya, T., et al. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 5(1), 1-15. Available at: [Link]

  • Czarnecka-Chrebelska, K. H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(11), 9297. Available at: [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Available at: [Link]

  • Amiri, Z., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(2), 298-304. Available at: [Link]

  • Promega Corporation. (2015). CellTox™ Green Cytotoxicity Assay. YouTube. Available at: [Link]

  • Gholivand, K., et al. (2022). New phosphoramides containing imidazolidine moiety as anticancer agents: An experimental and computational study. Bioorganic Chemistry, 121, 105617. Available at: [Link]

  • Croft, C. A., et al. (2015). Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2. BMC Cancer, 15, 743. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • Demir, D., & Yilmaz, I. (2020). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-866. Available at: [Link]

  • ResearchGate. (n.d.). Key mechanism of action of doxorubicin leading to cell apoptosis. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Kalivendi, S. V., et al. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. Intermediacy of H(2)O(2)- and p53-dependent pathways. The Journal of Biological Chemistry, 279(24), 25541–25549. Available at: [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Al-Malki, A. L., et al. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(2), 104-108. Available at: [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 6(5), 771-794. Available at: [Link]

  • PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for 2,5-Dioxoimidazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an immunoassay is paramount. An assay's value is intrinsically tied to its ability to measure a target analyte without interference from structurally similar molecules. This guide provides an in-depth, technical comparison of cross-reactivity considerations for immunoassays targeting 2,5-Dioxoimidazolidine-4-carboxamide, a heterocyclic organic compound with a molecular formula of C4H5N3O3, also known as Allantoin Amide.[1][2] We will explore the causal factors behind cross-reactivity, present a robust experimental framework for its assessment, and provide illustrative data to guide your assay development and selection process.

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity occurs when antibodies in an immunoassay bind to non-target molecules that are structurally similar to the intended analyte.[3] This phenomenon can lead to inaccurate quantification, generating false positives or overestimations of the analyte's concentration.[3] For a small molecule like 2,5-Dioxoimidazolidine-4-carboxamide, which may have metabolites or be part of a class of structurally related compounds used in pharmaceutical development, understanding and quantifying cross-reactivity is not just a quality control step—it is a fundamental component of assay validation.[4][5][6]

The degree of cross-reactivity is influenced by the antibody's specificity and the concentration of both the target analyte and the interfering compounds.[7] Even minor structural similarities can lead to significant cross-reactivity, underscoring the need for empirical testing.

Designing a Rigorous Cross-Reactivity Study

To objectively assess the cross-reactivity of an immunoassay for 2,5-Dioxoimidazolidine-4-carboxamide, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable format.[8][9] This method is well-established for the quantification of small molecules (haptens).[10]

Selection of Potential Cross-Reactants

The first critical step is to identify and source molecules that are structurally analogous to 2,5-Dioxoimidazolidine-4-carboxamide. The selection should be based on shared core structures and functional groups. For our target, logical candidates include:

  • Allantoin: The parent compound from which 2,5-Dioxoimidazolidine-4-carboxamide can be derived. It shares the core 2,5-dioxoimidazolidine ring.[2][11][12]

  • Hydantoin: The fundamental heterocyclic ring structure present in both allantoin and our target analyte.[4][13][14]

  • Urea: A component of the ureido side chain, which could be a key part of the epitope recognized by the antibody.

  • 2,5-Dioxoimidazolidine-4-carboxylic acid: A closely related structure with a carboxylic acid group instead of a carboxamide.[15]

Experimental Methodology: Competitive ELISA Protocol

The following protocol outlines a self-validating system for determining the cross-reactivity of the selected compounds.

Objective: To determine the concentration of each test compound that inhibits 50% of the binding of a 2,5-Dioxoimidazolidine-4-carboxamide-enzyme conjugate to a specific antibody (IC50).

Materials:

  • Microtiter plates (96-well)

  • Anti-2,5-Dioxoimidazolidine-4-carboxamide antibody (specific monoclonal or polyclonal)

  • 2,5-Dioxoimidazolidine-4-carboxamide-Horseradish Peroxidase (HRP) conjugate

  • Standard 2,5-Dioxoimidazolidine-4-carboxamide

  • Potential cross-reactants (Allantoin, Hydantoin, Urea, 2,5-Dioxoimidazolidine-4-carboxylic acid)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)[16]

  • TMB Substrate Solution[16]

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader (450 nm)

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-2,5-Dioxoimidazolidine-4-carboxamide antibody, diluted in coating buffer. Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.[16]

  • Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[8][9]

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard 2,5-Dioxoimidazolidine-4-carboxamide and each potential cross-reactant.

    • In separate tubes, mix each dilution of the standard or cross-reactant with a fixed concentration of the 2,5-Dioxoimidazolidine-4-carboxamide-HRP conjugate.

    • Add these mixtures to the wells of the coated plate.

    • Incubate for 1-2 hours at room temperature. During this step, the free analyte (standard or cross-reactant) and the HRP-conjugated analyte will compete for binding to the immobilized antibody.[17]

  • Washing: Repeat the washing step to remove unbound reagents.

  • Signal Development: Add TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.

  • Stopping the Reaction: Add Stop Solution to each well. This will change the color from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the free analyte in the sample.

Experimental Workflow Visualization

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection P1 1. Coat Plate with Anti-Analyte Antibody P2 2. Wash P1->P2 P3 3. Block Non-specific Sites P2->P3 P4 4. Wash P3->P4 R1 5. Add Mixture: - Analyte/Cross-Reactant - Analyte-HRP Conjugate P4->R1 R2 6. Incubate & Compete for Binding R1->R2 R3 7. Wash R2->R3 D1 8. Add TMB Substrate R3->D1 D2 9. Add Stop Solution D1->D2 D3 10. Read Absorbance at 450 nm D2->D3

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Comparative Analysis: Interpreting the Data

After performing the assay, the absorbance data is used to generate dose-response curves for the target analyte and each potential cross-reactant. From these curves, the IC50 value is determined for each compound.

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of 2,5-Dioxoimidazolidine-4-carboxamide / IC50 of Test Compound) x 100[18][19]

This calculation provides a quantitative measure of how effectively a structurally similar compound can compete with the target analyte for antibody binding sites.[20]

Illustrative Experimental Data

The following table presents hypothetical, yet realistic, data from a cross-reactivity study.

CompoundIC50 (ng/mL)% Cross-Reactivity
2,5-Dioxoimidazolidine-4-carboxamide 5.0 100%
Allantoin250.02.0%
2,5-Dioxoimidazolidine-4-carboxylic acid85.05.9%
Hydantoin> 10,000< 0.05%
Urea> 10,000< 0.05%

Interpretation of Results:

  • High Specificity: In this hypothetical scenario, the antibody demonstrates high specificity for 2,5-Dioxoimidazolidine-4-carboxamide.

  • Minor Cross-Reactivity: Allantoin and 2,5-Dioxoimidazolidine-4-carboxylic acid show low but measurable cross-reactivity. This is expected due to the significant structural overlap. The difference in the side chain (carboxamide vs. ureido vs. carboxylic acid) is likely a key determinant of antibody recognition.

  • Negligible Cross-Reactivity: Hydantoin and Urea show negligible cross-reactivity, indicating that the core hydantoin ring or the simple urea structure alone is not sufficient for significant antibody binding. This suggests the antibody's epitope likely encompasses the carboxamide side chain in conjunction with the imidazolidine ring.

Visualizing the Molecular Basis of Cross-Reactivity

The structural similarities between the target analyte and the cross-reactants are the root cause of the observed binding.

Cross_Reactivity_Mechanism cluster_antibody Antibody Binding Site (Paratope) cluster_analytes Analyte vs. Cross-Reactant Ab_Site Epitope Recognition - Shape Complementarity - H-bonds, van der Waals Target 2,5-Dioxoimidazolidine-4-carboxamide Core Ring + Carboxamide Side Chain High Affinity Binding Target:p1->Ab_Site Specific Fit Cross_Reactant Allantoin Core Ring + Ureido Side Chain Lower Affinity Binding Cross_Reactant:p1->Ab_Site Partial Fit

Caption: Structural basis of antibody cross-reactivity.

Implications and Best Practices for Assay Development

The results of a cross-reactivity study have significant implications:

  • Assay Suitability: If a key metabolite or a co-administered drug shows high cross-reactivity, the immunoassay may not be suitable for specific quantification in complex biological matrices.

  • Antibody Selection: If significant cross-reactivity is observed, it may be necessary to screen for more specific monoclonal antibodies or generate new antibodies using a hapten design that better exposes unique epitopes of the target molecule.[3]

  • Data Interpretation: When using an assay with known, low-level cross-reactivity, the potential for overestimation must be considered when interpreting results, especially if cross-reacting substances are expected to be present at high concentrations.

References

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Retrieved from [Link]

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(19), 9091. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Allantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • Perjési, P., et al. (2009). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 14(1), 356-369. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Tüdős, A. J. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 279. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (nM) for the calibration dependences given in Figure 3. Retrieved from [Link]

  • Selamoglu, Z. (2018). Allantoin as Metabolic Compound. Semantic Scholar. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • ACS Publications. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Allantoin and hydantoin as new protein aggregation suppressors and their mechanisms of action. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Hapten–protein Conjugate Composition on Competitive Elisa Performance: A Case Study of Bisphenol A Determination. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Allantoin as Metabolic Compound. Retrieved from [Link]

  • Sensors. (2024). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. MDPI. Retrieved from [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • Wikipedia. (n.d.). Allantoin. Retrieved from [Link]

  • Darwish, I. A., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Scientific Reports, 9(1), 1888. Retrieved from [Link]

  • PubMed. (2018). Allantoin and hydantoin as new protein aggregation suppressors. International Journal of Biological Macromolecules, 114, 474-480. Retrieved from [Link]

  • Microbe Notes. (2022). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • PubChem. (n.d.). (2,5-Dioxoimidazolidin-4-yl)urea;2-hydroxypropane-1,2,3-tricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Allantoin (HMDB0000462). Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of.... Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-1,3-thiazole-4-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to Dihydropyrimidine Dehydrogenase (DPD) Inhibitors: Efficacy, Mechanisms, and Clinical Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy

Dihydropyrimidine dehydrogenase (DPD), an enzyme encoded by the DPYD gene, plays a pivotal role in the catabolism of pyrimidine bases, including thymine and uracil.[1] In the realm of oncology, DPD is of paramount importance as it is the rate-limiting enzyme in the breakdown of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its prodrugs, such as capecitabine.[2][3] Approximately 80-90% of an administered 5-FU dose is catabolized by DPD into inactive metabolites, significantly influencing the drug's bioavailability and therapeutic efficacy.[2][4]

The activity of DPD varies considerably among individuals, leading to unpredictable pharmacokinetic profiles and a narrow therapeutic window for 5-FU.[5] Patients with low DPD activity are at a high risk of severe, and sometimes fatal, toxicity when treated with standard doses of 5-FU.[2][6] Conversely, high DPD activity in tumor tissues can lead to rapid drug degradation and resistance.[5] This variability underscores the critical need for effective DPD inhibitors to modulate 5-FU metabolism, thereby enhancing its anticancer activity and improving patient safety.[2][5]

This guide provides a comprehensive comparison of the efficacy of different DPD inhibitors, with a focus on the well-characterized agents Eniluracil and Gimeracil. We will also explore the potential of the imidazolidine scaffold as a pharmacophore for enzyme inhibition, presenting available data on its derivatives.

The 5-Fluorouracil Metabolism Pathway and the Role of DPD Inhibition

The metabolic pathway of 5-FU is a critical determinant of its therapeutic outcome. DPD initiates the catabolism of 5-FU to the inactive metabolite 5-fluoro-5,6-dihydrouracil (5-FUH2). By inhibiting DPD, the catabolic degradation of 5-FU is blocked, leading to increased bioavailability and a prolonged half-life of the active drug.[2][7] This allows for a higher concentration of 5-FU to be available for anabolic conversion into its active cytotoxic metabolites, which exert their anticancer effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.

5-FU Metabolism and DPD Inhibition 5-FU 5-FU DPD DPD 5-FU->DPD Catabolism Active Metabolites Active Metabolites 5-FU->Active Metabolites Anabolism Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites Anticancer Effect Anticancer Effect Active Metabolites->Anticancer Effect DPD_Inhibitors DPD Inhibitors (e.g., Eniluracil, Gimeracil) DPD_Inhibitors->DPD Inhibition

Caption: The metabolic fate of 5-fluorouracil (5-FU) and the mechanism of DPD inhibitors.

Comparative Analysis of Leading DPD Inhibitors

A direct comparison of the efficacy of DPD inhibitors requires an examination of their mechanism of action, inhibitory potency (often expressed as IC50 or Ki values), and their impact on the pharmacokinetics and clinical outcomes of 5-FU therapy.

Eniluracil (5-Ethynyluracil)

Eniluracil is a uracil analogue that acts as an irreversible inhibitor of DPD.[8] Its mechanism of action involves covalent binding to the enzyme, leading to its complete and sustained inactivation.[2][9] This potent inhibition of DPD dramatically alters the pharmacology of 5-FU.[7]

Key Efficacy Data:

  • Mechanism: Irreversible inactivation.[8]

  • Effect on 5-FU Pharmacokinetics: Increases the oral bioavailability of 5-FU to approximately 100%, prolongs its half-life, and reduces its clearance by over 20-fold.[7]

  • Clinical Impact: Allows for predictable and uniform absorption of orally administered 5-FU, reducing interpatient variability.[2][7] Clinical studies have shown that co-administration of eniluracil with 5-FU permits lower doses of 5-FU to be used while achieving therapeutic plasma concentrations.[6][10]

Gimeracil (5-Chloro-2,4-dihydroxypyridine)

Gimeracil is a competitive inhibitor of DPD, meaning it reversibly binds to the active site of the enzyme and competes with 5-FU.[11] It is a component of the oral fluoropyrimidine drug S-1, which also contains tegafur (a 5-FU prodrug) and oteracil (which reduces gastrointestinal toxicity).[7][12][13]

Key Efficacy Data:

  • Mechanism: Competitive inhibition.[11]

  • Inhibitory Potency: Gimeracil is a potent inhibitor of DPD.[2]

  • Effect on 5-FU Pharmacokinetics: When administered as part of S-1, gimeracil significantly increases the plasma concentration and prolongs the half-life of 5-FU derived from tegafur.[11][14][15]

  • Clinical Impact: The inclusion of gimeracil in S-1 allows for sustained therapeutic levels of 5-FU with oral administration, leading to improved antitumor activity.[14][16]

InhibitorMechanism of ActionKey Advantages
Eniluracil Irreversible InactivationComplete and sustained DPD inhibition, leading to 100% oral bioavailability of 5-FU and reduced pharmacokinetic variability.[7][8]
Gimeracil Competitive InhibitionPotent and reversible inhibition, effectively increasing 5-FU concentrations when combined with a 5-FU prodrug in preparations like S-1.[11][14]

The Imidazolidine Scaffold: A Potential Pharmacophore for Enzyme Inhibition

Recent studies have explored imidazolidine-2,4-dione derivatives as inhibitors of other key enzymes in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). For instance, one synthesized derivative demonstrated potent inhibitory activity against EGFR and HER2 with IC50 values of 0.07 µM and 0.04 µM, respectively.[17]

Although these findings are not directly related to DPD inhibition, they highlight the potential of the imidazolidine-2,4-dione scaffold as a versatile platform for designing potent enzyme inhibitors. Further research is warranted to explore the potential of specifically substituted imidazolidine derivatives as DPD inhibitors.

Experimental Protocols for Assessing DPD Inhibition

The evaluation of DPD inhibitor efficacy relies on robust and reproducible in vitro assays. A common method involves measuring the conversion of a radiolabeled substrate, such as [6-14C]5-FU, to its metabolite by DPD in the presence and absence of the inhibitor.

Protocol: In Vitro DPD Inhibition Assay using HPLC

Objective: To determine the inhibitory potency (IC50) of a test compound against DPD.

Materials:

  • Recombinant human DPD enzyme

  • [6-14C]5-Fluorouracil (radiolabeled substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitor (e.g., imidazolidine derivative, Eniluracil, Gimeracil)

  • Control inhibitor (known DPD inhibitor)

  • Ethanol

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Enzyme Reaction Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, NADPH, and the DPD enzyme.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or control inhibitor to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time at 37°C to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled [6-14C]5-FU.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding cold ethanol.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate the substrate ([6-14C]5-FU) from the product (radiolabeled dihydrofluorouracil) using a suitable column and mobile phase.

  • Quantification: Quantify the amount of substrate and product by measuring the radioactivity of each peak using the in-line radioactivity detector.[18][19][20]

  • Data Analysis: Calculate the percentage of DPD inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

DPD Inhibition Assay Workflow A Prepare Reaction Mixture (DPD, NADPH, Buffer) B Add Test Inhibitor (Varying Concentrations) A->B C Pre-incubate at 37°C B->C D Initiate with [14C]5-FU C->D E Incubate at 37°C D->E F Terminate with Ethanol E->F G Centrifuge and Collect Supernatant F->G H HPLC Analysis (Radioactivity Detection) G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: A stepwise workflow for the in vitro DPD inhibition assay.

Conclusion

The inhibition of DPD is a clinically validated strategy to enhance the therapeutic index of 5-fluorouracil. Eniluracil and Gimeracil represent two effective DPD inhibitors with distinct mechanisms of action that have demonstrated significant clinical benefits. While the specific compound 2,5-Dioxoimidazolidine-4-carboxamide lacks data as a DPD inhibitor, the broader imidazolidine scaffold holds promise for the development of novel enzyme inhibitors. The provided experimental protocol offers a robust framework for evaluating the efficacy of new chemical entities targeting DPD. Further exploration of imidazolidine derivatives as DPD inhibitors could lead to the discovery of new therapeutic agents to optimize fluoropyrimidine-based cancer chemotherapy.

References

  • What are DPD inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Available from: [Link]

  • Baker, C. H., et al. (2000). Pharmacology of fluorinated pyrimidines: eniluracil. Investigational New Drugs, 18(4), 323-335. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(21), 7249. Available from: [Link]

  • Schilsky, R. L., et al. (1998). Phase I clinical and pharmacologic study of eniluracil plus fluorouracil in patients with advanced cancer. Journal of Clinical Oncology, 16(4), 1450-1457. Available from: [Link]

  • Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet - ARUP Consult. (2025-12-10). Available from: [Link]

  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs, 9(7), 1635-1644. Available from: [Link]

  • Baccanari, D. P., et al. (1998). Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors. Journal of Clinical Oncology, 16(10), 3349-3356. Available from: [Link]

  • DPD Deficiency Testing for Patients Being Treated with 5-Fluorouracil and Capecitabine DRAFT - Canada's Drug Agency. Available from: [Link]

  • What is the mechanism of Gimeracil? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • Dihydropyrimidine dehydrogenase (DPD) rapidly regenerates after inactivation by eniluracil (GW776C85) in primary and metastatic colorectal cancer. Available from: [Link]

  • Mani, S., et al. (2000). Phase I clinical and pharmacologic study of Eniluracil plus fluorouracil in patients with advanced cancer. Journal of Clinical Oncology, 18(12), 2495-2504. Available from: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - ResearchGate. (2025-10-16). Available from: [Link]

  • Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park, N.Y.), 13(7 Suppl 3), 29-34. Available from: [Link]

  • Baccanari, D. P., et al. (1998). Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors. Journal of Clinical Oncology, 16(10), 3349-3356. Available from: [Link]

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry. Available from: [Link]

  • Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. OncoTargets and Therapy. (2011-11-15). Available from: [Link]

  • Offer, S. M., et al. (2014). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. Cancer Research, 74(1), 281-293. Available from: [Link]

  • Kobayakawa, M., & Kojima, Y. (2011). Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. OncoTargets and therapy, 4, 207–215. Available from: [Link]

  • Observed and predicted values of IC50 for thiazolidine by using Eq.7 - ResearchGate. Available from: [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Available from: [Link]

  • Schilsky, R. L. (2001). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Cancer Network, 15(4), 1-8. Available from: [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. (2022-10-10). Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • Regulation of Dihydropyrimidine Dehydrogenase and Pyrimidine Nucleoside Phosphorylase Activities by Growth Factors and Subsequent Effects on 5‐Fluorouracil Sensitivity in Tumor Cells. Available from: [Link]

  • Safety announcement: FDA highlights importance of DPD deficiency discussions with patients prior to capecitabine or 5FU treatment. (2025-01-24). Available from: [Link]

  • Diasio, R. B., & Johnson, M. R. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2657-2668. Available from: [Link]

  • Tegafur/gimeracil/oteracil - Wikipedia. Available from: [Link]

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. Available from: [Link]

  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Molbank. Available from: [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry. (2022-07-05). Available from: [Link]

  • Hirata, K., et al. (1999). Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug. Clinical Cancer Research, 5(8), 2000-2005. Available from: [Link]

  • Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. ACS Omega. (2024-05-29). Available from: [Link]

  • Baker, C. H., et al. (2000). Pharmacology of fluorinated pyrimidines: eniluracil. Investigational New Drugs, 18(4), 323-335. Available from: [Link]

  • Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. Available from: [Link]

  • Usuki, H., et al. (2003). DPD activity in gastric cancer tissue and effect of DPD inhibitory fluoropyrimidines. Gastric Cancer, 6(2), 99-105. Available from: [Link]

  • 3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid | C18H13NO3S2 | CID 5855015 - PubChem. Available from: [Link]

  • DPD Deficiency Testing for Patients Being Treated with 5-Fluorouracil and Capecitabine DRAFT - Canada's Drug Agency. Available from: [Link]

  • Lu, Z., et al. (1994). Semi-automated radioassay for determination of dihydropyrimidine dehydrogenase (DPD) activity. Screening cancer patients for DPD deficiency, a condition associated with 5-fluorouracil toxicity. Journal of Chromatography B: Biomedical Sciences and Applications, 655(1), 87-95. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals. Available from: [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules. Available from: [Link]

  • Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - ResearchGate. (2023-11-22). Available from: [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Available from: [Link]

  • Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/ gimeracil/oxonate) capsule in Chinese cancer patien - Frontiers. (2025-02-19). Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2,5-Dioxoimidazolidine-4-carboxamide Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. The 2,5-dioxoimidazolidine-4-carboxamide scaffold, a derivative of the well-known hydantoin ring system, has emerged as a promising pharmacophore in the design of compounds with a wide spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, drawing objective comparisons with structurally related heterocyclic compounds, including hydantoins, thiazolidinediones, and succinimides. By delving into the nuances of their anticonvulsant, antimicrobial, and anticancer properties, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to navigate the complexities of drug design in this chemical space.

I. The 2,5-Dioxoimidazolidine-4-carboxamide Scaffold: A Versatile Core

The 2,5-dioxoimidazolidine-4-carboxamide core, also known as a hydantoin-4-carboxamide, is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a carboxamide substituent at the 4-position. This structure offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity.

Caption: General structure of the 2,5-dioxoimidazolidine-4-carboxamide core.

The versatility of this scaffold lies in the ability to introduce diverse substituents at the N-1, N-3, and C-5 positions of the hydantoin ring, as well as on the carboxamide nitrogen, leading to a vast chemical space for exploration.

II. Comparative Analysis of Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of effective anticonvulsant drugs remains a critical area of research. The hydantoin scaffold, in particular, has a rich history in the treatment of epilepsy, with phenytoin being a cornerstone of therapy for decades.[1][2]

2,5-Dioxoimidazolidine-4-carboxamide Derivatives

While extensive quantitative SAR data for 2,5-dioxoimidazolidine-4-carboxamide derivatives as anticonvulsants is still emerging, preliminary studies suggest their potential. The carboxamide group at the C-4 position is a key feature that can be modified to influence activity. It is hypothesized that this group can participate in hydrogen bonding interactions with biological targets, such as voltage-gated sodium channels.[3]

Alternative Scaffolds: A Comparative SAR

Hydantoin Derivatives: The anticonvulsant activity of hydantoins is well-established.[4] The key SAR points for hydantoin derivatives include:

  • Substitution at C-5: The presence of at least one phenyl group at the C-5 position is crucial for activity against generalized tonic-clonic seizures (effective in the Maximal Electroshock Seizure test).[5][6] Alkyl substituents at this position may introduce sedative properties.[6]

  • Substitution at N-3: Substitution at the N-3 position can modulate the pharmacokinetic profile of the compounds.[1]

Succinimide Derivatives: Succinimides, such as ethosuximide, are particularly effective against absence seizures. Their SAR is distinct from that of hydantoins:

  • Substitution at C-3: Alkyl substitution at the C-3 position is important for activity.

  • N-Methylation: N-methylation can influence the metabolic profile and activity.[7]

Thiazolidinedione Derivatives: Thiazolidinediones have also been investigated for their anticonvulsant properties.[8] Modifications at the C-5 position with various aryl groups have shown promising results in preclinical models.[9][10]

Quantitative Comparison of Anticonvulsant Activity
Compound ClassKey Structural FeatureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
Hydantoin 5,5-Diphenyl (Phenytoin)9.5 (mice)Ineffective[11][12]
Succinimide 3-Ethyl-3-methyl (Ethosuximide)Ineffective130 (mice)[11][12]
Thiazolidin-4-one 2-(4-(pentyloxy)phenylimino)18.5 (mice)15.3 (mice)[7]
Pyrrolidine-2,5-dione 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}68.30 (mice)-[13]

Note: Data for 2,5-Dioxoimidazolidine-4-carboxamide derivatives is not yet sufficiently available for a direct quantitative comparison in this table.

Anticonvulsant_SAR cluster_sar Key SAR Insights for Anticonvulsant Activity Hydantoin Hydantoin (e.g., Phenytoin) Target 2,5-Dioxoimidazolidine -4-carboxamide Hydantoin->Target Structural Analogy Succinimide Succinimide (e.g., Ethosuximide) Succinimide->Target Structural Analogy Thiazolidinedione Thiazolidinedione Thiazolidinedione->Target Structural Analogy Hydantoin_SAR C5-Aryl group crucial for MES activity Succinimide_SAR C3-Alkyl group important for anti-absence activity Thiazolidinedione_SAR C5-Aryl substitutions show promise

Caption: Relationship and key SAR points of anticonvulsant scaffolds.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the corneas of the animal, inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Procedure:

  • Animal Preparation: Adult male mice or rats are used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Stimulation: At the time of expected peak effect of the drug, a constant current stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the eyes to ensure good electrical contact.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension. The abolition of the tonic hindlimb extension is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED₅₀) is determined using probit analysis.[14]

III. Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including thiazolidinones and hydantoins, have shown promise in this area.

2,5-Dioxoimidazolidine-4-carboxamide Derivatives

The antimicrobial potential of 2,5-dioxoimidazolidine derivatives has been explored, with some compounds exhibiting activity against various bacterial and fungal strains.[15] Modifications of the carboxamide moiety and substitutions on the imidazolidine ring can significantly impact the antimicrobial spectrum and potency. For instance, the introduction of lipophilic groups can enhance cell wall penetration.

Alternative Scaffolds: A Comparative SAR

Thiazolidinedione Derivatives: This class of compounds has been extensively studied for its antimicrobial properties.[16][17] Key SAR findings include:

  • C-5 Substitution: The introduction of arylidene substituents at the C-5 position is a common strategy to enhance antimicrobial activity. Electron-withdrawing groups on the aryl ring often lead to increased potency against Gram-positive bacteria.[18]

  • N-3 Substitution: Modifications at the N-3 position can also influence activity, with various alkyl and aryl substituents being explored.

Hydantoin and Thiohydantoin Derivatives: Thiohydantoins, where one of the carbonyl groups of the hydantoin ring is replaced by a thiocarbonyl group, have demonstrated notable antimicrobial activity.[19] The presence of the sulfur atom is often associated with enhanced biological effects.

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
Compound ClassOrganismMIC (µg/mL)Reference
2,5-Disubstituted-4-thiazolidinone S. aureus1.56 - 6.25[18]
2,5-Disubstituted-4-thiazolidinone E. coli1.56 - 12.5[18]
2-Thioxoimidazolidin-4-one S. aureus31.25 - 125[20]
2,3-Diaryl-thiazolidin-4-one S. Typhimurium0.008 - 0.06[5]

Note: Direct comparative MIC values for 2,5-dioxoimidazolidine-4-carboxamide derivatives are limited in the reviewed literature.

Antimicrobial_SAR cluster_sar Key SAR Insights for Antimicrobial Activity Thiazolidinedione Thiazolidinedione Target 2,5-Dioxoimidazolidine -4-carboxamide Thiazolidinedione->Target Bioisosteric Relationship Thiohydantoin Thiohydantoin Thiohydantoin->Target Structural Analogy Thiazolidinedione_SAR C5-Arylidene with EWGs enhances activity Thiohydantoin_SAR Thiocarbonyl group often improves potency

Caption: Structural relationships and key SAR points for antimicrobial scaffolds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The growth inhibition is observed after a defined incubation period.

Procedure:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (medium and inoculum) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Comparative Analysis of Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. The heterocyclic scaffolds discussed in this guide have also shown potential as anticancer agents, often through mechanisms involving the inhibition of key cellular signaling pathways.[21]

2,5-Dioxoimidazolidine-4-carboxamide Derivatives

The anticancer activity of 2,5-dioxoimidazolidine derivatives has been investigated, with some compounds showing promising cytotoxicity against various cancer cell lines. The carboxamide moiety and substitutions on the hydantoin ring are critical for modulating this activity.[6]

Alternative Scaffolds: A Comparative SAR

Hydantoin Derivatives: Hydantoin-based compounds have been developed as anticancer agents, with some targeting androgen receptors in prostate cancer.[22] The SAR often revolves around bulky aromatic substituents at the N-1 and C-5 positions.

Thiazolidinedione Derivatives: Thiazolidinediones have demonstrated significant anticancer potential, with some derivatives acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2).[17] Key SAR features include:

  • C-5 Substitution: Arylidene groups at the C-5 position are common, with substituents on the aryl ring influencing potency and selectivity.

  • N-3 Substitution: The N-3 position is often derivatized with moieties that can interact with specific residues in the target enzyme's active site.

Quantitative Comparison of Anticancer Activity (IC₅₀ in µM)
Compound ClassCell LineIC₅₀ (µM)Reference
Indole-2-carboxamides K-562 (Leukemia)0.33 - 0.61[6]
2,4-Dioxothiazolidine derivative HepG2 (Liver)2.04[17]
2,4-Dioxothiazolidine derivative MCF-7 (Breast)1.21[17]
Hydantoin derivative SW480 (Colon)Potent activity reported[21]

Anticancer_SAR cluster_sar Key SAR Insights for Anticancer Activity Hydantoin Hydantoin Target 2,5-Dioxoimidazolidine -4-carboxamide Hydantoin->Target Core Structure Thiazolidinedione Thiazolidinedione Thiazolidinedione->Target Bioisosteric Relationship Hydantoin_SAR N1 and C5 bulky groups can be beneficial Thiazolidinedione_SAR C5-Arylidene and N3-substitutions are key

Caption: Core relationships and key SAR points for anticancer scaffolds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is determined.[23]

V. Conclusion and Future Directions

The 2,5-dioxoimidazolidine-4-carboxamide scaffold holds considerable promise for the development of new therapeutic agents with diverse biological activities. While its SAR is still being fully elucidated, comparisons with its structural analogs—hydantoins, thiazolidinediones, and succinimides—provide valuable insights for rational drug design.

Future research should focus on synthesizing and systematically evaluating a broader range of 2,5-dioxoimidazolidine-4-carboxamide derivatives to establish more definitive SARs for anticonvulsant, antimicrobial, and anticancer activities. The generation of robust quantitative data will be crucial for building predictive computational models and for optimizing lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this versatile scaffold is a promising avenue for the discovery of next-generation therapeutics.

VI. References

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]

  • Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats. (n.d.). PMC. [Link]

  • SAR of Hydantoins. (n.d.). CUTM Courseware. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2023). National Institutes of Health. [Link]

  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. (2024). ResearchGate. [Link]

  • Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. (2017). PubMed. [Link]

  • Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones. (2014). PubMed. [Link]

  • Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives. (2012). Arabian Journal of Chemistry. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of new 4- thiazolidone and 4-thiazoline derivatives. (1994). PubMed. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

  • ED50 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]

  • Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Derivatives. (n.d.). Prime Scholars. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2020). PubMed Central. [Link]

  • Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. (1988). PubMed. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2021). E3S Web of Conferences. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2020). MDPI. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (2023). ScienceDirect. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2018). ResearchGate. [Link]

  • Comparative anticonvulsant activity of 4-chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents. (1986). PubMed. [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. (2022). MDPI. [Link]

  • A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. (2017). International Journal of Basic & Clinical Pharmacology. [Link]

  • SAR of Hydantoins. (n.d.). CUTM Courseware. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI. [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2023). PubMed. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). National Institutes of Health. [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). JSciMed Central. [Link]

  • Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. (1995). PubMed. [Link]

  • Anticonvulsant. (n.d.). Wikipedia. [Link]

  • Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (2017). PubMed. [Link]

  • Synthesis, antimicrobial, anticancer evaluation and qsar studies of thiazolidin-4-one derivatives. (n.d.). SciSpace. [Link]

  • IC50 values of all the 26 compounds tested with MTT assay Dose-response... (n.d.). ResearchGate. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2023). MDPI. [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). National Institutes of Health. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). PubMed Central. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on 2,5-Dioxoimidazolidine-4-carboxamide and its Analogs

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous process of validation. For researchers, scientists, and drug development professionals, understanding the nuances of preclinical efficacy testing is paramount. This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies, using the structural class of 2,5-Dioxoimidazolidine-4-carboxamide and its related heterocyclic analogs, such as thiazolidine derivatives, as a central theme. While specific comprehensive data on 2,5-Dioxoimidazolidine-4-carboxamide itself is emerging, the principles of efficacy assessment remain universal. This guide will, therefore, leverage established methodologies and data from structurally related compounds to illuminate the path of preclinical drug development.

The Crucial First Step: Establishing In Vitro Cytotoxicity

The initial screening of any potential therapeutic agent begins in a controlled laboratory environment. In vitro assays are indispensable for providing a rapid and cost-effective initial assessment of a compound's biological activity and potential toxicity.[1][2][3] These tests utilize cultured cells to determine the concentration at which a compound exhibits a desired effect, such as inhibiting cancer cell growth.

Foundational In Vitro Cytotoxicity Assays

Several classical methods form the bedrock of in vitro toxicology, each with its own set of advantages and limitations.[4]

  • Metabolic Viability Assays (e.g., MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1]

  • Membrane Integrity Assays (e.g., LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells, providing a measure of cytotoxicity.

  • Biomass Quantification: Assays that measure total protein or DNA content can also be used to infer cell number and, consequently, the effect of a compound on cell proliferation.

These initial screens are crucial for identifying promising lead compounds and determining the appropriate concentration ranges for further, more complex studies.

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via reduction of tetrazolium salt to formazan.[1]High-throughput, relatively inexpensive.Can be affected by compounds that alter cellular metabolism.
LDH Assay Quantifies lactate dehydrogenase released from damaged cells.Simple, measures cell death directly.Less sensitive for early-stage apoptosis.
ATP Assay Measures ATP levels as an indicator of viable, metabolically active cells.[2]Highly sensitive, rapid.ATP levels can fluctuate with cell cycle.
SRB Assay (Sulforhodamine B) Binds to basic amino acids in cellular proteins.Good for adherent cells, less affected by metabolic state.Requires cell fixation.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following protocol provides a standardized workflow for assessing the in vitro cytotoxicity of a novel compound, such as a 2,5-Dioxoimidazolidine-4-carboxamide derivative.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A375 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Test Compound & Controls incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: Workflow for a standard MTT cytotoxicity assay.

The Transition to a Living System: In Vivo Efficacy Assessment

While in vitro studies provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo models are, therefore, essential for evaluating a drug candidate's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a whole-animal system.[5][6]

Xenograft Models: A Cornerstone of Preclinical Cancer Research

Human tumor xenograft models, where human cancer cells or patient-derived tumor tissue are implanted into immunodeficient mice, are a widely used tool in preclinical anticancer drug development.[5][6][7] These models allow researchers to assess a compound's ability to inhibit tumor growth in a more physiologically relevant setting.

  • Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into mice. They are highly reproducible and cost-effective, making them suitable for initial in vivo efficacy screening.[7]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into mice. These models are thought to better recapitulate the heterogeneity and microenvironment of the original human tumor.[8][9]

Table 2: Comparison of Xenograft Models

Model TypeDescriptionAdvantagesDisadvantages
CDX Human cancer cell lines implanted in immunodeficient mice.[7]High reproducibility, cost-effective, well-characterized.May not fully represent the heterogeneity of patient tumors.
PDX Patient tumor tissue implanted in immunodeficient mice.[9]Preserves original tumor architecture and heterogeneity.More expensive, lower engraftment rates, variable growth.
Syngeneic Murine tumor cells implanted in immunocompetent mice.Intact immune system allows for immunotherapy studies.Results may not be directly translatable to human cancers.
Experimental Protocol: In Vivo Xenograft Study

The following protocol outlines a typical workflow for an in vivo efficacy study using a xenograft model.

  • Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a pathogen-free environment for at least one week to allow for acclimatization.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (for CDX models) or implant a small tumor fragment (for PDX models) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Study_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint & Analysis start Start acclimatize Acclimatize Mice start->acclimatize implant Implant Tumor Cells/Tissue acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice monitor_growth->randomize treat Administer Compound & Vehicle randomize->treat measure Measure Tumors & Body Weight treat->measure measure->measure endpoint Study Endpoint measure->endpoint excise Excise & Weigh Tumors endpoint->excise analyze Further Analysis excise->analyze end End analyze->end

Caption: Workflow for a typical in vivo xenograft study.

Understanding the Mechanism: From Target Engagement to Biological Response

A critical aspect of drug development is elucidating the mechanism of action (MOA) of a compound. For heterocyclic compounds like thiazolidine derivatives, a known MOA involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ).[10][11] Activation of PPARγ can lead to the regulation of genes involved in glucose and lipid metabolism, as well as cellular differentiation.[10]

PPARg_Signaling_Pathway ligand Thiazolidinedione (e.g., 2,5-Dioxoimidazolidine -4-carboxamide analog) pparg PPARγ ligand->pparg Binds & Activates complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to gene_transcription Gene Transcription ppre->gene_transcription Initiates biological_response Biological Response (e.g., Cell Differentiation, Apoptosis) gene_transcription->biological_response

Sources

A Comparative Guide to Chiral Auxiliaries: Evaluating 2,5-Dioxoimidazolidine-4-carboxamide in the Context of Established Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the formation of a desired stereoisomer, remain a cornerstone of this field.[1] This guide provides a comprehensive evaluation of 2,5-Dioxoimidazolidine-4-carboxamide as a potential chiral auxiliary, comparing it to the well-established and widely utilized Evans' oxazolidinones and Oppolzer's sultams. Our analysis, based on a thorough review of the scientific literature, aims to provide researchers with the critical information needed to make informed decisions in the design and execution of stereoselective transformations.

2,5-Dioxoimidazolidine-4-carboxamide: An Enigmatic Candidate

Our extensive search of the scientific literature reveals a notable absence of studies employing 2,5-Dioxoimidazolidine-4-carboxamide as a chiral auxiliary in asymmetric synthesis. While the structurally related hydantoin and cyclic urea motifs are present in various biologically active molecules and have been explored in the context of asymmetric synthesis, there is no documented evidence of 2,5-Dioxoimidazolidine-4-carboxamide being successfully utilized to induce stereoselectivity in common carbon-carbon bond-forming reactions such as alkylations, aldol additions, or Diels-Alder reactions.

This lack of empirical data prevents a direct comparison of its performance metrics—such as diastereoselectivity, reaction yields, and cleavage conditions—against established auxiliaries. Therefore, this guide will proceed by detailing the proven capabilities of Evans' oxazolidinones and Oppolzer's sultams to provide a stark and informative contrast. For researchers considering novel chiral auxiliary design, the following sections on these established systems will serve as a benchmark for the rigorous experimental validation required.

The Gold Standards: Evans' Oxazolidinones and Oppolzer's Sultams

Evans' Oxazolidinones: Versatility in Acyclic Stereocontrol

Introduced by David A. Evans and his group, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[1][2] Derived from readily available amino acids, they offer excellent stereocontrol in a wide array of transformations.

Key Features:

  • High Diastereoselectivity: N-acylated Evans' auxiliaries provide a rigid and predictable platform for controlling the facial selectivity of enolate reactions. The bulky substituent at the C4 position effectively shields one face of the enolate, leading to high levels of asymmetric induction in alkylation and aldol reactions.[1]

  • Predictable Stereochemistry: The stereochemical outcome of reactions employing Evans' auxiliaries is well-understood and predictable, primarily governed by the formation of a chelated Z-enolate transition state.[3][4][5]

  • Versatile Applications: Evans' auxiliaries have been successfully applied to a broad range of stereoselective reactions, including:

    • Alkylation Reactions: Enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation with various electrophiles.

    • Aldol Additions: Boron enolates of N-acyl oxazolidinones react with aldehydes to afford syn-aldol products with exceptional levels of stereocontrol.[3][4]

    • Diels-Alder Reactions: N-acryloyl oxazolidinones serve as chiral dienophiles in asymmetric Diels-Alder reactions.

Data Presentation: Representative Performance of Evans' Auxiliaries

Reaction TypeElectrophile/DieneDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationBenzyl bromide>99:195J. Am. Chem. Soc. 1982, 104, 1737-1739
Aldol AdditionIsobutyraldehyde>99:185J. Am. Chem. Soc. 1981, 103, 2127-2129
Diels-AlderCyclopentadiene95:591J. Am. Chem. Soc. 1988, 110, 1238-1256

Experimental Workflow: Asymmetric Aldol Reaction using an Evans' Oxazolidinone

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron Enolate Boron Enolate N-Acyl Oxazolidinone->Boron Enolate 1. Bu2BOTf, Et3N 2. CH2Cl2, 0 °C to -78 °C Aldol Adduct Aldol Adduct Boron Enolate->Aldol Adduct 1. Aldehyde (R'CHO) 2. -78 °C Chiral β-Hydroxy Acid Chiral β-Hydroxy Acid Aldol Adduct->Chiral β-Hydroxy Acid 1. LiOH, H2O2 2. THF/H2O Recovered Auxiliary Recovered Auxiliary Aldol Adduct->Recovered Auxiliary

Caption: Workflow for an Evans' asymmetric aldol reaction.

Oppolzer's Sultams: Robust Control in a Range of Reactions

Oppolzer's camphorsultam, a chiral auxiliary derived from camphor, provides a robust and crystalline scaffold for asymmetric transformations.[1] Its rigid bicyclic structure offers excellent steric shielding and leads to high levels of diastereoselectivity.

Key Features:

  • High Crystallinity: Products derived from Oppolzer's sultam are often highly crystalline, facilitating purification by recrystallization and avoiding the need for chromatography.

  • Robustness: The sultam ring is stable to a wide range of reaction conditions, allowing for its use in diverse synthetic transformations.

  • Broad Applicability: Oppolzer's sultam has been a reliable chiral auxiliary in:

    • Diels-Alder Reactions: N-enoyl sultams are highly effective dienophiles, affording cycloadducts with excellent diastereoselectivity.[6]

    • Conjugate Additions: They provide high asymmetric induction in the conjugate addition of organocuprates and other nucleophiles.[7]

    • Aldol Reactions: While less common than Evans' auxiliaries for this purpose, they can be used to direct aldol reactions with good stereocontrol.[8]

Data Presentation: Representative Performance of Oppolzer's Sultam

Reaction TypeDiene/NucleophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Diels-AlderCyclopentadiene>98:292J. Am. Chem. Soc. 1984, 106, 1154-1156
Conjugate AdditionMe2CuLi>99:195Tetrahedron Lett. 1985, 26, 5339-5342
Aldol AdditionBenzaldehyde95:588Org. Lett. 2004, 6, 4423-4426

Experimental Workflow: Asymmetric Diels-Alder Reaction using Oppolzer's Sultam

G cluster_0 Diels-Alder Cycloaddition cluster_1 Auxiliary Cleavage N-Enoyl Sultam N-Enoyl Sultam Cycloadduct Cycloadduct N-Enoyl Sultam->Cycloadduct 1. Diene 2. Lewis Acid (e.g., Et2AlCl) 3. CH2Cl2, -78 °C Chiral Carboxylic Acid Chiral Carboxylic Acid Cycloadduct->Chiral Carboxylic Acid 1. LiOH, H2O2 2. THF/H2O Recovered Sultam Recovered Sultam Cycloadduct->Recovered Sultam

Caption: Workflow for an Oppolzer's sultam-mediated Diels-Alder reaction.

Cleavage of the Auxiliary: A Critical Step

A crucial aspect of chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product.[1] Both Evans' oxazolidinones and Oppolzer's sultams have well-established and reliable cleavage protocols.

Common Cleavage Methods:

AuxiliaryReagentsProduct
Evans' OxazolidinoneLiOH, H₂O₂Carboxylic Acid[9]
LiBH₄Alcohol
Me₂AlN(OMe)MeWeinreb Amide
Oppolzer's SultamLiOH, H₂O₂Carboxylic Acid
LiAlH₄Alcohol
DIBAL-HAldehyde

The ability to cleave the auxiliary to furnish a variety of functional groups adds to the synthetic utility of these established systems. The lack of documented cleavage methods for 2,5-Dioxoimidazolidine-4-carboxamide further underscores its current limitations as a viable chiral auxiliary.

Conclusion: An Unproven Contender vs. Established Pillars of Asymmetric Synthesis

Based on the available scientific literature, 2,5-Dioxoimidazolidine-4-carboxamide has not been established as a viable chiral auxiliary for asymmetric synthesis. The absence of experimental data on its performance in key stereoselective reactions makes it an unproven and high-risk choice for researchers aiming to control stereochemistry.

In stark contrast, Evans' oxazolidinones and Oppolzer's sultams stand as pillars in the field of asymmetric synthesis. Their high and predictable diastereoselectivity, broad applicability, and reliable cleavage methods have been extensively documented and validated in countless synthetic endeavors. For scientists and drug development professionals, these auxiliaries offer a high degree of confidence and a well-trodden path to achieving desired stereochemical outcomes.

While the exploration of novel chiral auxiliaries is a valuable pursuit, it is essential to recognize the rigorous experimental validation required to elevate a new candidate to the level of these established tools. At present, 2,5-Dioxoimidazolidine-4-carboxamide remains an unexplored entity in this context, and researchers are advised to rely on the proven efficacy of auxiliaries like Evans' oxazolidinones and Oppolzer's sultams for their synthetic needs.

References

  • Chiral auxiliary - Wikipedia. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990, 68, 83.
  • Evans Aldol Reaction. [Link]

  • Oppolzer, W.; Chapuis, C.; Dao, G. M.; Reichlin, D.; Godel, T. Asymmetric Diels-Alder reaction of a chiral, camphor-derived N-acryloylsultam. Tetrahedron Lett.1982, 23 (45), 4781–4784.
  • Kim, B. H.; Curran, D. P. Asymmetric conjugate addition of organocopper reagents to a chiral N-enoylsultam. Tetrahedron1993, 49 (2), 293–318.
  • Oppolzer, W.; Blagg, J.; Rodriguez, I.; Walther, E. Asymmetric aldol-type reactions of a chiral N-propionylsultam. J. Am. Chem. Soc.1990, 112 (7), 2767–2772.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019 , 23 (7), 1486–1491. [Link]

  • Evans, D. A.; Britton, T. C.; Ellman, J. A.; Dorow, R. L. The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. J. Am. Chem. Soc.1990, 112 (10), 4011–4030.
  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. J. Am. Chem. Soc.2019 , 141 (32), 12793–12805. [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc.2010 , 132 (35), 12436–12447. [Link]

  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Enantioselective Conjugate Addition – Oppolzer's sultam auxiliary. ChemTube3D. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. Org. Lett.2004 , 6 (24), 4423–4426. [Link]

Sources

A Comparative Guide to the Analytical Quantification of 2,5-Dioxoimidazolidine-4-carboxamide and Related Hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive comparative analysis of analytical methodologies for 2,5-Dioxoimidazolidine-4-carboxamide and its close structural analog, Allantoin (5-ureidohydantoin). The choice of analytical technique is critical, directly impacting data reliability, throughput, and the overall efficiency of research and quality control processes. This document will delve into the technical nuances of various methods, offering field-proven insights and detailed protocols to aid in the selection and implementation of the most suitable analytical strategy.

Introduction to 2,5-Dioxoimidazolidine-4-carboxamide and its Analytical Challenges

2,5-Dioxoimidazolidine-4-carboxamide belongs to the hydantoin class of compounds, which are prevalent in various biological and pharmaceutical contexts. Hydantoin derivatives are known for their diverse pharmacological activities, including anticonvulsant properties.[1] The analytical challenge with these molecules often lies in their high polarity, which can make them difficult to retain and separate using traditional reversed-phase high-performance liquid chromatography (HPLC). This guide will explore several analytical techniques, each with its own set of advantages and limitations, to address this challenge.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and quantitative capabilities. For polar compounds like 2,5-Dioxoimidazolidine-4-carboxamide and allantoin, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation over traditional reversed-phase chromatography.[2][3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of HILIC: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This mechanism provides excellent retention and separation of highly polar compounds that are poorly retained in reversed-phase HPLC.[2][3]

Causality Behind Experimental Choices:

  • Stationary Phase: Amide- or amino-bonded silica columns are commonly used for HILIC analysis of hydantoin derivatives.[3][4] These phases offer the necessary polarity for retention. An Acclaim Mixed-Mode HILIC-1 column, which has a long alkyl chain with a terminal diol group, is another effective option.[2]

  • Mobile Phase: A typical mobile phase consists of acetonitrile and water or a buffer. A common starting condition is a high percentage of acetonitrile (e.g., 80-90%) to ensure retention of the polar analyte.[3] For enhanced retention and peak shape of certain hydantoins, the addition of boric acid to the mobile phase has been shown to be effective.[5]

  • Detection: UV detection at a low wavelength, typically between 200 and 220 nm, is suitable for hydantoin derivatives that lack a strong chromophore.[4][5]

Experimental Protocol: HILIC-UV Analysis of Allantoin

This protocol is adapted from established methods for allantoin and serves as a robust starting point for the analysis of 2,5-Dioxoimidazolidine-4-carboxamide.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: FinePak SIL NH2-5 (4.6 mm x 250 mm, 5 µm) or equivalent amino-based HILIC column.[3]

    • Mobile Phase: Acetonitrile:Water (80:20, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: 210 nm.[3]

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (e.g., Allantoin) in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation:

    • For cosmetic or pharmaceutical preparations, accurately weigh a portion of the sample, and extract the analyte with a suitable solvent, such as a mixture of methanol and water.[4] Centrifugation or filtration is necessary to remove insoluble excipients.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. This is particularly useful for analyzing complex matrices or for identifying and quantifying low-level impurities.

Principle of LC-MS: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides a high degree of specificity and allows for the confident identification and quantification of the target compound.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like hydantoin derivatives.

  • Mass Analyzer: A triple quadrupole mass spectrometer is often used for quantitative analysis in selected reaction monitoring (SRM) mode, which provides excellent sensitivity and selectivity.[6] For structural elucidation, a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer is preferred.

Experimental Workflow: LC-MS/MS Analysis

LC_MS_Workflow Sample Sample Preparation (Extraction, Dilution) LC HILIC Separation Sample->LC Inject ESI Electrospray Ionization LC->ESI Eluent MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Ions CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID Selected Ion MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Fragment Ions Detector Detector MS2->Detector Filtered Ions Data Data Acquisition & Processing Detector->Data

Caption: Workflow for a typical LC-MS/MS analysis.

Spectrophotometric Methods

UV-Vis spectrophotometry offers a simpler, more rapid, and cost-effective alternative to chromatographic methods for the quantification of 2,5-Dioxoimidazolidine-4-carboxamide, particularly in less complex sample matrices.

Principle of Spectrophotometry: This technique is based on the principle that every compound absorbs or transmits light over a certain range of wavelengths. By measuring the amount of light absorbed by a sample at a specific wavelength, the concentration of the analyte can be determined using the Beer-Lambert law.

Causality Behind Experimental Choices:

  • Wavelength Selection: The selection of the analytical wavelength is crucial for sensitivity and to minimize interference from other components in the sample. For allantoin, a characteristic absorption peak is observed around 280 nm in methanol or ethanol.[7]

  • Solvent: The choice of solvent can influence the absorption spectrum of the analyte. Methanol and ethanol are common choices for dissolving allantoin for UV analysis.[7]

Experimental Protocol: UV Spectrophotometric Analysis of Allantoin

  • Instrumentation:

    • UV-Vis spectrophotometer.

  • Standard Preparation:

    • Prepare a stock solution of the allantoin reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation:

    • Extract a known amount of the sample with methanol.

    • Filter the extract to remove any particulate matter.

  • Analysis:

    • Measure the absorbance of the standards and the sample solution at 280 nm against a methanol blank.[7]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of allantoin in the sample from the calibration curve.

Comparative Analysis of Analytical Methods

The choice of the most appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation.

Parameter HILIC-UV LC-MS/MS UV-Vis Spectrophotometry
Selectivity Good to ExcellentExcellentLow to Moderate
Sensitivity ModerateHighLow
Throughput ModerateModerateHigh
Cost ModerateHighLow
Expertise Required ModerateHighLow
Applications Routine QC, Formulation AnalysisTrace analysis, Metabolite ID, Complex matricesRapid screening, High concentration samples

Logical Relationship of Method Selection

Method_Selection Start Analytical Need High_Selectivity High Selectivity/Sensitivity Needed? Start->High_Selectivity Complex_Matrix Complex Matrix? High_Selectivity->Complex_Matrix No LC_MS LC-MS/MS High_Selectivity->LC_MS Yes High_Throughput High Throughput/Low Cost? Complex_Matrix->High_Throughput No HILIC_UV HILIC-UV Complex_Matrix->HILIC_UV Yes High_Throughput->HILIC_UV No UV_Vis UV-Vis Spectrophotometry High_Throughput->UV_Vis Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The analytical landscape for 2,5-Dioxoimidazolidine-4-carboxamide and related hydantoins offers a range of techniques to suit different research and quality control needs. For routine analysis where high selectivity is required, HILIC-UV provides a robust and reliable solution. When ultimate sensitivity and specificity are paramount, particularly in complex biological matrices, LC-MS/MS is the undisputed choice. For rapid and cost-effective screening of simpler formulations, UV-Vis spectrophotometry remains a valuable tool. The protocols and comparative data presented in this guide are intended to empower researchers and scientists to make informed decisions and implement the most effective analytical strategies for their specific applications.

References

  • Etim, E. I., Akpan, E. J., & Udo, I. E. (2014). Rapid Method for the Identification and Quantification of Allantoin in Body Creams and Lotions for regulatory activities. International Journal of Current Microbiology and Applied Sciences, 3(7), 552-557.
  • JP2009250730A - Method for analysis of allantoin. (2009).
  • Wróbel, M., Szymańska, E., & Płonka, J. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9283.
  • Determination of Urea and Allantoin in Cosmetics. (n.d.).
  • Analysis of Allantoin using HILIC HPLC. (2024). JASCO Inc.
  • 2,5-Dioxoimidazolidine-4-carboxamide. (2023). Smolecule.
  • Niles, J. C., Wishnok, J. S., & Tannenbaum, S. R. (2001). Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2. Chemical research in toxicology, 14(8), 1085–1091.
  • Pérez-López, J. A., Arráez-Román, D., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2008). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. Rapid communications in mass spectrometry : RCM, 22(12), 1869–1876.
  • 2,5-Dioxoimidazolidine-4-carboxylic acid. (n.d.). BLD Pharm.
  • Wadghane, A. P., et al. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 177-183.
  • Etim, E. I., Akpan, E. J., & Udo, I. E. (2014). Rapid Method for the Identification and Quantification of Allantoin in Body Creams and Lotions for Regulatory Activities.
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry.
  • Kalichkina, L., et al. (2022). Reaction Pathway and Kinetic Study of 4,5-Dihydroxyimidazolidine-2-thione Synthesis by HPLC and NMR.
  • Jiang, J. F., Song, W. L., Liu, Y. P., Liu, J. P., & Wang, M. (2022). [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography].
  • Chen, T. M., Pacifico, J. R., & Daly, R. E. (1987). Stability assay of allantoin in lotions and creams by high-pressure liquid chromatography.

Sources

A Comparative Benchmarking Guide to 2,5-Dioxoimidazolidine-4-carboxamide: Evaluating Anticonvulsant Potential Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticonvulsant Therapies

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, underscoring the continuous need for novel, more effective, and safer therapeutic agents.[1] The imidazolidine-2,4-dione core, a heterocyclic structure, has garnered significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds, including those with antifungal, antibacterial, and anti-inflammatory properties.[2] This guide focuses on a specific derivative, 2,5-Dioxoimidazolidine-4-carboxamide, and provides a framework for its preclinical benchmarking against established anticonvulsant drugs.

The rationale for this investigation stems from the structural similarities of the imidazolidine-2,4-dione scaffold to known anticonvulsants and its potential to offer a novel mechanism of action or an improved safety profile. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the anticonvulsant potential of 2,5-Dioxoimidazolidine-4-carboxamide through rigorous, side-by-side comparisons with industry-standard antiepileptic drugs (AEDs).

Comparative Compounds: Established Anticonvulsant Standards

To ascertain the therapeutic potential of 2,5-Dioxoimidazolidine-4-carboxamide, its performance must be benchmarked against well-characterized AEDs with known mechanisms of action and clinical efficacy. For this guide, we have selected two widely recognized standards:

  • Phenytoin: A first-generation AED that primarily acts by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing seizure propagation. It is particularly effective against generalized tonic-clonic and focal seizures.

  • Carbamazepine: Another cornerstone in epilepsy treatment, carbamazepine also exerts its primary effect through the blockade of voltage-gated sodium channels. It is a first-line treatment for focal seizures and is also used in the management of bipolar disorder.

The selection of these comparators allows for a robust assessment of 2,5-Dioxoimidazolidine-4-carboxamide's efficacy and potential mechanism of action.

Experimental Protocols: A Framework for Comparative Evaluation

The following experimental workflows are designed to provide a comprehensive preclinical evaluation of the anticonvulsant properties of 2,5-Dioxoimidazolidine-4-carboxamide.

In Vivo Efficacy Models

The initial assessment of anticonvulsant activity is typically conducted using well-validated rodent models of induced seizures.[3]

1. Maximal Electroshock (MES) Seizure Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[4]

  • Objective: To determine the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Methodology:

    • Male Swiss mice (20-25 g) are randomly assigned to vehicle control, standard (Phenytoin or Carbamazepine), and 2,5-Dioxoimidazolidine-4-carboxamide treatment groups.

    • Test compounds are administered intraperitoneally (i.p.) at varying doses.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

    • The presence or absence of the tonic hindlimb extension is recorded.

    • The median effective dose (ED50) for protection against the seizure endpoint is calculated for each compound.

2. Pentylenetetrazol (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures.[4]

  • Objective: To assess the ability of the test compound to increase the threshold for clonic seizures induced by the chemoconvulsant pentylenetetrazol.

  • Methodology:

    • Mice are treated with the vehicle, standard, or test compound as described in the MES test.

    • Following the pretreatment period, a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.

    • Animals are observed for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

    • The latency to the first clonic seizure and the percentage of animals protected from seizures are recorded.

    • The ED50 is determined for each compound.

G cluster_0 In Vivo Anticonvulsant Screening Workflow cluster_1 Seizure Models A Animal Acclimatization B Randomization into Treatment Groups A->B C Compound Administration (Vehicle, Standard, Test Compound) B->C D Pretreatment Period C->D E Seizure Induction D->E F Behavioral Observation & Scoring E->F E1 Maximal Electroshock (MES) E2 Pentylenetetrazol (PTZ) G Data Analysis (ED50 Calculation) F->G

Caption: A generalized workflow for in vivo anticonvulsant screening.

In Vitro Mechanistic Assays

To elucidate the potential mechanism of action, in vitro assays targeting key components of neuronal excitability are employed.

1. Voltage-Gated Sodium Channel (VGSC) Assay:

  • Objective: To determine if 2,5-Dioxoimidazolidine-4-carboxamide modulates the activity of voltage-gated sodium channels, a primary target for many AEDs.

  • Methodology:

    • Utilize a cell line stably expressing a specific subtype of human VGSC (e.g., Nav1.2).

    • Employ a fluorescent membrane potential-sensitive dye to measure changes in ion flux.

    • Cells are pre-incubated with varying concentrations of the test compound, Phenytoin, or Carbamazepine.

    • Depolarization is induced to activate the sodium channels.

    • The change in fluorescence is measured, and the concentration-dependent inhibition of the sodium channel is determined.

    • The IC50 (half-maximal inhibitory concentration) is calculated for each compound.

G cluster_0 Voltage-Gated Sodium Channel Assay Workflow A Cell Seeding (VGSC-Expressing Cell Line) B Incubation with Membrane Potential-Sensitive Dye A->B C Compound Addition (Test, Standards, Vehicle) B->C D Induction of Depolarization C->D E Fluorescence Measurement D->E F Data Analysis (IC50 Calculation) E->F

Caption: A typical workflow for an in vitro voltage-gated sodium channel assay.

Data Presentation: A Comparative Performance Analysis

The following tables summarize hypothetical, yet plausible, data from the described experimental protocols, offering a direct comparison of 2,5-Dioxoimidazolidine-4-carboxamide with Phenytoin and Carbamazepine.

Table 1: In Vivo Anticonvulsant Efficacy

CompoundMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, i.p.)
2,5-Dioxoimidazolidine-4-carboxamide 15>100
Phenytoin 9.5Inactive
Carbamazepine 1135

Table 2: In Vitro Mechanistic Profile

CompoundVGSC (Nav1.2) IC50 (µM)
2,5-Dioxoimidazolidine-4-carboxamide 8.2
Phenytoin 5.5
Carbamazepine 7.0

Interpretation and Scientific Insights

The hypothetical data presented suggests that 2,5-Dioxoimidazolidine-4-carboxamide exhibits potent anticonvulsant activity in the MES model, comparable to that of Phenytoin and Carbamazepine. This profile indicates potential efficacy against generalized tonic-clonic seizures. The lack of activity in the PTZ model, similar to Phenytoin, suggests a mechanism of action that is likely distinct from that of benzodiazepines and other drugs that enhance GABAergic inhibition.

The in vitro data corroborates the in vivo findings, indicating that 2,5-Dioxoimidazolidine-4-carboxamide acts as a blocker of voltage-gated sodium channels. The IC50 value, while slightly higher than that of the standards, is within a pharmacologically relevant range, supporting this as a primary mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic approach to the preclinical benchmarking of 2,5-Dioxoimidazolidine-4-carboxamide as a potential anticonvulsant agent. The presented experimental framework and comparative data analysis provide a solid foundation for its initial evaluation. Based on the hypothetical data, 2,5-Dioxoimidazolidine-4-carboxamide demonstrates a promising profile, warranting further investigation.

Future studies should include:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Neurotoxicity studies: To assess the therapeutic index and potential for adverse central nervous system effects.

  • Chronic seizure models: To evaluate efficacy in more clinically relevant models of epilepsy.

  • Investigation of off-target effects: To build a comprehensive safety profile.

By following a rigorous and comparative approach, the true therapeutic potential of 2,5-Dioxoimidazolidine-4-carboxamide can be elucidated, potentially leading to the development of a novel treatment for epilepsy.

References

  • BLD Pharm. (n.d.). 2,5-Dioxoimidazolidine-4-carboxylic acid.
  • Smolecule. (2023, August 15). 2,5-Dioxoimidazolidine-4-carboxamide.
  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA enhancers. An update on their mechanisms of action. Epilepsy Research, 47(1-2), 1-26.
  • Kwan, P., & Brodie, M. J. (2004). Antiepileptic drugs in development. The Lancet Neurology, 3(11), 633-643.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Dudek, F. E., & Kupferberg, H. J. (2002). Discovery and preclinical development of antiepileptic drugs. In Antiepileptic Drugs (5th ed., pp. 36-48). Lippincott Williams & Wilkins.
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.
  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Perucca, E., & Tomson, T. (2007). Progress report on new antiepileptic drugs: a summary of the Eighth Eilat Conference (EILAT VIII). Epilepsy Research, 73(1), 1-52.
  • International League Against Epilepsy. (2025). Updated classification of epileptic seizures (2025).
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.
  • Simonato, M., Löscher, W., Cole, A. J., Dudek, F. E., Engel, J., Jr, Kaminski, R. M., ... & Schmidt, D. (2012). Finding a better drug for epilepsy: preclinical screening strategies and experimental trial design. Epilepsia, 53(11), 1860-1867.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82.
  • Czuczwar, S. J., & Kimber, S. K. (2001). The new antiepileptic drugs. Polish journal of pharmacology, 53(6), 573-582.
  • Pitkänen, A., & Löscher, W. (2005). In search of new antiepileptic drugs: what can we learn from the failures of the past?. Epilepsy research, 64(1-2), 1-13.
  • Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy. Epilepsy research, 50(1-2), 105-123.
  • White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the National Institute of Neurological Disorders and Stroke's Anticonvulsant Screening Program. Epilepsia, 44(s7), 2-9.
  • Perucca, E. (2005). An introduction to antiepileptic drugs. Epilepsia, 46(s4), 31-37.
  • Schmidt, D., & Löscher, W. (2005). Drug resistance in epilepsy: putative pathogenic mechanisms. Epilepsia, 46(6), 858-876.
  • Meldrum, B. S., & Rogawski, M. A. (2007). Molecular targets for antiepileptic drug development. Neurotherapeutics, 4(1), 18-61.
  • Klitgaard, H., & Matagne, A. (2006). The future of antiepileptic drug discovery. Epilepsy & Behavior, 8(1), 11-23.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2,5-Dioxoimidazolidine-4-carboxamide, a compound commonly known as Allantoin. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adhering to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This document is structured to provide a logical, in-depth framework for managing this chemical waste, ensuring the safety of laboratory personnel and the integrity of our environment.

Section 1: Hazard Identification and Risk Assessment

Before establishing a disposal procedure, it is critical to understand the inherent risks associated with the substance. 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin) is generally considered to have low acute toxicity. However, a thorough risk assessment is the foundation of a valid safety protocol.

Toxicological Profile: Allantoin is not classified as hazardous according to several safety data sheets under Regulation (EC) No 1272/2008.[1] However, some classifications list it as "Acute Tox. 4," with the hazard statement H302: "Harmful if swallowed."[2] The oral LD50 in rats is greater than 5,000 mg/kg, indicating low acute toxicity.[3] It is not considered a skin or eye irritant, nor is it classified as a carcinogen or mutagen.[1][3]

Physicochemical Properties and Hazards: The primary physical hazard to consider is the potential for dust formation. Like many fine organic powders, Allantoin dust may form an explosive mixture in the air.[4] It is stable under normal conditions but should be kept away from strong oxidizing agents, strong bases, and strong acids to prevent exothermic reactions.[3][4]

Table 1: Key Safety and Hazard Data for 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin)

ParameterValue / ObservationSource(s)
GHS Classification Varies: Not classified or Acute Toxicity 4 (Oral)[1][2]
Hazard Statement H302: Harmful if swallowed[2]
Acute Oral Toxicity (LD50, Rat) > 5000 mg/kg[3]
Skin/Eye Irritation Not classified as an irritant[1][3]
Chemical Stability Stable under normal conditions[4]
Incompatibilities Strong bases, Oxidizing agents, Strong acids[4]
Environmental Profile Readily biodegradable, Low bioaccumulation potential[3]

Section 2: Regulatory Framework for Laboratory Waste

Disposal procedures are governed by federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[5] The CHP must outline specific procedures for safe handling and disposal of hazardous chemicals.[5][6] Your institution's CHP is the primary document you must follow.

EPA's Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste.[7] A critical first step in any disposal process is "hazardous waste determination."[8] This involves assessing whether the waste meets the EPA's definition of hazardous. While pure Allantoin is not typically a listed hazardous waste, it can become hazardous if it is mixed with a listed hazardous substance (e.g., certain solvents) or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the collection, storage, and disposal of 2,5-Dioxoimidazolidine-4-carboxamide waste.

Step 1: Waste Characterization and Segregation

The causality behind this first step is crucial: proper characterization prevents the dangerous commingling of incompatible chemicals and ensures regulatory compliance.[8][9]

  • Pure, Uncontaminated Solid Waste: Collect dry, solid Allantoin waste (e.g., residual powder, contaminated weigh boats) in a dedicated, sealed container.

  • Contaminated Solid Waste: If the Allantoin is mixed with other chemicals, a new waste determination is required. For example, if it is mixed with a listed hazardous solvent, the entire mixture must be treated as hazardous waste.

  • Aqueous Solutions: Collect aqueous solutions of Allantoin in a clearly labeled, sealed container. Do not mix with other solvent waste streams.

  • Segregation: Always segregate Allantoin waste from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

Step 2: Container Management and Labeling

Proper labeling is a core requirement of OSHA and the EPA to ensure safety and proper handling by all personnel, including those in waste management services.[9][10][11]

  • Container Selection: Use containers that are chemically compatible and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Waste" or "Hazardous Waste" (as determined).

    • The full chemical name: "Waste 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin)".

    • List any other constituents (e.g., "in 70% Ethanol").

    • An indication of the hazards present (e.g., "Harmful if Swallowed").

    • The date accumulation started.

Step 3: Disposal Pathway Determination

The following workflow provides a logical progression for selecting the correct disposal route. The final decision must always be validated against your institution's specific policies and local regulations.

DisposalWorkflow start Waste Generated: 2,5-Dioxoimidazolidine-4-carboxamide char_check Waste Characterization: Is waste pure or mixed with a non-hazardous substance? start->char_check local_check Consult Institutional CHP & Local Regulations (Sewer Authority) char_check->local_check Yes (Pure) haz_waste Hazardous Waste Stream: Dispose via licensed environmental services contractor char_check->haz_waste No (Mixed with hazardous substance) non_haz_solid Non-Hazardous Solid Waste: Dispose in normal lab trash (if permitted) local_check->non_haz_solid Solid non_haz_liquid Non-Hazardous Aqueous Waste: Drain disposal may be permissible for small, dilute quantities (check local limits) local_check->non_haz_liquid Aqueous Solution treat_option Advanced Option: Chemical Treatment (Hydrolysis) (Requires validation & approval) non_haz_liquid->treat_option Alternative

Diagram Caption: Disposal decision workflow for 2,5-Dioxoimidazolidine-4-carboxamide.

Protocol Explanations:

  • Pathway A: Non-Hazardous Disposal (Solid): For pure, uncontaminated Allantoin, if permitted by your institution and local regulations, disposal as normal solid laboratory waste may be acceptable due to its low toxicity and biodegradability.[3]

  • Pathway B: Non-Hazardous Disposal (Aqueous): For small quantities of dilute aqueous solutions, drain disposal may be an option. However, you MUST verify this with your institution's Environmental Health & Safety (EH&S) department and local publicly owned treatment works (POTW) regulations. Never assume drain disposal is acceptable.

  • Pathway C: Hazardous Waste Disposal: This is the most secure and universally compliant method. If the waste is mixed with hazardous materials, or if your institution's policy dictates, it must be disposed of through your licensed hazardous waste management vendor.[8][11] This process involves accumulating the waste in a designated satellite accumulation area until it is collected by the vendor.

  • Pathway D: Chemical Treatment (Advanced): Hydantoin rings can be hydrolyzed and broken down under strongly alkaline conditions.[12] In theory, this could be used to degrade the compound into simpler, less complex substances (ureido acids, then amino acids) before neutralization and disposal. This method should only be attempted after a thorough literature review, risk assessment, and with explicit approval from your institution's EH&S department, as it constitutes a treatment process that may be regulated by the EPA.[13]

Section 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill generates a significant amount of dust, evacuate the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes safety goggles with side shields, gloves, and a lab coat.[1] For large spills involving dust, respiratory protection (e.g., a P1 or N95 particulate filter respirator) is necessary.[1][2]

  • Contain and Clean:

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Avoid dry sweeping, which can create dust clouds. Moisten the absorbent material slightly if necessary.

    • Carefully scoop the material into a designated waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The collected spill debris must be disposed of as chemical waste, following the procedures outlined in Section 3.

  • Report: Report the incident to your laboratory supervisor and EH&S department as required by your institution's policy.

Conclusion

The proper disposal of 2,5-Dioxoimidazolidine-4-carboxamide is a straightforward process when guided by the principles of risk assessment, regulatory awareness, and procedural diligence. While the compound itself presents a relatively low hazard profile, the core tenets of chemical hygiene—characterization, segregation, proper labeling, and adherence to institutional and local regulations—remain paramount. By integrating these practices into your laboratory workflows, you uphold the highest standards of safety and environmental responsibility, building a culture of trust and scientific integrity.

References

  • SAFETY D
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • SAFETY D
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • OSHA Laboratory Standard.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Safety D
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Environmental Marketing Services, LLC.
  • SAFETY D
  • "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Occupational Exposure to Hazardous Chemicals in Labor
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

Sources

Navigating the Safe Handling of 2,5-Dioxoimidazolidine-4-carboxamide (Allantoin)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Excellence

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 2,5-Dioxoimidazolidine-4-carboxamide, commonly known as Allantoin. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a culture of safety and scientific rigor in your laboratory.

Understanding the Hazard Profile: A Tale of Two Classifications

A critical analysis of safety data sheets (SDS) for 2,5-Dioxoimidazolidine-4-carboxamide reveals a nuanced hazard profile. While some sources classify it as non-hazardous, a conservative and safety-first approach dictates acknowledging its potential for irritation and harm.[1] Several authoritative sources categorize it as harmful if swallowed and capable of causing skin and eye irritation.[2][3][4][5] Therefore, all handling procedures should be based on the precautionary principle, assuming a moderate potential for localized irritation and systemic effects upon ingestion.

This compound is a combustible solid, meaning it can burn but does not easily ignite.[6] Of particular note for laboratory handling is the potential for dust formation.[7] Fine dust clouds, when mixed with air in a confined space, can form an explosive mixture with a source of ignition.[6]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against exposure. The following table outlines the recommended PPE for various laboratory tasks involving 2,5-Dioxoimidazolidine-4-carboxamide, grounded in a comprehensive risk assessment.

Laboratory Task Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Safety goggles with side protection- Nitrile rubber gloves (>0.11 mm thickness)- Laboratory coat- Respiratory protection (Particulate filter P1 or FFP2)[7][8]
Solution Preparation and Handling - Safety goggles with side protection- Nitrile rubber gloves- Laboratory coat
General Laboratory Use - Safety goggles with side protection- Nitrile rubber gloves- Laboratory coat

The rationale for these selections is rooted in the primary routes of potential exposure:

  • Eye Protection: Safety goggles with side shields are essential to prevent eye contact with airborne particles or splashes of solutions, which can cause irritation.[5][7]

  • Hand Protection: Nitrile rubber gloves offer suitable chemical resistance.[7] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[9]

  • Respiratory Protection: When handling the solid form where dust generation is possible, a particulate filter respirator is necessary to prevent inhalation, which may cause respiratory tract irritation.[2][5][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2,5-Dioxoimidazolidine-4-carboxamide minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage.[10] If the container is compromised, implement your laboratory's spill response procedure immediately. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][4]

Experimental Workflow
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[11]

  • Weighing: Conduct all weighing and aliquoting of the solid compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. 2,5-Dioxoimidazolidine-4-carboxamide is soluble in hot water and alcohol.[12][13][14]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[2][3] Remove and launder any contaminated clothing.[2][7]

Emergency Response: A Step-by-Step Guide

In the event of an accidental release or exposure, a swift and informed response is critical.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4][5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area vigorously with soap and plenty of water.[2][5][7] Seek medical advice if irritation occurs.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Seek medical attention.[2][4][7]

  • Ingestion: Do NOT induce vomiting.[2][6] Rinse the mouth with water and seek immediate medical attention.[2][3][4][7]

Spill Response Workflow

The following diagram outlines the logical flow for managing a spill of 2,5-Dioxoimidazolidine-4-carboxamide.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk start->assess evacuate Evacuate Area (if necessary) assess->evacuate Large Spill ppe Don Appropriate PPE assess->ppe Small Spill evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: For large spills, evacuate unnecessary personnel and ensure the area is well-ventilated.[4][9]

  • Containment: For small spills, prevent further spread.[4]

  • Cleanup: Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[9] Place the material into a suitable, labeled container for disposal.[6][9]

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of 2,5-Dioxoimidazolidine-4-carboxamide and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Dispose of the contents and container in accordance with local, state, and federal regulations.[3] This typically involves an approved waste disposal plant.[15]

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) should be placed in a sealed, labeled container and disposed of as chemical waste.

Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste stream management.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Allantoin. Retrieved from [Link]

  • Guinama. (2025, May 19). SAFETY DATA SHEET 94404-ALLANTOIN. Retrieved from [Link]

  • Making Cosmetics. (n.d.). sds-allantoin.pdf. Retrieved from [Link]

  • (2024, April 3). MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid.
  • Wikipedia. (n.d.). Allantoin. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

  • Avena Lab. (2023, December 11). Allantoin. Retrieved from [Link]

  • BLD Pharmatech. (n.d.).
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • (2019, January 19). Allantoin.
  • Typology. (n.d.). Allantoin: Origin, Properties and Uses. Retrieved from [Link]

  • (2006, March 2). Allantoin.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxoimidazolidine-4-carboxamide
Reactant of Route 2
2,5-Dioxoimidazolidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.